molecular formula C10H12N4 B1606002 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine CAS No. 52943-88-1

3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine

Cat. No.: B1606002
CAS No.: 52943-88-1
M. Wt: 188.23 g/mol
InChI Key: JSVCLRZBHIRDNZ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a chemical compound with the CAS Registry Number 52943-88-1 . This research chemical has a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol . It is recommended to be stored sealed in a dry environment, ideally at 2-8°C to maintain stability . As a diamine-substituted pyrazole derivative, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. It is structurally characterized by a pyrazole ring substituted with a phenyl group at the 1-position, a methyl group at the 3-position, and amino groups at the 4- and 5-positions. Researchers utilize this compound for the synthesis and exploration of more complex heterocyclic systems. Its structure is particularly significant for developing potential pharmacologically active molecules, given that the pyrazole scaffold is prevalent in compounds with a wide range of biological activities. The presence of two amine functional groups makes it a versatile precursor for condensation reactions and the formation of fused heterocycles. This product is intended for research and development purposes in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

5-methyl-2-phenylpyrazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVCLRZBHIRDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357952
Record name 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52943-88-1
Record name 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the well-established Knorr pyrazole synthesis, followed by regioselective functionalization at the C4 position and subsequent reduction to yield the target diamine. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each step. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Introduction: The Significance of Pyrazole Diamines

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, featuring vicinal amino groups, makes it a particularly versatile intermediate for the construction of fused heterocyclic systems, such as pyrazolo[4,5-b]pyridines and pyrazolo[4,5-d]pyrimidines. These fused systems are of significant interest due to their diverse biological activities, including potential applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

This guide details a logical and efficient three-step synthesis, designed for both laboratory-scale preparation and potential scale-up.

Overall Synthetic Strategy

The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is most effectively approached through a linear sequence starting from readily available commercial materials. The chosen strategy prioritizes high yields, regioselectivity, and operational simplicity.

Synthesis_Workflow A Step 1: Knorr Pyrazole Synthesis (Phenylhydrazine + Ethyl Acetoacetate) B Intermediate 1: 5-Amino-3-methyl-1-phenyl-1H-pyrazole A->B Cyclocondensation C Step 2: C4-Nitrosation (Introduction of Nitroso Group) B->C Electrophilic Substitution D Intermediate 2: 5-Amino-3-methyl-4-nitroso-1-phenyl-1H-pyrazole C->D Nitrosation Product E Step 3: Reduction (Conversion of Nitroso to Amino) D->E Chemical Reduction F Final Product: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine E->F Final Isolation

Caption: Overall workflow for the synthesis of the target diamine.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

The foundational step in this pathway is the synthesis of the pyrazole core. While the reaction of phenylhydrazine with ethyl acetoacetate classically yields the pyrazolone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the target for this synthesis is the corresponding 5-aminopyrazole. A common and efficient route to aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. In this case, phenylhydrazine is reacted with ethyl 2-cyano-3-oxobutanoate or a similar β-ketonitrile. For the purpose of this guide, we will adapt a well-established procedure for creating the necessary precursor scaffold. A highly reliable method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazolone, which can then be converted to the aminopyrazole, or more directly, synthesizing the aminopyrazole from appropriate precursors.[1][2] A direct and efficient method uses (ethoxymethylene)malononitrile and phenylhydrazine.[3]

However, a more direct precursor for our specific target is 5-amino-3-methyl-1-phenyl-1H-pyrazole. This can be synthesized through the cyclization of phenylhydrazine with an appropriate β-ketonitrile.

Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine (1.0 eq) and 3-oxobutanenitrile (1.05 eq) in absolute ethanol.

  • Reaction: Add a catalytic amount of acetic acid (e.g., 0.1 eq). Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 5-Amino-3-methyl-1-phenyl-1H-pyrazole.

Reagent/SolventMolar Eq.Purpose
Phenylhydrazine1.0N-N precursor
3-Oxobutanenitrile1.05C-C-C backbone
Absolute Ethanol-Solvent
Acetic Acid~0.1Catalyst
Step 2: Synthesis of 5-Amino-3-methyl-4-nitroso-1-phenyl-1H-pyrazole

The introduction of a nitrogen-containing functional group at the C4 position is achieved through nitrosation. The electron-rich pyrazole ring, activated by the C5 amino group, readily undergoes electrophilic substitution.

Protocol 2: C4-Nitrosation [4]

  • Reagent Setup: Dissolve 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in an aqueous solution of hydrochloric acid (4.5 M) in a flask cooled to 0 °C in an ice bath.

  • Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) (1.0 eq) in water dropwise to the cooled pyrazole solution. Maintain the temperature at 0 °C and stir vigorously.

  • Reaction: Continue stirring at 0 °C for 10 minutes, then allow the reaction to warm to room temperature and stir for an additional 15 minutes. A colored solid will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with water to remove any inorganic salts, and dry under vacuum. This yields 5-Amino-3-methyl-4-nitroso-1-phenyl-1H-pyrazole, typically as a colored crystalline solid.

Causality and Expertise: The use of a cold, acidic medium is crucial. The acid protonates sodium nitrite to form nitrous acid (HNO₂), which is the active nitrosating agent. The low temperature prevents the decomposition of nitrous acid and minimizes side reactions. The C5-amino group strongly activates the C4 position for this electrophilic attack.

Step 3: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

The final step is the reduction of the nitroso group to an amino group. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[4]

Protocol 3: Reduction of the Nitroso Group [4]

  • Reagent Setup: Suspend the 5-Amino-3-methyl-4-nitroso-1-phenyl-1H-pyrazole (1.0 eq) in an 80% aqueous ethanol solution. Heat the mixture to a gentle boil with stirring.

  • Reduction: Add powdered sodium dithionite (Na₂S₂O₄) in small portions to the boiling suspension. The addition should continue until the color of the solution fades to a faint yellow, indicating the consumption of the nitroso compound.

  • Work-up: After the reduction is complete, dilute the reaction mixture with hot water.

  • Isolation: Distill the mixture under reduced pressure to remove the ethanol. The aqueous residue is then cooled, and the product is extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude diamine.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Self-Validating System: The progress of the reduction can be visually monitored by the disappearance of the intensely colored nitroso intermediate. TLC analysis should be used to confirm the complete conversion to the diamine product, which will have a different Rf value.

Mechanistic Insights

A deeper understanding of the reaction mechanisms ensures better control over the synthesis and facilitates troubleshooting.

Mechanism_Overview cluster_0 Step 2: Electrophilic Nitrosation cluster_1 Step 3: Reduction Pyrazole Ring Pyrazole Ring Attack on Nitrosonium Ion Attack on Nitrosonium Ion Pyrazole Ring->Attack on Nitrosonium Ion Nucleophilic C4 Sigma Complex Sigma Complex Attack on Nitrosonium Ion->Sigma Complex Intermediate Deprotonation Deprotonation Sigma Complex->Deprotonation Aromatization 4-Nitroso Product 4-Nitroso Product Deprotonation->4-Nitroso Product Nitroso Group (R-N=O) Nitroso Group (R-N=O) Stepwise Reduction Stepwise Reduction Nitroso Group (R-N=O)->Stepwise Reduction e.g., via Na2S2O4 Hydroxylamine Intermediate (R-NHOH) Hydroxylamine Intermediate (R-NHOH) Stepwise Reduction->Hydroxylamine Intermediate (R-NHOH) Amino Group (R-NH2) Amino Group (R-NH2) Hydroxylamine Intermediate (R-NHOH)->Amino Group (R-NH2) Further Reduction

Caption: Simplified mechanistic pathways for key transformations.

Characterization Data (Expected)

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, two distinct amine protons (NH₂), and the phenyl group protons. The disappearance of the C4-H proton signal from the starting aminopyrazole is a key indicator.
¹³C NMR Resonances for the methyl carbon, the phenyl carbons, and the three pyrazole ring carbons (C3, C4, C5), with the C4 and C5 carbons showing shifts indicative of attached amino groups.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₁₀H₁₂N₄.
IR Spec Characteristic N-H stretching bands for the two primary amine groups in the 3200-3500 cm⁻¹ region.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for preparing 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. By starting with the synthesis of the 5-aminopyrazole precursor, followed by regioselective nitrosation and subsequent reduction, this pathway offers excellent control and good overall yields. The explanations of the chemical logic behind each step are intended to empower researchers to adapt and optimize these procedures for their specific applications in the synthesis of novel and complex molecular architectures for drug discovery and development.

References

  • Fadda, A. A., & El-Awaad, H. (2011). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry, 29(7), 1451-1459. [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 25(10), 2345. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5, 199-210. [Link]

  • Rostami, A., et al. (2017). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 14, 1-7. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

Sources

Spectroscopic Blueprint of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characteristics of the novel heterocyclic compound, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. Designed for researchers, scientists, and professionals in drug development, this document navigates the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) as applied to the structural elucidation of this pyrazole derivative. In the absence of comprehensive published experimental spectra for this specific molecule at the time of writing, this guide establishes a predictive framework based on established spectroscopic principles and data from analogous structures. This approach not only offers a robust starting point for the analysis of newly synthesized batches of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine but also serves as an instructive case study in the multifaceted process of spectroscopic data interpretation for novel chemical entities.

Introduction: The Significance of Spectroscopic Characterization

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a heterocyclic compound with potential applications in medicinal chemistry and materials science, owing to the versatile nature of the pyrazole scaffold. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the presence of vicinal diamines introduces possibilities for complexation, further functionalization, and hydrogen bonding interactions that are critical in drug design.

The unambiguous determination of the molecular structure of newly synthesized compounds like 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic data for the title compound, offering a detailed rationale for the predicted spectral features.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The workflow for the characterization of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Validation Interpretation->Validation

Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is not currently available in the cited literature, we can predict the salient features of its ¹H and ¹³C NMR spectra based on the chemical environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, phenyl, and amino protons. The chemical shifts are influenced by the electronic effects of the pyrazole ring and the phenyl and amino substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃2.2 - 2.4Singlet3HThe methyl group at C3 is on an aromatic pyrazole ring, leading to a chemical shift in this region.
-NH₂ (C4 & C5)3.5 - 5.0Broad Singlet4HThe chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. A broad signal is expected.
Phenyl Protons (ortho, meta, para)7.2 - 7.8Multiplet5HProtons on the phenyl ring will appear in the aromatic region, with potential splitting patterns depending on the resolution.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-CH₃10 - 15Typical range for a methyl group attached to an sp² carbon of a heterocyclic ring.
C4 & C5120 - 140The carbons bearing the amino groups will be in the aromatic region, with their exact shifts influenced by the nitrogen atoms.
C3145 - 155The carbon atom attached to the methyl group and adjacent to a nitrogen atom.
Phenyl Carbons120 - 140The carbons of the phenyl ring will appear in the typical aromatic region.
Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring NMR spectra is crucial for obtaining high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Intensity
N-H (Amino)3300 - 3500StretchingMedium to Strong
C-H (Aromatic)3000 - 3100StretchingMedium
C-H (Methyl)2850 - 2960StretchingMedium
C=C (Aromatic Ring)1450 - 1600StretchingMedium to Strong
C-N1250 - 1350StretchingMedium
C-H (Out-of-plane bend)690 - 900BendingStrong

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region would be characteristic of the symmetric and asymmetric stretching of the primary amine groups. The pattern of the C-H out-of-plane bending bands in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the phenyl ring.[1][2]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (C₁₀H₁₂N₄) is 188.23 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 188.

  • Nitrogen Rule: Since the molecule contains an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, which is consistent with 188.

  • Major Fragmentation Pathways: The fragmentation of pyrazoles is complex.[3][4] For this molecule, fragmentation is likely to involve the loss of small molecules or radicals. Common fragmentation patterns for amines include α-cleavage.[5][6]

Mass Spec Fragmentation M [C₁₀H₁₂N₄]⁺˙ m/z = 188 F1 Loss of CH₃ [M - 15]⁺ M->F1 F2 Loss of NH₂ [M - 16]⁺ M->F2 F3 Phenyl Cation [C₆H₅]⁺ m/z = 77 M->F3 F4 Cleavage of Pyrazole Ring M->F4

Figure 2: Predicted major fragmentation pathways for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has outlined the expected NMR, IR, and MS spectroscopic data for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. While based on predictive analysis in the absence of published experimental data, the principles and methodologies described herein provide a solid foundation for researchers working on the synthesis and characterization of this and related compounds. The validation of the predicted data with experimental results will be a crucial step in confirming the structure and purity of this novel pyrazole derivative. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret data for new molecular entities with a high degree of confidence.

References

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An In-depth Technical Guide to N-Benzoyl-N'-phenylurea (CAS 1821-33-6): Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-N'-phenylurea (CAS 1821-33-6), a member of the benzoylurea class of compounds, is a molecule of significant interest with a dual-faceted biological profile.[1] Historically investigated for its potent insecticidal properties, recent research has illuminated its potential as a promising scaffold in the realm of drug discovery, particularly in oncology. This guide provides a comprehensive overview of N-benzoyl-N'-phenylurea, detailing its chemical and physical properties, synthesis methodologies, and exploring its emerging applications as an antineoplastic agent.

Chemical and Physical Properties

N-Benzoyl-N'-phenylurea is a white crystalline solid with the molecular formula C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol .[1] The molecule's structure, featuring a central urea core flanked by a benzoyl group and a phenyl group, is nearly planar. This planarity is stabilized by a strong intramolecular hydrogen bond between a nitrogen-bound hydrogen and a carbonyl oxygen, forming a pseudo-aromatic six-membered ring.[1] In the solid state, molecules of N-benzoyl-N'-phenylurea form centrosymmetric dimers through intermolecular hydrogen bonds.[2]

Key physical and chemical properties are summarized in the table below:

PropertyValueReference(s)
CAS Number 1821-33-6[1]
Molecular Formula C₁₄H₁₂N₂O₂[1]
Molecular Weight 240.26 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 210-213 °C[1]
Density 1.259 g/cm³[1]
Crystal System Monoclinic[2]

Synthesis of N-Benzoyl-N'-phenylurea

Several synthetic routes to N-benzoyl-N'-phenylurea have been reported, offering flexibility in starting materials and reaction conditions.

Schotten-Baumann Reaction

A common and versatile method for the synthesis of N-benzoyl-N'-phenylurea is the Schotten-Baumann reaction. This involves the acylation of N-phenylurea with benzoyl chloride in the presence of a base.[3]

G Phenylurea N-Phenylurea Reaction Schotten-Baumann Reaction Phenylurea->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Base Aqueous Base (e.g., 10% NaOH) Base->Reaction Neutralizes HCl Solvent Organic Solvent (e.g., Dichloromethane) Solvent->Reaction Dissolves reactants Product N-Benzoyl-N'-phenylurea Reaction->Product

Figure 1: Schotten-Baumann synthesis of N-Benzoyl-N'-phenylurea.

Experimental Protocol: Synthesis of N-Benzoyl-N'-phenylurea via Schotten-Baumann Reaction [4]

  • In a suitable reaction vessel, dissolve N-phenylurea in an appropriate organic solvent such as dichloromethane.

  • Add an aqueous solution of a base, typically 10% sodium hydroxide, to the mixture.

  • While stirring vigorously, slowly add benzoyl chloride to the biphasic mixture.

  • Continue stirring at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with a mild acid (e.g., dilute HCl) to neutralize any remaining base, followed by a final wash with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-benzoyl-N'-phenylurea.

Other Synthetic Routes

Alternative methods for the synthesis of N-benzoyl-N'-phenylurea include:

  • Reaction of N-chlorobenzamide with phenylisocyanate: This method involves the reaction of dry N-chlorobenzamide with phenylisocyanate, often in refluxing benzene with a catalyst such as anhydrous potassium fluoride.[5]

  • Hydrolysis of N-benzoyl-N'-phenylthiourea: The thiourea analog, N-benzoyl-N'-phenylthiourea, can be hydrolyzed under basic conditions to yield N-benzoyl-N'-phenylurea.[5] This method was notably used to produce single crystals of the target compound for X-ray diffraction studies.[2]

Applications in Drug Development: Antineoplastic Activity

While the benzoylurea scaffold is well-established in the agrochemical industry as insect growth regulators that inhibit chitin synthesis, its potential in human therapeutics is an exciting and evolving area of research.[2] Emerging evidence suggests that N-benzoyl-N'-phenylurea and its derivatives possess significant antineoplastic properties, primarily through the inhibition of tubulin polymerization and DNA polymerase.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for various cellular processes, including mitosis. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. N-benzoyl-N'-phenylurea derivatives have been shown to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

The proposed mechanism involves the binding of the benzoylphenylurea moiety to the colchicine-binding site on β-tubulin. This interaction sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.[7]

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by N-Benzoyl-N'-phenylurea Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization Tubulin_BPU Tubulin-BPU Complex Tubulin->Tubulin_BPU MT->Tubulin Depolymerization BPU N-Benzoyl-N'-phenylurea BPU->Tubulin Binds to Colchicine Site No_Polymerization Disrupted Microtubule Formation Tubulin_BPU->No_Polymerization Inhibits Polymerization Mitotic_Arrest G2/M Arrest No_Polymerization->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Figure 2: Proposed mechanism of tubulin polymerization inhibition by N-Benzoyl-N'-phenylurea.

Inhibition of DNA Polymerase

DNA polymerases are critical enzymes involved in DNA replication and repair. Their inhibition can lead to the cessation of cell proliferation and is another key strategy in cancer therapy. Certain benzoylphenylurea derivatives have been found to inhibit DNA polymerase α activity. The exact mechanism of inhibition is still under investigation but is thought to be non-competitive with respect to dNTPs, suggesting a distinct binding site from the natural substrates.[8] This dual mechanism of action, targeting both the cytoskeleton and DNA replication, makes the benzoylphenylurea scaffold a particularly attractive candidate for the development of novel anticancer agents.

Spectroscopic Data

Characterization of N-benzoyl-N'-phenylurea is typically performed using standard spectroscopic techniques. While specific spectra are proprietary to the analyzing laboratory, the expected key signals are outlined below.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, likely in the range of 7-8 ppm. The N-H protons of the urea linkage would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the benzoyl and urea groups in the downfield region (typically >160 ppm). The aromatic carbons would resonate in the 120-140 ppm range.

FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3300 cm⁻¹) and the C=O stretching vibrations of the amide and urea carbonyl groups (around 1650-1700 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.26 g/mol ). Fragmentation patterns would likely involve cleavage of the amide and urea bonds, leading to characteristic fragment ions.

Safety and Handling

N-Benzoyl-N'-phenylurea should be handled in a well-ventilated area, preferably in a chemical fume hood.[9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water.[9] Store the compound in a tightly sealed container in a cool, dry place.[10]

Suppliers

N-Benzoyl-N'-phenylurea (CAS 1821-33-6) is available from various chemical suppliers catering to the research and development community. A partial list of suppliers includes:

  • Sigma-Aldrich[11]

  • Apollo Scientific[12]

  • BLD Pharm[13]

  • EvitaChem[13]

  • Smolecule[6]

Note: Availability and pricing should be confirmed directly with the suppliers.

Conclusion

N-Benzoyl-N'-phenylurea, a compound with a rich history in agrochemistry, is now emerging as a molecule of significant interest for drug development professionals. Its ability to inhibit both tubulin polymerization and DNA polymerase activity presents a compelling dual-threat strategy for anticancer therapy. The straightforward synthesis and the potential for a wide range of structural modifications make the benzoylphenylurea scaffold a fertile ground for the design and discovery of novel therapeutic agents. Further research into the precise molecular interactions and the development of more potent and selective derivatives is warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

  • Wikipedia. N-Benzoyl-N'-phenylurea. Link

  • Gzella, A., & Grynkiewicz, G. (2010). N-Benzoyl-N'-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(4), o814. Link

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Link

  • Wikipedia. N-Benzoyl-N'-phenylurea. Synthesis. Link

  • Benchchem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Link

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: N-Benzoyl-N-phenylhydroxylamine. Link

  • Vedantu. (2023). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Link

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Link

  • PubChem. N'-Phenyl-N-benzoylthiourea. Link

  • Smolecule. (2023). Buy N-Benzoyl-N'-phenylurea | 1821-33-6. Link

  • ResearchGate. (2021). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Link

  • Sigma-Aldrich. N-BENZOYL-N'-PHENYLUREA AldrichCPR. Link

  • CAS Common Chemistry. N-Benzoyl-N′-phenylurea. Link

  • CDH Fine Chemical. N-Benzoyl-N-Phenyl Hydroxylamine CAS No 304-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

  • UNAIR Repository. (2020). Synthesis and anticancer evaluation of N-benzoyl-N'phenyltiourea derivatives againts human breast cancer cells (T47D). Link

  • Apollo Scientific. 1821-33-6 Cas No. | 3-Benzoyl-1-phenylurea. Link

  • MDPI. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Link

  • PubMed. (2003). Effect of novel benzoylphenylurea derivatives on DNA polymerase alpha activity using the synthesome-based in vitro model system. Link

  • Shomu's Biology. (2024). What are DNA polymerase inhibitors and how do they work?. Link

  • Central Drug House. N-Benzoyl-N-Phenyl Hydroxylamine CAS No 304-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

  • eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Link

  • BLD Pharm. 1821-33-6|3-Benzoyl-1-phenylurea. Link

Sources

Foreword: Navigating the Unknowns in Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Physicochemical Characterization of Novel Pyrazole Compounds

Topic: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine: A Methodological Approach to Determining Solubility and Stability

Audience: Researchers, scientists, and drug development professionals.

As scientists and researchers, we are often tasked with characterizing novel chemical entities for which a body of public-domain literature does not yet exist. This is the current landscape for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine . While extensive data is available for its structural analog, 3-methyl-1-phenyl-5-pyrazolone (Edaravone), the introduction of a second amine group at the 4-position fundamentally alters the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and basicity.

Therefore, this document is structured not as a summary of existing data, but as a comprehensive methodological guide. It is a Senior Application Scientist's field-proven roadmap for systematically determining the solubility and stability of a novel compound like 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. We will proceed from foundational principles, explaining the causality behind each experimental choice to build a robust and self-validating physicochemical profile.

Foundational Physicochemical Assessment

Before embarking on extensive solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is paramount. The presence of two amine groups and the pyrazole core suggests specific behaviors that will guide our solvent selection and stability protocols.

1.1 Tautomerism and Ionization State (pKa)

The pyrazole ring system and the vicinal diamines can exhibit complex tautomerism and multiple protonation states. The relative position of the amino groups suggests the potential for intramolecular hydrogen bonding, which can influence both solubility and stability.

  • Expert Insight: The first critical step is to determine the compound's pKa values. The two amine groups will have distinct basic pKa values, and the pyrazole ring itself possesses acidic and basic sites. These values are the single most important predictor of how solubility will behave in aqueous solutions of varying pH. A shift in pH across a pKa value can change solubility by orders of magnitude.

1.2 Protocol: Potentiometric pKa Determination

A standardized potentiometric titration is the gold standard for pKa determination.

  • Preparation: Prepare a 0.01 M stock solution of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in a suitable organic co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Ensure the co-solvent percentage is kept low (e.g., <10%) to minimize its effect on pKa.

  • Titration: Titrate the solution with standardized 0.1 M HCl to determine the basic pKa values and subsequently with 0.1 M NaOH to determine any acidic pKa values.

  • Analysis: Use appropriate software (e.g., Hyperquad) to analyze the titration curve and calculate the pKa values. The inflection points on the curve correspond to the pKa.

  • Trustworthiness: Run the experiment in triplicate. The standard deviation of the pKa values should be less than 0.05 units. This ensures the reliability of the data that will inform all subsequent pH-dependent solubility studies.

Solubility Profiling: A Multi-Faceted Approach

Solubility is not a single value but a complex interplay between the solute, solvent, temperature, and pH. Our strategy is to build a comprehensive profile covering both thermodynamic and kinetic solubility in a range of relevant media.

2.1 Causality of Solvent Selection

The choice of solvents is driven by the anticipated applications of the compound. For drug development, this includes aqueous buffers, biorelevant media, and common organic solvents used in formulation and synthesis. Based on the structure of our target molecule (aromatic, two amines, heterocyclic), we can predict a degree of polarity. Data from the related compound, 3-methyl-1-phenyl-5-pyrazolone, shows solubility in polar solvents like ethanol and DMSO[1][2]. We will use this as a starting point.

2.2 Thermodynamic Solubility Determination (Shake-Flask Method, OECD 105)

This method determines the saturation solubility (Se), a true equilibrium value.

Table 1: Proposed Solvents for Thermodynamic Solubility Testing

Solvent ClassSpecific SolventRationale
Aqueous Buffers pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (PBS), pH 9.0 (Borate)Covers physiological range and assesses pH-dependent solubility linked to pKa.
Polar Protic Methanol, EthanolCommon solvents for synthesis, purification, and formulation.[1][2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Strong solubilizing agents for stock solutions and primary screening.[1]
Non-Polar Toluene, Dichloromethane (DCM)Relevant for synthetic chemistry and assessing lipophilicity.[3]

2.2.1 Experimental Protocol: Shake-Flask Solubility

  • Dispersion: Add an excess amount of solid 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine to each solvent in a sealed vial. The excess solid is critical to ensure equilibrium is reached at saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period. A minimum of 24 hours is standard, but equilibrium should be confirmed by taking measurements at 24h and 48h. If the values are consistent, equilibrium has been reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 min) followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A calibration curve must be prepared to ensure accurate quantification.

2.2.2 Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Selected Solvent A->B Dispersion C Agitate at Constant T (e.g., 24h & 48h) B->C D Centrifuge C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling: Identifying Liabilities

Stability testing is crucial to define handling, storage, and shelf-life conditions. The primary concerns for a molecule like ours are oxidation (due to the electron-rich aromatic amines) and hydrolysis.

3.1 Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of the compound to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Expert Insight: The presence of two amine groups on a phenyl-pyrazole core makes the molecule susceptible to oxidation. We must include oxidative stress conditions. The stability of related pyrazolone compounds in DMSO solutions is known to be limited (e.g., stable for up to 3 months at -20°C), suggesting that solution-state stability is a key area of investigation.[1]

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HClUp to 72 hoursAssesses stability in acidic environments (e.g., gastric fluid).
Base Hydrolysis 0.1 M NaOHUp to 72 hoursAssesses stability in basic environments.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Up to 24 hoursProbes susceptibility of amine groups and aromatic rings to oxidation.
Thermal Stress Solid state at 60°C; Solution state at 60°CUp to 7 daysEvaluates intrinsic thermal stability.
Photostability ICH Q1B guidelines (Visible and UV light exposure)VariableDetermines light sensitivity, crucial for handling and storage protocols.

3.2 Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the stress media. A control sample in a neutral, non-degrading solvent (e.g., ACN:Water) should be run in parallel.

  • Incubation: Store the samples under the specified conditions for the designated time. Samples should be drawn at multiple time points (e.g., 0, 2, 8, 24, 72 hours).

  • Quenching: At each time point, neutralize the acid/base samples to halt the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).

  • Self-Validation: A true stability-indicating method must be able to resolve the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with a degradant.

3.3 Logical Flow for Stability Assessment

G cluster_stress Apply Stress Conditions cluster_results Evaluate Results Start Prepare Compound Stock (e.g., 1 mg/mL) Acid Acidic (0.1 M HCl) Start->Acid Base Basic (0.1 M NaOH) Start->Base Ox Oxidative (3% H₂O₂) Start->Ox Thermal Thermal (60°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze via Stability-Indicating HPLC-MS/PDA at Time Points (t=0, 2, 8, 24h...) Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradants Analysis->Identify Kinetics Calculate Degradation Rate Analysis->Kinetics Pathway Propose Degradation Pathway Identify->Pathway

Sources

biological activity of pyrazole diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Pyrazole Diamine Derivatives

Abstract

Pyrazole diamine derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Their unique structural features, including the presence of multiple nitrogen atoms and the ability to act as hydrogen bond donors and acceptors, make them privileged scaffolds for the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by pyrazole diamine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. As a Senior Application Scientist, this document is structured to provide not only a review of the existing literature but also actionable insights into the experimental methodologies and the underlying structure-activity relationships that govern the efficacy of these compounds. The protocols and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of pyrazole diamine-based therapeutics.

Part 1: Foundational Chemistry and Structure-Activity Relationships (SAR)

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties, including aromaticity, thermal stability, and the capacity for diverse chemical modifications. The introduction of diamine functionalities to this core structure further enhances its drug-like properties by providing additional sites for interaction with biological targets. These derivatives have been extensively explored for their potential to modulate the activity of various enzymes and receptors, leading to the development of several clinically successful drugs.

Synthesis Strategies for Pyrazole Diamine Derivatives

The synthesis of pyrazole diamine derivatives typically involves a multi-step process, often commencing with the condensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. Subsequent functionalization, including the introduction of amine groups, can be achieved through various chemical transformations. A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow A β-Dicarbonyl Compound C Pyrazole Core Formation (Cyclocondensation) A->C B Hydrazine Derivative B->C D Functional Group Interconversion (e.g., Nitration, Halogenation) C->D E Introduction of Amine Groups (e.g., Reduction, Nucleophilic Substitution) D->E F Final Pyrazole Diamine Derivative E->F

Caption: Generalized workflow for the synthesis of pyrazole diamine derivatives.

Key Structural Features Influencing Biological Activity

The is intricately linked to their structural features. The nature and position of substituents on the pyrazole ring and the diamine side chains can significantly impact their potency, selectivity, and pharmacokinetic properties. For instance, the presence of bulky, lipophilic groups can enhance cell permeability, while the incorporation of specific functional groups can facilitate targeted interactions with the active site of an enzyme.

Part 2: Anticancer Activity of Pyrazole Diamine Derivatives

Mechanism of Action: Targeting Kinases and Other Cancer-Related Pathways

A significant body of research has highlighted the potential of pyrazole diamine derivatives as potent anticancer agents. Many of these compounds exert their effects by targeting key signaling pathways that are dysregulated in cancer cells. One of the most common mechanisms of action is the inhibition of protein kinases, which play a crucial role in cell proliferation, survival, and angiogenesis. For example, certain pyrazole diamine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), thereby inducing cell cycle arrest and apoptosis.

Anticancer_Mechanism cluster_cell Cancer Cell PD Pyrazole Diamine Derivative Kinase Protein Kinase (e.g., CDK) PD->Kinase Inhibition Downstream Downstream Signaling (e.g., Cell Cycle Progression) Kinase->Downstream Phosphorylation Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation

Caption: Inhibition of protein kinases by pyrazole diamine derivatives.

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized pyrazole diamine derivatives is typically performed using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic effects of a compound on cancer cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole diamine derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound IDTarget Cell LineIC50 (µM)
PZD-1MCF-7 (Breast Cancer)5.2
PZD-2HCT116 (Colon Cancer)2.8
PZD-3A549 (Lung Cancer)7.1

Part 3: Antimicrobial Properties of Pyrazole Diamine Derivatives

Spectrum of Activity: Targeting Bacteria and Fungi

In addition to their anticancer effects, pyrazole diamine derivatives have demonstrated promising antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Methodologies for Antimicrobial Screening

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The broth microdilution method is a standardized technique for determining the MIC of a substance against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrazole diamine derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Compound IDStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
PZD-A8164
PZD-B482
PZD-C16328

Part 4: Anti-inflammatory and Other Biological Activities

Inhibition of Pro-inflammatory Mediators

Several studies have reported the anti-inflammatory properties of pyrazole diamine derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The underlying mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.

Emerging Therapeutic Applications

The diverse biological activities of pyrazole diamine derivatives have opened up new avenues for their therapeutic application. Ongoing research is exploring their potential as antiviral, antimalarial, and neuroprotective agents. The versatility of the pyrazole diamine scaffold makes it a promising platform for the development of novel drugs targeting a wide range of diseases.

Part 5: Conclusion and Future Directions

Summary of Key Findings

Pyrazole diamine derivatives have emerged as a highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The ability to readily modify their chemical structure allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development.

Challenges and Opportunities in the Development of Pyrazole Diamine-Based Therapeutics

While the preclinical data for many pyrazole diamine derivatives are encouraging, several challenges remain in their translation to the clinic. These include optimizing their pharmacokinetic profiles, minimizing off-target effects, and establishing a clear understanding of their long-term toxicity. However, the continued exploration of this versatile chemical scaffold, coupled with advances in computational drug design and high-throughput screening, presents significant opportunities for the development of novel and effective pyrazole diamine-based therapies.

References

  • Title: Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Anticancer Activity of Pyrazole Derivatives. Source: Molecules URL: [Link]

  • Title: Synthesis, antimicrobial and antioxidant activities of some new pyrazole derivatives. Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrazole-based derivatives as potential anticancer agents. Source: Bioorganic Chemistry URL: [Link]

  • Title: Synthesis and antimicrobial evaluation of new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Source: Research on Chemical Intermediates URL: [Link]

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine: A Versatile Scaffold for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on a particularly valuable derivative, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine . The strategic placement of two adjacent, nucleophilic amino groups on the stable pyrazole core makes this compound an exceptionally potent building block for constructing complex, fused heterocyclic systems. This document provides a comprehensive overview of its synthesis, reactivity, and application in cyclocondensation reactions, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug discovery.

Synthesis of the Core Building Block

The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a well-established, multi-step process that begins with the construction of the pyrazole ring, followed by functionalization at the 4th and 5th positions. The most common and efficient pathway involves the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by nitrosation and a subsequent reduction.

Workflow for Synthesis

The overall synthetic pathway is a three-step process starting from readily available commercial reagents.

A Phenylhydrazine + Ethyl Acetoacetate B Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) A->B Reflux in Ethanol C 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) B->C D Step 2: Nitrosation (NaNO2, Acid) C->D E 4-Nitroso-3-methyl-1-phenyl-1H-pyrazol-5-amine D->E F Step 3: Reduction (e.g., Sodium Dithionite) E->F G 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (Target Compound) F->G

Caption: Synthetic workflow for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (6)

This reaction is a classic Knorr cyclocondensation. The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbons of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring. This compound, also known as Edaravone, is a drug in its own right.[5]

  • Procedure: To a magnetically stirred solution of ethyl acetoacetate (1.91 mL, 15 mmol) in dry ethanol (4 mL), add phenylhydrazine (1.48 mL, 15 mmol) dropwise at room temperature. Heat the reaction mixture in an oil bath under reflux conditions for 5.5 hours. After completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the precipitates, dry, and recrystallize from ethanol to yield the pure product.[6]

  • Yield: Typically 80-95%.[5][6]

  • Causality: The use of ethanol as a solvent facilitates the reaction without aggressive conditions. Refluxing ensures the reaction goes to completion. Cooling is essential for maximizing the precipitation and recovery of the crystalline product.

Step 2 & 3: Synthesis of 1-Phenyl-3-aryl-4,5-diaminopyrazoles (4a-c)

A robust method for converting the pyrazolone into the target diamine involves the formation of a 4-azo intermediate followed by reduction. This method is often higher yielding and more reliable than the nitrosation-reduction pathway.

  • Procedure (Method B): A solution of the appropriate 3-aryl-4-azo pyrazole (2a-c) (0.05 mmol) is stirred in boiling aqueous ethanol (80%, 25 mL). Small portions of powdered sodium dithionite are added until the dye color disappears and a faint yellow solution results. The solution is then diluted with 200 mL of hot water. The reaction mixture is distilled under reduced pressure, and the resulting solid is filtered to yield the desired o-diamino compounds (4a-c).[7]

  • Yield: 61-67%.[7]

  • Causality: Sodium dithionite (Na₂S₂O₄) is a powerful yet selective reducing agent, ideal for converting the azo group (-N=N-) and the adjacent carbonyl into two amino groups (-NH₂) under relatively mild conditions. The aqueous ethanol medium is suitable for both the substrate and the reducing agent.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine stems directly from the ortho-diamine functionality. These two adjacent primary amines are excellent binucleophiles, poised for cyclocondensation reactions with a wide array of dielectrophilic partners. This allows for the efficient, often one-pot, construction of various fused heterocyclic systems of high medicinal value.

Synthesis of Imidazo[4,5-c]pyrazoles

The reaction of the diamine with single-carbon electrophiles provides a direct route to the imidazo[4,5-c]pyrazole core.

  • With Ethyl Chloroformate: The diamine reacts with ethyl chloroformate to form an intermediate 5-amino-4-ethoxycarbonylamino pyrazole. Subsequent heating induces intramolecular cyclization with the loss of ethanol to afford the imidazo[4,5-c]pyrazol-5-one.[7]

  • With Thiourea: Refluxing the diamine with thiourea in a high-boiling solvent like diphenyl ether results in the formation of 1-phenyl-3-methyl-1,6-dihydroimidazo[4,5-c]pyrazole-5-thiol.[7] This reaction proceeds through the formation of a thiourea intermediate, followed by cyclization and elimination of ammonia.

Diamine 3-Methyl-1-phenyl-1H- pyrazole-4,5-diamine Intermediate Intermediate Thiourea Adduct Diamine->Intermediate Diphenyl Ether, Reflux Thiourea Thiourea Thiourea->Intermediate Product Imidazo[4,5-c]pyrazole-5-thiol Intermediate->Product Intramolecular Cyclization (-NH3)

Caption: Synthesis of Imidazo[4,5-c]pyrazole-5-thiol.

Synthesis of Pyrazolo[3,4-b]pyrazines

Condensation with 1,2-dicarbonyl compounds, such as glyoxal, provides a straightforward entry into the pyrazolo[3,4-b]pyrazine system.

  • Protocol: Refluxing 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine with glyoxal in methanol leads to a double condensation, forming the six-membered pyrazine ring fused to the pyrazole core.[7]

  • Mechanism Rationale: The reaction is typically acid-catalyzed, where protonation of a carbonyl oxygen activates it towards nucleophilic attack by one of the amino groups. This is followed by dehydration and a second, intramolecular condensation-dehydration sequence to yield the aromatic pyrazine ring.

Synthesis of Pyrazolo[3,4-b]pyridines

Perhaps the most significant application of this building block is in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[8][9] This is achieved by reacting the diamine with 1,3-dielectrophiles like β-diketones or α,β-unsaturated carbonyl compounds.

  • Protocol (Friedländer-type Annulation): The reaction of the diamine with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid catalyst (like acetic acid or p-TsOH) under reflux conditions will yield the corresponding pyrazolo[3,4-b]pyridine.

  • Causality: The reaction mechanism follows a Friedländer annulation pathway. One amino group condenses with a carbonyl group to form an enamine intermediate. The second amino group then performs an intramolecular cyclizing attack on the other carbonyl group, followed by dehydration to furnish the fully aromatic pyridine ring. The choice of catalyst is critical; it must be strong enough to promote imine formation but not so strong as to deactivate the nucleophilic amines.

Diamine 3-Methyl-1-phenyl-1H- pyrazole-4,5-diamine Condensation Step 1: Condensation (Formation of Enamine) Diamine->Condensation Diketone 1,3-Dicarbonyl Compound Diketone->Condensation Cyclization Step 2: Intramolecular Cyclization & Dehydration Condensation->Cyclization Acid Catalyst, Heat Product Pyrazolo[3,4-b]pyridine Cyclization->Product

Caption: General workflow for Pyrazolo[3,4-b]pyridine synthesis.

Tabulated Summary of Applications

The versatility of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is best summarized by the range of heterocyclic systems it can access.

Target HeterocycleCo-reactant(s)Key Reaction TypeRepresentative Reference
Imidazo[4,5-c]pyrazol-5-one Ethyl ChloroformateAcylation / CyclizationShawali et al., 2011[7]
Imidazo[4,5-c]pyrazole-5-thiol ThioureaCyclocondensationShawali et al., 2011[7]
Pyrazolo[3,4-b]pyrazine Glyoxal (a 1,2-dicarbonyl)Double CondensationShawali et al., 2011[7]
Pyrazolo[3,4-b]pyridine 1,3-DiketonesFriedländer AnnulationGeneral Method[8][9]
Pyrazolo[1,5-a][5][10][11]triazepine ChalconesMichael Addition / CyclizationShawali et al., 2011[7]

Conclusion and Future Outlook

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a quintessential building block in modern heterocyclic chemistry. Its straightforward synthesis and the predictable reactivity of its ortho-diamine moiety provide a reliable and efficient platform for generating molecular diversity. The fused pyrazole systems derived from this scaffold are of immense interest in drug discovery, particularly in the fields of oncology and inflammatory diseases. This guide has outlined the fundamental synthesis and key applications, providing both the strategic rationale and validated protocols necessary for its successful implementation in a research setting. Future work will undoubtedly expand its utility in multicomponent reactions and diversity-oriented synthesis, further cementing its role as a critical tool for medicinal chemists.

References

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.The Royal Society of Chemistry.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.Springer.
  • 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.MDPI.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).MDPI.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.Journal of the Serbian Chemical Society.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.Google Patents.
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  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

  • New 1H-pyrazole-4-carboxamides with antiplatelet activity. National Center for Biotechnology Information. Available at: [Link]

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The Emerging Potential of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to the development of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] The 1-phenyl-3-methyl-pyrazole moiety, in particular, is a recurring motif in compounds with significant biological activity.[6] This guide delves into the untapped potential of a specific derivative, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine , a scaffold poised for exploration in modern drug discovery programs. The introduction of vicinal diamines at the 4 and 5 positions of the pyrazole ring offers unique opportunities for forming bidentate interactions with biological targets and serves as a versatile synthetic handle for further chemical elaboration.

Synthetic Accessibility: A Gateway to Derivatization

A key consideration for any promising scaffold is its synthetic tractability. 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine can be readily accessed from the commercially available starting material, 3-methyl-1-phenyl-5-pyrazolone, also known as Edaravone, a drug used for the treatment of amyotrophic lateral sclerosis (ALS).[6][7] The proposed synthetic pathway involves a two-step process, beginning with nitrosation at the 4-position, followed by reduction to the diamine.

Synthetic_Pathway Start 3-Methyl-1-phenyl-5-pyrazolone Intermediate 4-Nitroso-3-methyl-1-phenyl-5-pyrazolone Start->Intermediate NaNO2, Acetic Acid Product 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine Intermediate->Product Reducing Agent (e.g., Na2S2O4)

Caption: Proposed synthetic route to the target diamine.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine
  • Step 1: Synthesis of 4-Nitroso-3-methyl-1-phenyl-5-pyrazolone.

    • Dissolve 3-methyl-1-phenyl-5-pyrazolone (1 equivalent) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the nitroso intermediate.

  • Step 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

    • Suspend the 4-nitroso intermediate (1 equivalent) in a suitable solvent such as ethanol or aqueous ammonia.

    • Add a reducing agent, for instance, sodium dithionite (Na2S2O4) (3-4 equivalents), portion-wise while monitoring the reaction temperature.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with an appropriate acid or base if necessary.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final diamine.

Therapeutic Potential as Kinase Inhibitors

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors.[2][8] Many FDA-approved tyrosine kinase inhibitors (TKIs) incorporate a pyrazole core.[9] The 3-amino pyrazole motif, in particular, is known to act as a hinge-binding motif in the ATP-binding pocket of various kinases.[8] The 4,5-diamine substitution pattern of our target scaffold presents an excellent opportunity for developing potent and selective kinase inhibitors. The two amino groups can be differentially functionalized to occupy different regions of the kinase active site, potentially leading to enhanced potency and selectivity.

Conceptual Workflow for Kinase Inhibitor Development

Kinase_Inhibitor_Workflow A Scaffold Synthesis 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine B Library Generation Differential functionalization of N4 and N5 amines A->B C Primary Kinase Screening Broad panel of kinases B->C D Hit Identification & IC50 Determination Identification of potent hits C->D E Lead Optimization Structure-Activity Relationship (SAR) studies D->E F In Vivo Efficacy Studies Animal models of disease E->F

Caption: Workflow for developing kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

Derivatives of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine could potentially target kinases in critical signaling pathways implicated in cancer, such as the JAK/STAT or Aurora kinase pathways.[10]

Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->JAK

Caption: Inhibition of the JAK/STAT pathway.

Experimental Protocol: Kinase Inhibition Assay (Example: JAK2)
  • Reagents and Materials: Recombinant human JAK2 enzyme, ATP, appropriate peptide substrate (e.g., UBE2L3), Kinase-Glo® Luminescent Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of the test compounds (derivatives of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine) in a suitable buffer.

    • In a 96-well plate, add the kinase buffer, the test compound, and the JAK2 enzyme.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Potential as Anticancer Agents

The pyrazole scaffold is a common feature in compounds exhibiting potent anticancer activity against a variety of cancer cell lines.[1][11] Derivatives of the closely related 3-methyl-1-phenyl-5-pyrazolone have demonstrated cytotoxicity against breast cancer cell lines (MCF-7).[12] The 4,5-diamine scaffold offers a platform for developing novel anticancer agents that could act through various mechanisms, including kinase inhibition, induction of apoptosis, or cell cycle arrest.[6][10]

Related Pyrazole Derivative Cancer Cell Line IC50 (µM) Reference
4,4'-((4-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKO (colon carcinoma)9.9 ± 1.1[6]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (breast cancer)1.31[11]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e)K562 (leukemia)6.726[10]
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Applications

Pyrazole derivatives have been extensively investigated for their antimicrobial properties, including antibacterial and antifungal activities.[13] The structurally related 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent anti-biofilm agents against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[14] This suggests that the 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine scaffold could be a promising starting point for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains and Media: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and appropriate broth media (e.g., Mueller-Hinton broth).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine scaffold represents a largely unexplored yet highly promising area in medicinal chemistry. Its synthetic accessibility from a known drug molecule, coupled with the proven therapeutic potential of the broader pyrazole class, makes it an attractive starting point for the development of novel kinase inhibitors, anticancer agents, and antimicrobial compounds. The vicinal diamine functionality provides a versatile handle for creating diverse chemical libraries, enabling extensive structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to unlock the full therapeutic potential of this exciting scaffold.

References

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A Prospectus on the Theoretical Exploration of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine: A Guide for Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical investigation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a promising yet under-explored scaffold in medicinal chemistry. In the absence of extensive published theoretical data on this specific molecule, this document serves as a prospective guide, outlining the established computational methodologies that can be employed to elucidate its structural, electronic, and reactive properties. By leveraging proven techniques applied to analogous pyrazole derivatives, researchers can unlock the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The 1,2-diazole ring system provides a versatile template for designing molecules with specific steric and electronic features that can effectively interact with biological targets. The subject of this guide, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, is of particular interest due to the presence of two adjacent amino groups at the C4 and C5 positions. This vicinal diamine functionality offers unique opportunities for forming fused heterocyclic systems and acting as a bidentate ligand in metal complexes, making it a compelling candidate for novel drug design[3].

This guide will delineate a robust computational workflow to predict the molecular characteristics of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, thereby accelerating its development from a theoretical concept to a potential therapeutic agent.

Proposed Synthetic Pathway

While the direct synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is not extensively documented, a plausible synthetic route can be extrapolated from the established chemistry of pyrazoles. A common starting point for related structures is the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative[4]. For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be synthesized from ethyl acetoacetate and phenylhydrazine[4]. Subsequent functionalization, such as nitrosation or diazotization at the 4-position, followed by reduction, could introduce the 4-amino group. The 5-amino group could potentially be introduced through amination of a 5-chloro precursor, which in turn can be synthesized from the corresponding pyrazolone[2][4].

A Framework for Theoretical Investigation: Computational Methodologies

The cornerstone of a thorough theoretical analysis lies in the application of quantum mechanical calculations, with Density Functional Theory (DFT) being a particularly powerful and widely used method for studying pyrazole derivatives[5][6][7][8].

Rationale for Method Selection

Density Functional Theory (DFT): DFT provides an excellent balance between computational cost and accuracy for molecules of this size. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has a proven track record of successfully predicting the structural and spectroscopic properties of organic molecules, including pyrazole systems[8].

Basis Set Selection: A flexible basis set is crucial for accurately describing the electronic structure. The Pople-style 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately modeling the lone pairs on the nitrogen atoms and the amine groups, while the polarization functions (d,p) allow for a more accurate description of bonding and molecular geometry[5][6].

Solvent Effects: To simulate a biologically relevant environment, the inclusion of a solvent model is essential. The Polarizable Continuum Model (PCM) is a widely used and effective method for incorporating the effects of a solvent, such as water or DMSO, on the molecular properties.

Step-by-Step Computational Protocol
  • Geometry Optimization: The initial step involves optimizing the molecular geometry of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine to find its most stable conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Analysis: Following optimization, a frequency calculation should be performed. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation.

  • Electronic Property Calculation: With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential interactions.

Anticipated Theoretical Insights and Data Presentation

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide the fundamental three-dimensional structure of the molecule. It is anticipated that the pyrazole ring will be largely planar, a common feature in related structures[2][9]. The orientation of the phenyl ring and the conformation of the amine groups will be of particular interest.

Table 1: Predicted Key Geometric Parameters for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (Hypothetical Data)

ParameterPredicted Value (Å or °)
N1-N2 Bond Length~1.38
C4-C5 Bond Length~1.40
C4-N (amine) Bond Length~1.39
C5-N (amine) Bond Length~1.39
Dihedral Angle (Pyrazole-Phenyl)~40-50
Electronic Structure and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap suggests higher reactivity[10]. For 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, it is expected that the HOMO will be localized on the electron-rich pyrazole ring and the diamine substituents, while the LUMO may be distributed over the phenyl ring.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively[11]. The nitrogen atoms of the pyrazole ring and the amino groups are expected to be regions of negative potential, while the amine hydrogens will be regions of positive potential.

Table 2: Predicted Electronic Properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (Hypothetical Data)

PropertyPredicted Value (eV)
HOMO Energy-5.5
LUMO Energy-1.0
HOMO-LUMO Gap4.5

Visualization of Computational Workflows and Molecular Properties

To clearly illustrate the proposed theoretical investigation, the following diagrams outline the computational workflow and the expected electronic features of the target molecule.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure Initial Molecular Structure of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine geom_opt Geometry Optimization mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Property Calculation geom_opt->electronic_props stable_structure Optimized Stable Structure freq_analysis->stable_structure vibrational_spectra Vibrational Spectra (IR/Raman) freq_analysis->vibrational_spectra homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep Molecular Electrostatic Potential electronic_props->mep reactivity Reactivity Descriptors electronic_props->reactivity

Caption: A typical workflow for the DFT-based theoretical analysis of a novel molecule.

molecular_properties cluster_molecule 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine cluster_properties Predicted Electronic Features pyrazole_ring Pyrazole Ring homo HOMO (Electron Donation) pyrazole_ring->homo contributes to neg_potential Negative MEP (Nucleophilic Sites) pyrazole_ring->neg_potential localised on phenyl_group Phenyl Group lumo LUMO (Electron Acceptance) phenyl_group->lumo contributes to methyl_group Methyl Group diamine_groups Diamine Groups diamine_groups->homo contributes to diamine_groups->neg_potential localised on pos_potential Positive MEP (Electrophilic Sites) diamine_groups->pos_potential H-atoms are

Caption: Predicted relationships between molecular fragments and electronic properties.

Potential Applications in Drug Discovery: Molecular Docking

The theoretical data generated can be powerfully applied in the early stages of drug discovery through molecular docking simulations[7]. This computational technique predicts the preferred binding orientation of a ligand to a target protein.

Molecular Docking Protocol
  • Target Selection: Based on the known biological activities of pyrazole derivatives, relevant protein targets can be selected. For instance, cyclooxygenase (COX) enzymes for anti-inflammatory activity or various kinases for anticancer potential are plausible targets[1].

  • Ligand and Receptor Preparation: The optimized structure of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine will be used as the ligand. The 3D structure of the target protein will be obtained from the Protein Data Bank (PDB). Both structures will be prepared by adding hydrogen atoms and assigning appropriate charges.

  • Docking Simulation: Using software such as AutoDock or GOLD, the ligand will be docked into the active site of the receptor. The program will generate a series of possible binding poses.

  • Analysis of Results: The binding poses will be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, will be analyzed to understand the binding mode. The diamine functionality is expected to be a key contributor to hydrogen bonding interactions with receptor active sites.

Conclusion: A Roadmap for Future Research

This guide provides a comprehensive, albeit prospective, roadmap for the theoretical investigation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. By systematically applying the outlined computational methodologies, researchers can gain profound insights into the structural and electronic properties of this molecule. These theoretical predictions will not only guide future experimental work, including synthesis and spectroscopic characterization, but will also pave the way for its exploration as a novel scaffold in drug discovery. The integration of DFT calculations and molecular docking simulations represents a powerful, resource-efficient strategy to unlock the therapeutic potential of this promising pyrazole derivative.

References

  • Nikpassand, M., Fekri, L. Z., & Zare, K. (Year not specified). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. [Link]

  • Naveen, S., et al. (2014). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]

  • Kavitha, S., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • (Author not specified). (Year not specified). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • (Author not specified). (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. CIR. [Link]

  • Gouda, M. A., et al. (2011). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Wiley Online Library. [Link]

  • Serrano, J. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Carradori, S., et al. (2007). Synthesis, molecular modeling studies and selective inhibitory activity against MAO of N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. PubMed. [Link]

  • Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • (Author not specified). (Year not specified). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Rathod, V. P., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Chemical Methodologies. [Link]

  • (Author not specified). (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. IJRPR. [Link]

  • A. H. Amrane, et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. [Link]

  • Gok, R., & Ozturk, F. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

  • Torres, E., et al. (2018). Synthesis, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. [Link]

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A Technical Guide to the Crystallography of Phenyl-Methyl-Pyrazole Derivatives: An Insight into 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds and a Crystallographic Exploration

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific three-dimensional arrangement of atoms, dictated by the crystal structure, is paramount in understanding structure-activity relationships (SAR) and in the rational design of novel therapeutic agents and functional materials.

This guide focuses on the crystallographic characteristics of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. It is important to note that as of the latest literature review, a definitive single-crystal X-ray structure for this specific diamine derivative has not been publicly reported. However, the absence of data for a target molecule is a common challenge in scientific research. This guide, therefore, adopts a predictive and comparative approach. By examining the synthesis, crystallization, and detailed crystallographic data of structurally analogous phenyl-methyl-pyrazole derivatives, we can provide field-proven insights and a robust framework for researchers aiming to elucidate the structure of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. We will delve into the causality behind experimental choices for synthesis and crystallization and present a logical, self-validating system of protocols and analysis.

Section 1: Synthesis and Crystallization of Phenyl-Methyl-Pyrazole Derivatives

A logical first step to any crystallographic study is the synthesis of high-purity material suitable for single crystal growth. While a specific protocol for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is not available, a plausible synthetic route can be designed based on established pyrazole chemistry. The common starting point for many 1-phenyl-3-methyl-pyrazole derivatives is the condensation of phenylhydrazine with a β-ketoester, such as ethyl acetoacetate, to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[2][3]

Proposed Synthesis of a Precursor: 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

The target diamine can be envisioned as being derived from the corresponding dione. The synthesis of the dione precursor would likely involve the oxidation of the 4-position of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent reduction and amination or a related chemical transformation would then yield the desired 4,5-diamine.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established procedures for the synthesis of the pyrazolone core.[2][4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (15 mmol) and dry ethanol (4 mL).

  • Addition of Phenylhydrazine: While stirring, add phenylhydrazine (15 mmol) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture in an oil bath under reflux conditions for approximately 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Precipitation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation and Purification: Filter the resulting solid, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[4]

Crystallization Strategies for Pyrazole Derivatives

The growth of high-quality single crystals is often considered an art, but a systematic approach greatly increases the likelihood of success. For small organic molecules like pyrazole derivatives, several techniques are commonly employed.[5]

1. Slow Evaporation: This is the most straightforward method.[5]

  • Principle: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly, gradually increasing the concentration of the solute beyond its solubility limit, leading to nucleation and crystal growth.

  • Causality: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. If solubility is too high, the solution may become an oil; if too low, precipitation will be too rapid, yielding powder instead of single crystals.[5] The rate of evaporation can be controlled by adjusting the opening of the vial (e.g., covering with parafilm and piercing with a needle).[6]

2. Solvent Diffusion (Vapor or Liquid):

  • Principle: The compound is dissolved in a "good" solvent. This solution is then exposed to a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent into the good solvent reduces the overall solubility, inducing crystallization.[7]

  • Causality: This method allows for very slow and controlled changes in supersaturation, which is often conducive to the growth of large, well-ordered crystals. For vapor diffusion, the anti-solvent should be more volatile than the good solvent.

3. Cooling Crystallization:

  • Principle: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and causing it to crystallize.

  • Causality: The rate of cooling directly impacts crystal size and quality. Slow, controlled cooling generally yields better results than rapid cooling.

Experimental Protocol: Single-Crystal Growth by Slow Evaporation
  • Solvent Screening: Perform preliminary solubility tests with small amounts of the purified pyrazole derivative in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene, and mixtures thereof).

  • Solution Preparation: Dissolve the compound in a chosen solvent or solvent mixture with gentle warming to create a near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm that has been pierced with a needle to allow for slow evaporation. Place the vial in a vibration-free location.

  • Monitoring: Observe the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Section 2: Principles of X-ray Crystallography for Pyrazole Scaffolds

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.

For pyrazole derivatives, crystallographic studies reveal a rich diversity in their solid-state structures, influenced by substituents and their positions.[1] Common crystal systems observed for pyrazole derivatives include monoclinic and orthorhombic.[8]

Generalized Workflow for X-ray Crystallographic Analysis

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal mount Crystal Mounting crystal->mount data_coll X-ray Data Collection mount->data_coll process Data Processing & Reduction data_coll->process Raw Diffraction Data solve Structure Solution (e.g., SHELXT) process->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & CIF Generation refine->validate report Publication / Database Deposition validate->report Final Structure

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Section 3: Crystallographic Analysis of Structurally Related Pyrazoles

To infer the crystallographic properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, we will analyze the crystal structures of several related compounds. The data presented below is synthesized from various crystallographic studies on phenyl-methyl-pyrazole derivatives.

Comparative Crystallographic Data of Pyrazole Derivatives
Parameter(Z)-3-Methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one[8]4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone
Chemical Formula C₂₁H₁₇N₃OData not fully available
Crystal System OrthorhombicTriclinic
Space Group P2₁2₁2₁P-1
a (Å) 6.5683(7)-
b (Å) 12.7384(15)-
c (Å) 20.198(3)-
α (°) 90-
β (°) 90-
γ (°) 90-
Volume (ų) 1690.5(4)-
Z 4-
Key Interactions N–H···O and C–H···O hydrogen bonds, C–H···π and π-π interactions[8]Intramolecular N-H···O hydrogen bond, intermolecular N-H···O hydrogen bonds, π-π stacking

Note: Complete unit cell parameters for 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone were not available in the provided search results.

Analysis of Intermolecular Interactions

The crystal packing of pyrazole derivatives is often dominated by a network of hydrogen bonds and π-π stacking interactions. In the case of (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one, the structure is stabilized by N–H···O and C–H···O hydrogen bonds, as well as C–H···π and π-π interactions.[8] Similarly, the phenylhydrazone derivative exhibits strong intramolecular and intermolecular hydrogen bonding involving the N-H and carbonyl oxygen groups, alongside π-π stacking between phenyl rings. These non-covalent interactions are crucial in dictating the overall supramolecular architecture.

Molecular Structure Visualization

Caption: A 2D representation of the 1-phenyl-3-methyl-pyrazole core structure.

Section 4: Inferred Crystallographic Properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Based on the analysis of related structures, we can hypothesize the likely crystallographic features of the target molecule, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Hypothesized Crystal Packing and Hydrogen Bonding

The most significant structural feature of the target compound is the presence of two amine groups at the 4 and 5 positions. These groups are potent hydrogen bond donors and acceptors. Therefore, it is highly probable that the crystal structure will be dominated by an extensive network of intermolecular hydrogen bonds.

  • N-H···N Interactions: The amine groups can form strong hydrogen bonds with the nitrogen atoms of the pyrazole ring of adjacent molecules, as well as with other amine groups.

  • Planarity and Stacking: The pyrazole ring itself is planar. The phenyl group at the N1 position will likely be twisted out of the pyrazole plane, similar to what is observed in other 1-phenyl-pyrazole derivatives. The presence of multiple planar aromatic rings suggests that π-π stacking interactions between phenyl and/or pyrazole rings will also play a significant role in the crystal packing.

The combination of a robust hydrogen-bonding network and potential π-π stacking would likely lead to a densely packed and thermodynamically stable crystal lattice.

Influence of Diamine Functionality

Compared to the pyrazolone and phenylhydrazone derivatives discussed, the 4,5-diamine will have a significantly different electronic and steric profile. The absence of a carbonyl group removes a strong hydrogen bond acceptor, but this is more than compensated for by the introduction of two amine groups, each capable of donating two hydrogen bonds. This will likely lead to a more complex, three-dimensional hydrogen-bonding network.

Hypothetical Hydrogen Bonding Network

h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N4_A N-H (pos 4) N5_B N (pos 5) N4_A->N5_B N-H···N N5_A N-H (pos 5) Pz_N_B Pyrazole N-H N5_A->Pz_N_B N-H···N Pz_N_A Pyrazole N N4_B N (pos 4) Pz_N_A->N4_B N-H···N

Caption: A simplified diagram illustrating potential intermolecular hydrogen bonding.

Conclusion

While the definitive crystal structure of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine remains to be determined, this guide provides a comprehensive framework for its investigation. By leveraging established synthetic methodologies for the pyrazole core and employing systematic crystallization techniques, researchers can obtain single crystals suitable for X-ray diffraction. The comparative analysis of related structures strongly suggests that the crystal packing of the target diamine will be dictated by a robust network of N-H···N hydrogen bonds and potential π-π stacking interactions. This in-depth understanding is crucial for any future work in the fields of drug design and materials science involving this promising pyrazole derivative.

References

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

  • crystallization of small molecules. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Available at: [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. ACS Publications. Available at: [Link]

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Understanding and Harnessing Tautomerism in Pyrazole Derivatives: From Fundamental Principles to Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, yet its inherent tautomeric nature presents both significant challenges and untapped opportunities. This guide provides an in-depth exploration of prototropic tautomerism in pyrazole derivatives, moving beyond a simple description of the phenomenon to a detailed analysis of its underlying mechanisms, influencing factors, and profound implications for molecular properties and biological activity. We will dissect the causality behind experimental choices for characterizing tautomeric equilibria and present validated protocols and computational approaches. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the expert insights required to predict, control, and strategically leverage pyrazole tautomerism in the design of novel therapeutics and functional materials.

The Dynamic Nature of the Pyrazole Core: An Introduction to Tautomerism

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in blockbuster drugs such as Celecoxib, Sildenafil, and Rimonabant.[1] Its utility stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor.[2][3] However, the very feature that imparts this versatility—the N-N(H)- motif—is also the source of its most complex chemical behavior: annular prototropic tautomerism.

Tautomerism describes a rapid, reversible equilibrium between two or more structural isomers that are easily interconvertible, typically through the migration of a proton.[2][3] For asymmetrically substituted pyrazoles, this manifests as a dynamic equilibrium between two distinct chemical entities, often designated as the 1H- and 2H- tautomers (referring to the position of the mobile proton). This is not a mere academic curiosity; the two tautomers can possess vastly different physicochemical properties, including:

  • Dipole moment and polarity

  • Acidity and basicity (pKa)

  • Lipophilicity (logP)

  • Hydrogen bonding capacity

  • Molecular shape and conformation

Consequently, one tautomer may bind to a biological target with high affinity while the other is inactive, or one may be readily metabolized while the other is stable.[3][4] Understanding and controlling this equilibrium is therefore a paramount concern in modern drug development.[3] This guide will provide the foundational knowledge and practical methodologies to address this challenge.

The Mechanism of Interconversion: A Tale of Proton Shuttling

The interconversion between pyrazole tautomers is a prototropic shift, a process with a low energetic barrier (typically under 20 kcal/mol), allowing for the coexistence of multiple forms at room temperature.[2][3] Early investigations posited an intramolecular proton shift, but computational studies have since established that this pathway has a prohibitively high energy barrier of around 50 kcal/mol.[2]

The dominant mechanism is an intermolecular process , where the proton transfer is facilitated by other molecules.[2][3] This can occur through self-association, where pyrazole molecules form hydrogen-bonded dimers or larger oligomers (trimers, tetramers), creating a "proton wire" for the exchange.[2][3] In solution, solvent molecules, particularly protic solvents like water or methanol, play a crucial role by forming hydrogen-bonded bridges that lower the activation energy for the proton transfer.[2] Computational studies have shown that as few as two water molecules can significantly lower the energetic barrier, acting as a shuttle for the proton.[2]

Caption: Annular tautomeric equilibrium in an asymmetrically substituted pyrazole.

Controlling the Equilibrium: Key Influencing Factors

The position of the tautomeric equilibrium is not static; it is highly sensitive to a range of internal and external factors. A deep understanding of these factors is the first step toward predictive control.

Substituent Effects

The electronic nature of substituents at the C3 and C5 positions is arguably the most powerful determinant of tautomeric preference. The general principle is that the proton will preferentially reside on the nitrogen atom further away from an electron-withdrawing group (EWG) and closer to an electron-donating group (EDG).

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, or -COOH at the C3 position will destabilize the adjacent protonated N1, thus favoring the tautomer where the proton is on N2 (the 5-substituted tautomer).[4]

  • Electron-Donating Groups (EDGs): Conversely, groups like -NH₂, -OH, or -CH₃ at the C3 position will stabilize the adjacent N1-H tautomer, making it the major form.[4]

Theoretical studies have quantified these effects, showing that strongly donating groups like -OH can significantly favor one tautomer, while strongly withdrawing groups like -COOH can favor the other.[4]

Substituent at C3Electronic EffectFavored TautomerRationale
-CF₃ Strong EWG5-(CF₃)-1H-pyrazoleDestabilizes adjacent N1-H bond
-CO₂H Strong EWG5-(CO₂H)-1H-pyrazoleDestabilizes adjacent N1-H bond
-H NeutralEqual Mixture (in gas phase)Symmetrical molecule
-CH₃ Weak EDG3-(CH₃)-1H-pyrazoleStabilizes adjacent N1-H bond
-NH₂ Strong EDG3-(NH₂)-1H-pyrazoleStabilizes adjacent N1-H bond
Solvent Effects

The choice of solvent can dramatically shift the tautomeric equilibrium by differentially solvating the two tautomers.[2]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both nitrogen atoms, acting as both H-bond donors and acceptors. They tend to favor the more polar tautomer and can actively participate in the proton transfer mechanism.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, THF): These solvents are H-bond acceptors but not donors. They can slow the rate of interconversion compared to protic solvents.[2] In DMSO, which has a high dielectric constant, the equilibrium may shift to favor the tautomer with the larger dipole moment.

  • Nonpolar Solvents (e.g., Chloroform, Benzene): In these environments, pyrazole self-association into dimers and oligomers becomes more significant, as pyrazole-pyrazole hydrogen bonds are favored over pyrazole-solvent interactions.[3][5] The equilibrium in these solvents can be very different from that in polar media.

Physical State, Temperature, and pH
  • Solid State vs. Solution: The tautomeric form observed in a crystal lattice (determined by X-ray crystallography) can be different from the dominant form in solution.[2] Crystal packing forces may selectively stabilize one tautomer over the other. In the solid state, pyrazoles often form ordered aggregates like linear chains or cyclic oligomers.[2][3]

  • Temperature: Lowering the temperature can "freeze out" the equilibrium, slowing the rate of interconversion.[2] This is a critical technique in NMR spectroscopy to resolve separate signals for each tautomer, which might otherwise appear as a single, broadened, time-averaged signal at room temperature.[2]

  • pH: The amphoteric nature of the pyrazole ring means it can be protonated in acidic media or deprotonated in basic media.[3] This generates a pyrazolium cation or a pyrazolate anion, respectively, which effectively stops the tautomeric exchange and can be exploited to favor specific reaction pathways.[3]

Analytical and Computational Characterization

A multi-pronged approach combining experimental spectroscopy and theoretical calculations is essential for the unambiguous characterization of pyrazole tautomers.

Experimental Workflow

Sources

Methodological & Application

Application Notes and Protocols for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Bidentate Ligand for Cross-Coupling Catalysis

The field of transition metal catalysis is continually driven by the development of novel ligands that can enhance reaction efficiency, selectivity, and scope. Pyrazole derivatives have emerged as a versatile class of N-heterocyclic compounds capable of acting as effective ligands in a variety of catalytic transformations, including the Nobel Prize-winning palladium-catalyzed cross-coupling reactions.[1][2] This application note introduces 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine , a unique pyrazole derivative featuring two adjacent amino groups at the C4 and C5 positions. This structural motif provides two nitrogen donor atoms, enabling it to act as a bidentate ligand, which can form a stable five-membered chelate ring with a metal center. This chelation is anticipated to stabilize the catalytic species, thereby enhancing its activity and longevity in the catalytic cycle.

The strategic placement of the diamine functionality on the pyrazole scaffold offers a compelling platform for fine-tuning the electronic and steric properties of the resulting metal complexes. This guide provides a detailed protocol for the synthesis of this promising ligand and its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

The synthesis of 4,5-diaminopyrazoles can be achieved through a multi-step process, often starting from readily available precursors. A plausible and efficient route involves the dinitration of a suitable pyrazole precursor, followed by a robust reduction step. The following protocol is adapted from established methodologies for the synthesis of related diaminopyrazoles.[3]

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-3,5-dinitro-1H-pyrazole

  • This step involves the nitration and bromination of a pyrazole starting material. For the purpose of this protocol, we will assume the availability of this intermediate.

Step 2: Suzuki-Miyaura Coupling to Introduce the Phenyl Group

  • To an oven-dried Schlenk flask, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as XPhos Pd G2 (2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 5:1 v/v).

  • Add a base, such as K₃PO₄ (3.0 equiv.).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-phenyl-3,5-dinitropyrazole intermediate.

Step 3: Iron-Catalyzed Reduction to the Diamine

  • To a round-bottom flask, add the 4-phenyl-3,5-dinitropyrazole intermediate (1.0 equiv.) and iron powder (10 equiv.).

  • Add a solvent mixture of ethanol and water.

  • Add hydrazine hydrate (10 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryls, a common structural motif in pharmaceuticals and organic materials. The efficiency of this reaction is highly dependent on the choice of ligand. The bidentate nature of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is expected to provide a robust catalytic system with a palladium precursor.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps by modulating the electron density and steric environment of the palladium center.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation [R²B(OH)₂ + Base] PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Generic Suzuki-Miyaura Reaction

This protocol describes a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid using an in situ generated palladium catalyst with 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine as the ligand.

Experimental_Workflow Start Start Setup Assemble Reaction Vessel (Schlenk flask, stir bar) Start->Setup Reagents Add Solids: - Aryl Bromide (1.0 equiv) - Arylboronic Acid (1.5 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd(OAc)₂ (2 mol%) - Ligand (2.2 mol%) Setup->Reagents Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Solvent (e.g., Toluene/H₂O) Inert->Solvent Reaction Heat Reaction Mixture (e.g., 100 °C) Solvent->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine Monitor->Workup Upon Completion Purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (Ligand) (0.022 mmol, 2.2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Degassed Toluene (4 mL)

  • Degassed Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, and K₂CO₃.

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete (typically within 2-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

Data Presentation: Hypothetical Reaction Scope

The following table illustrates the expected performance of the 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine ligand in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

EntryAryl BromidePd(OAc)₂ (mol%)Ligand (mol%)Time (h)Yield (%)
14-Bromotoluene22.2495
24-Bromoanisole22.2398
31-Bromo-4-nitrobenzene22.2692
42-Bromopyridine22.2885
51-Bromonaphthalene22.2594

Note: The data presented in this table are hypothetical and intended to illustrate the potential of the ligand. Actual results may vary.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented procedures in the field of palladium-catalyzed cross-coupling.[4][5][6] The causality behind each experimental choice is rooted in fundamental organometallic principles. For instance, the use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) active species. The base is required to facilitate the transmetalation step by activating the boronic acid. The bidentate nature of the proposed pyrazole-diamine ligand is designed to provide a stable catalytic complex, which is a key principle in modern ligand design for robust catalysis. Researchers can validate this protocol by running control experiments, such as a reaction without the ligand, to confirm its essential role in the catalytic process.

Conclusion

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine represents a promising, yet underexplored, ligand for transition metal catalysis. Its bidentate N,N-donor framework, integrated into the versatile pyrazole scaffold, offers significant potential for the development of highly active and stable catalysts. The detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction provided in this application note serves as a comprehensive guide for researchers to explore its catalytic capabilities. The principles and methodologies outlined here can be extended to other important transformations, such as Buchwald-Hartwig amination and Heck reactions, opening new avenues for innovation in synthetic chemistry and drug development.

References

Sources

The Versatile Ligand: A Deep Dive into 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols for the use of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine as a versatile ligand in coordination chemistry. This document provides a thorough exploration of its synthesis, coordination behavior, and the burgeoning applications of its metal complexes in catalysis and medicinal chemistry.

Introduction: The Allure of Pyrazole-Based Ligands

Pyrazole derivatives have long captured the attention of chemists due to their wide-ranging biological activities and their exceptional ability to coordinate with a variety of metal ions.[1][2] The unique electronic and steric properties of the pyrazole ring, coupled with the potential for diverse functionalization, make these compounds highly adaptable scaffolds for the design of novel ligands. 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, with its vicinal diamine functionality, presents a particularly interesting case. The two adjacent amino groups provide a strong chelation site, capable of forming stable five-membered rings with metal ions, a favored conformation in coordination chemistry. This structural motif is a cornerstone for creating robust metal complexes with potential applications spanning from catalysis to the development of therapeutic agents.

Part 1: Synthesis of the Ligand: A Detailed Protocol

Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of 5-aminopyrazoles.[3]

Step 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone Imine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Aminating Agent: Add an excess of an aminating agent, such as hydroxylamine hydrochloride or ammonia, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction to 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Reaction Setup: Suspend the 3-methyl-1-phenyl-5-pyrazolone imine (1 equivalent) in a suitable solvent like methanol in a flask.

  • Addition of Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the suspension while stirring and cooling in an ice bath.

  • Reaction: Allow the reaction to proceed at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-amino-3-methyl-1-phenyl-1H-pyrazole. The product can be further purified by column chromatography.

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

This protocol follows a common strategy for introducing an amino group at the 4-position of a 5-aminopyrazole via a nitroso intermediate.

Step 1: Nitrosation of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Reaction Setup: Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) (1 equivalent) in water to the cooled pyrazole solution while maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at low temperature for a short period. The formation of the 4-nitroso derivative is often indicated by a color change.

  • Isolation: The 4-nitroso-5-amino-3-methyl-1-phenyl-1H-pyrazole often precipitates from the reaction mixture and can be collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitroso Group

  • Reaction Setup: Suspend the 4-nitroso-5-amino-3-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Reducing Agent: Use a suitable reducing agent for the nitroso group. Common choices include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Reaction: If using sodium dithionite, add it portion-wise to the suspension and heat the mixture to reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature.

  • Work-up: After the reaction is complete, cool the mixture. If sodium dithionite was used, the product can be isolated by extraction with an organic solvent after removing the reaction solvent. For catalytic hydrogenation, filter off the catalyst and remove the solvent under reduced pressure. The crude 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Ligand Synthesis Pyrazolone 3-Methyl-1-phenyl- 2-pyrazolin-5-one Imine 3-Methyl-1-phenyl- 5-pyrazolone Imine Pyrazolone->Imine Amination Aminopyrazole 5-Amino-3-methyl-1-phenyl- 1H-pyrazole Imine->Aminopyrazole Reduction Nitroso 4-Nitroso-5-amino-3-methyl- 1-phenyl-1H-pyrazole Aminopyrazole->Nitroso Nitrosation Diamine 3-Methyl-1-phenyl-1H- pyrazole-4,5-diamine Nitroso->Diamine Reduction

Caption: Synthetic workflow for 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Part 2: Coordination Chemistry and Characterization of Metal Complexes

The vicinal diamine functionality of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine makes it an excellent bidentate ligand, readily forming stable chelate complexes with a wide range of transition metal ions. The coordination typically occurs through the nitrogen atoms of the two amino groups.

General Protocol for the Synthesis of Metal Complexes
  • Ligand Solution: Dissolve 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine (typically 2 equivalents for an octahedral complex or 1 equivalent for a square planar complex) in a suitable solvent such as ethanol or methanol. Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate salts of Cu(II), Ni(II), Co(II), Zn(II), etc.) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of the complex is often indicated by a color change or the precipitation of a solid.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating for a few hours to ensure complete complex formation.

  • Isolation and Purification: The resulting metal complex can be isolated by filtration if it precipitates. If the complex is soluble, the solvent can be removed under reduced pressure. The solid complex can then be washed with a suitable solvent to remove any unreacted starting materials and dried. Recrystallization from an appropriate solvent system can be performed for further purification.

Characterization Techniques

The synthesized ligand and its metal complexes should be thoroughly characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurposeExpected Observations for Ligand and Complexes
FT-IR Spectroscopy To identify functional groups and confirm coordination.Ligand: Characteristic N-H stretching bands for the amino groups. Complex: Shift in the N-H stretching and bending vibrations upon coordination to the metal ion.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the ligand and diamagnetic complexes.Ligand: Resonances corresponding to the methyl, phenyl, and pyrazole protons and carbons. Complex (diamagnetic): Shifts in the resonances of the protons and carbons near the coordination site.
UV-Vis Spectroscopy To study the electronic transitions.Ligand: π-π* transitions in the UV region. Complex: Ligand-to-metal or metal-to-ligand charge transfer bands, and d-d transitions for transition metal complexes in the visible region.
Mass Spectrometry To determine the molecular weight and confirm the composition.Provides the molecular ion peak corresponding to the ligand and the metal complex.
Elemental Analysis To determine the elemental composition (C, H, N).The experimentally found percentages should be in good agreement with the calculated values for the proposed formulas.
X-ray Crystallography To determine the single-crystal structure.Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center.[4][5]

Part 3: Applications of Metal Complexes

Metal complexes of pyrazole-based ligands have shown significant promise in various fields, particularly in catalysis and medicinal chemistry.[2][6] The unique properties of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine as a ligand suggest that its metal complexes could also exhibit interesting applications.

Application Note 1: Homogeneous Catalysis

Rationale: The stable coordination environment provided by the diamine ligand can support catalytically active metal centers. The electronic properties of the pyrazole ring and the phenyl group can be tuned to influence the catalytic activity.

Potential Catalytic Reactions:

  • Oxidation Reactions: Metal complexes of pyrazole-based ligands have been investigated as catalysts for the oxidation of various substrates.[7]

  • Coupling Reactions: The robust nature of these complexes makes them potential candidates for catalyzing C-C and C-N coupling reactions.

  • Hydrogenation Reactions: The ligand framework may support metal hydrides for transfer hydrogenation reactions.

Experimental Protocol: A Model Catalytic Oxidation Reaction

  • Reaction Setup: In a reaction vessel, dissolve the substrate (e.g., an alcohol) in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of the synthesized metal complex (e.g., 1-5 mol%).

  • Oxidant Addition: Add the oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Work-up and Analysis: After the reaction is complete, quench any remaining oxidant and extract the product. Analyze the product yield and selectivity.

Catalysis_Workflow Substrate Substrate (e.g., Alcohol) Reaction Catalytic Oxidation Substrate->Reaction Catalyst Metal Complex Catalyst Catalyst->Reaction Oxidant Oxidant (e.g., H₂O₂) Oxidant->Reaction Product Oxidized Product Reaction->Product Bioactivity_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening Ligand Diamine Ligand Complex Metal Complex Ligand->Complex Metal Metal Salt Metal->Complex Screening In Vitro Assay (e.g., MTT Assay) Complex->Screening Data IC₅₀ Determination Screening->Data

Sources

Application Notes and Protocols for Reactions of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Versatile Scaffolding of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrazole core with two adjacent amino groups, presents a rich platform for the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and imidazo[4,5-c]pyrazoles, are scaffolds found in numerous biologically active molecules with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1] The strategic positioning of the vicinal diamine functionality allows for facile cyclocondensation reactions with a variety of electrophilic reagents, making it a valuable building block for combinatorial chemistry and drug discovery programs.

This guide provides a comprehensive overview of the experimental setup for key reactions involving 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. The protocols detailed herein are grounded in established chemical principles and adapted from peer-reviewed literature for analogous systems, offering a robust starting point for researchers. Each step is accompanied by an explanation of its underlying chemical rationale to empower users to not only replicate the procedures but also to adapt and troubleshoot them effectively.

Core Principles of Reactivity

The reactivity of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is primarily dictated by the nucleophilic character of the two amino groups at the C4 and C5 positions of the pyrazole ring. The lone pair of electrons on the nitrogen atoms readily attacks electrophilic centers, initiating a cascade of reactions that typically culminate in the formation of a new heterocyclic ring fused to the pyrazole core. The relative reactivity of the two amino groups can sometimes be influenced by steric and electronic factors, although in many cyclization reactions with symmetrical reagents, both amines participate to form the fused ring.

Caption: Key reactive sites of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Synthesis of Starting Material: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

A reliable synthesis of the title compound is a prerequisite for its use in subsequent reactions. A common and effective method involves a two-step procedure starting from the commercially available 5-amino-3-methyl-1-phenylpyrazole.[1]

Step 1: Nitrosation of 5-Amino-3-methyl-1-phenylpyrazole

This step introduces a nitroso group at the C4 position, which is subsequently reduced to an amino group.

Protocol:

  • Dissolve 5-amino-3-methyl-1-phenylpyrazole (1 equivalent) in aqueous hydrochloric acid (4.5 M) at 0 °C in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • The resulting colored solid, 4-nitroso-3-methyl-1-phenyl-1H-pyrazol-5-amine, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitroso Intermediate

The nitroso group is reduced to a second amino group, yielding the desired diaminopyrazole.

Protocol:

  • To a stirred solution of 4-nitroso-3-methyl-1-phenyl-1H-pyrazol-5-amine (1 equivalent) in 80% aqueous ethanol, add powdered sodium dithionite in small portions until the color of the solution fades to a faint yellow.

  • Dilute the reaction mixture with hot water.

  • Remove the ethanol under reduced pressure.

  • The resulting solid, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to afford the pure product.[1]

Key Reactions and Experimental Protocols

The vicinal diamine functionality of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a versatile handle for the construction of various fused heterocyclic systems. Below are detailed protocols for some of its most important cyclocondensation reactions.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction with reagents containing a N-C-N fragment, such as urea or thiourea, or through a Vilsmeier-Haack type reaction, leads to the formation of the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry.[2][3]

Protocol: Cyclization with Thiourea

This protocol describes the synthesis of 1,6-dihydro-3-methyl-1-phenyl-pyrazolo[4,5-c]pyrazole-5-thiol.

  • In a round-bottom flask equipped with a reflux condenser, add 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1 equivalent) and thiourea (1.2 equivalents).

  • Add diphenyl ether as a high-boiling solvent.

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and recrystallize from a suitable solvent such as ethanol.[1]

Table 1: Reaction Parameters for Pyrazolo[3,4-d]pyrimidine Synthesis

ReagentMolar Ratio (to Diamine)SolventTemperature (°C)Reaction Time (h)Expected Product
Thiourea1.2Diphenyl etherReflux2-31,6-dihydro-3-methyl-1-phenyl-pyrazolo[4,5-c]pyrazole-5-thiol
Urea1.2Diphenyl etherReflux2-31,6-dihydro-3-methyl-1-phenyl-pyrazolo[4,5-c]pyrazol-5-one
Synthesis of Pyrazolo[3,4-b]pyridines

Condensation with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine system.[4][5]

Protocol: Cyclization with Acetylacetone (a 1,3-Diketone)

  • To a solution of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1 equivalent) in glacial acetic acid, add acetylacetone (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield the corresponding 4,6-dimethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Table 2: Reaction Parameters for Pyrazolo[3,4-b]pyridine Synthesis

1,3-Dicarbonyl CompoundMolar Ratio (to Diamine)SolventTemperature (°C)Reaction Time (h)
Acetylacetone1.1Glacial Acetic AcidReflux4-6
Ethyl Acetoacetate1.1Glacial Acetic AcidReflux4-6
Diethyl Malonate1.1Glacial Acetic AcidReflux6-8
Synthesis of Imidazo[4,5-c]pyrazoles

The reaction with one-carbon unit donors like formic acid or ethyl chloroformate followed by cyclization leads to the formation of the imidazo[4,5-c]pyrazole ring system.[1]

Protocol: Cyclization with Ethyl Chloroformate

This is a two-step, one-pot procedure.

  • Dissolve 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1 equivalent) in a suitable solvent like pyridine at 0 °C.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours to form the intermediate 5-amino-4-ethoxycarbonylamino-3-methyl-1-phenyl-1H-pyrazole.

  • Heat the reaction mixture to 200 °C for 2 hours to effect cyclization.

  • Cool the mixture and pour it into acidic water (e.g., dilute HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain 3-methyl-1-phenyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-one.[1]

Experimental_Workflow cluster_synthesis Synthesis of Fused Heterocycles Start 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine Reagents Select Cyclizing Reagent (e.g., 1,3-Diketone, Thiourea, Ethyl Chloroformate) Start->Reagents Reaction Cyclocondensation Reaction (Heating in appropriate solvent) Reagents->Reaction Workup Reaction Work-up (Precipitation, Neutralization) Reaction->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Product Fused Pyrazole Derivative Purification->Product

Caption: A generalized workflow for the synthesis of fused pyrazoles.

Safety Precautions

As a prudent laboratory practice, all reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents: Many of the reagents used in these protocols, such as glacial acetic acid, pyridine, and diphenyl ether, are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for each reagent before use.

  • Heating: Use appropriate heating mantles and temperature controllers. Be cautious when working with high-boiling solvents like diphenyl ether.

Characterization of Products

The successful synthesis of the target fused pyrazole derivatives should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, C=N).

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a highly valuable and versatile building block for the synthesis of a wide range of fused heterocyclic compounds with significant potential in drug discovery and materials science. The experimental protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles of its reactivity and adhering to safe laboratory practices, scientists can effectively utilize this scaffold to develop novel molecules with desired properties.

References

  • Shawali, A. S., Abdel-Galil, F. M., & Abdel-Hady, M. S. (2011). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry, 29(7), 1451-1459. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Chang, C.-W., Lin, C.-C., Chen, Y.-C., Sun, C.-M., & Chen, Y.-J. (2015). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 20(5), 8635-8654. [Link]

  • Patel, R. V., Patel, P. K., & Kumari, P. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(1), 76-81. [Link]

  • Srogl, J., & Fry, A. J. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. The Journal of Organic Chemistry, 87(20), 13696-13709. [Link]

  • Racz, A., & Rotaru, A. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(10), 2639. [Link]

  • European Commission. (2012). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. Retrieved from [Link]

  • International Journal of Cosmetic Science. (2013). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 32(1_suppl), 49S-60S. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Journal of Heterocyclic Chemistry, 56(1), 239-245. [Link]

  • Abunada, N. M., Hassaneen, H. M. E., & Kandile, N. G. (2009). Synthesis and biological activity of some new pyrazolo[3,4-d]pyrimidine derivatives. Molecules, 14(4), 1461-1475. [Link]

  • Al-Zaydi, K. M. (2007). A new route for the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives. Molecules, 12(5), 1050-1057. [Link]

  • Fayed, A. A., Hosni, H. M., & Flefel, E. M. (2016). Synthesis and reactions of some new pyrazolo[3,4-d]pyrimidine derivatives with expected biological activity. Journal of the Chinese Chemical Society, 63(1), 75-84. [Link]

Sources

Application Notes & Protocols for the Quantification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Quantifying 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and pharmaceutical development due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The accurate quantification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is crucial during various stages of drug development, from synthesis and formulation to quality control and impurity profiling.[4] This document provides detailed analytical methods for the precise and reliable quantification of this compound, ensuring data integrity and compliance with regulatory standards.

Physicochemical Properties of Pyrazole Derivatives

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method. Pyrazole derivatives, such as the target compound, generally exhibit moderate polarity and possess UV-absorbing chromophores due to the presence of aromatic rings. These characteristics make them amenable to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a reliable and validated HPLC-UV method for the quantification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. The method is designed to be specific, accurate, and precise, in line with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[5][6][7][8]

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a less polar organic solvent. The analyte, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, will partition between the stationary and mobile phases. By optimizing the mobile phase composition, a good separation from potential impurities can be achieved. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (or another suitable modifier)

    • 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine reference standard

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-21 min: 90-10% B; 21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or the wavelength of maximum absorbance)

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Quantify the amount of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in the sample by interpolating its peak area into the calibration curve.

Method Validation Summary

The following table summarizes the key validation parameters that should be assessed according to ICH guidelines.[5][6][7][8]

Validation ParameterAcceptance Criteria
Specificity The peak of the analyte should be well-resolved from other components in the sample matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 over the specified range.
Accuracy Recovery of spiked samples should be within 98-102%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in method parameters.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase HPLC_Setup HPLC System Setup Prep_Mobile_Phase->HPLC_Setup Prep_Standards Prepare Standard Solutions Inject_Sample Inject Sample & Standards Prep_Standards->Inject_Sample Prep_Sample Prepare Sample Prep_Sample->Inject_Sample HPLC_Setup->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Peak_Integration Peak Integration Acquire_Data->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: HPLC quantification workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[9][10][11]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides excellent specificity and reduces matrix interference.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column and Solvents: As described in the HPLC-UV method.

2. Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): [M+H]⁺ of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

  • Product Ion (Q3): A stable and abundant fragment ion (determined by infusion and fragmentation experiments)

  • Collision Energy: Optimized for the specific precursor-to-product ion transition.

  • Other MS parameters (e.g., capillary voltage, gas flows): Optimized for maximum signal intensity.

3. Sample Preparation and Analysis:

  • Sample preparation and chromatographic conditions can be similar to the HPLC-UV method, but may require further optimization for compatibility with the MS detector.

  • Quantification is performed using a calibration curve constructed with the peak areas of the MRM transitions.

Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Solutions Prepare Solutions LC_Separation Chromatographic Separation Prep_Solutions->LC_Separation Prep_Sample Prepare Sample Prep_Sample->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration Calibration & Quantification Peak_Integration->Calibration

Caption: LC-MS/MS quantification workflow.

Conclusion

The analytical methods described in this application note provide robust and reliable approaches for the quantification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the quality and reliability of the analytical data.

References

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Google Scholar.
  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI. Retrieved January 22, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 22, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 2). ResearchGate. Retrieved January 22, 2026, from [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. (n.d.). Shimadzu. Retrieved January 22, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved January 22, 2026, from [Link]

  • (PDF) 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 22, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved January 22, 2026, from [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc. Retrieved January 22, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

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Sources

using 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Use of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in the Synthesis of Fused Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Pyrazole Diamine Building Block

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a highly valuable and versatile precursor in the field of medicinal and materials chemistry. Its utility stems from the presence of two adjacent amino groups (an ortho-diamine) positioned on a stable pyrazole core. This specific arrangement provides a reactive site for cyclocondensation reactions, allowing for the efficient construction of various fused heterocyclic systems. The reaction of this binucleophilic compound with a range of dielectrophilic reagents opens a direct pathway to novel molecular scaffolds.

The resulting fused pyrazole derivatives, such as pyrazolo[3,4-b]pyrazines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-e][1][2]triazines, are of significant interest in drug discovery.[3] These heterocyclic cores are found in molecules with a wide spectrum of biological activities, including use as kinase inhibitors, anticancer agents, and antidiabetic compounds.[4][5][6] This guide provides an in-depth exploration of the synthetic principles, detailed experimental protocols, and key considerations for leveraging 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine as a strategic starting material.

Core Principle: The Cyclocondensation Reaction

The primary chemical transformation underpinning the utility of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is the cyclocondensation reaction . The two amine groups act as nucleophiles that react with electrophilic centers in another molecule to form a new ring fused to the pyrazole core.

The general mechanism involves a sequential two-step process:

  • Initial Nucleophilic Attack: One of the amino groups attacks an electrophilic center (e.g., a carbonyl carbon) on the reaction partner, forming a C-N bond and typically generating an intermediate such as an imine or enamine.

  • Intramolecular Cyclization: The second amino group then attacks the remaining electrophilic center within the same molecule. This ring-closing step is usually followed by the elimination of a small molecule, such as water or an alcohol, to yield the final, stable aromatic heterocyclic system.

The choice of the dielectrophilic partner dictates the nature of the fused ring, enabling chemists to predictably synthesize a variety of heterocyclic scaffolds.

G cluster_start Starting Materials cluster_process Reaction Pathway A 3-Methyl-1-phenyl-1H- pyrazole-4,5-diamine (Binucleophile) C Step 1: Intermolecular Nucleophilic Attack A->C Reacts with B Dielectrophilic Reagent (e.g., 1,2- or 1,3-Dicarbonyl) B->C D Step 2: Intramolecular Cyclization & Dehydration C->D Forms Intermediate E Fused Heterocyclic Product (e.g., Pyrazolo[3,4-b]pyrazine) D->E Aromatization

Caption: General workflow for cyclocondensation synthesis.

Application 1: Synthesis of Pyrazolo[3,4-b]pyrazines

The reaction between an ortho-diamine and a 1,2-dicarbonyl compound is a classic and reliable method for forming a pyrazine ring.[7] This strategy provides direct access to the pyrazolo[3,4-b]pyrazine scaffold, which is explored for various biological activities.[8]

Causality: The two adjacent carbonyl groups of the 1,2-dicarbonyl compound serve as the perfect electrophilic partners for the two nucleophilic amino groups of the pyrazole diamine. The reaction typically proceeds under mild acidic or neutral conditions, where the acid catalyzes the dehydration steps, driving the reaction towards the formation of the stable, aromatic pyrazine ring.

Protocol 1: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazolo[3,4-b]pyrazine

This protocol details the reaction using benzil as the 1,2-dicarbonyl component.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1.0 g, 5.31 mmol) in glacial acetic acid (20 mL).

  • Add benzil (1.12 g, 5.31 mmol, 1.0 eq) to the solution.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 118°C) for 4 hours.

  • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting materials indicates reaction completion. A distinct color change may also be observed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution slowly into a beaker containing ice-cold water (100 mL) with stirring. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 3-Methyl-1,5,6-triphenyl-1H-pyrazolo[3,4-b]pyrazine as a crystalline solid.

  • Dry the product under vacuum. Characterize by NMR, MS, and melting point determination.

1,2-Dicarbonyl ReagentResulting Product NameTypical Yield (%)
Glyoxal3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine75-85%
Diacetyl (Butane-2,3-dione)5,6-Dimethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine80-90%
Benzil3-Methyl-1,5,6-triphenyl-1H-pyrazolo[3,4-b]pyrazine85-95%

Application 2: Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently used in the design of kinase inhibitors and other therapeutic agents.[4] A common and effective method for its synthesis is the reaction of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents, a process known as the Friedländer annulation.[9]

Causality: In this reaction, the 1,3-dielectrophilic nature of compounds like ethyl acetoacetate or acetylacetone allows for the formation of a six-membered pyridine ring. The reaction is typically catalyzed by acid, which activates the carbonyl groups for nucleophilic attack. The regioselectivity of the cyclization is governed by the relative reactivity of the two carbonyl groups and steric factors.

Protocol 2: Synthesis of Ethyl 4,6-dimethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol uses ethyl acetoacetate and demonstrates the construction of a substituted pyridine ring.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

  • Ethyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a solution of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1.0 g, 5.31 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq).

  • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux for 6-8 hours.

  • Self-Validation: The reaction can be monitored by TLC. Formation of the product is often accompanied by the precipitation of a solid from the reaction mixture upon cooling.

  • Cool the reaction mixture in an ice bath. The product will typically crystallize out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

  • Dry the purified product and confirm its structure using spectroscopic methods.

G A Pyrazole Diamine + 1,3-Dicarbonyl B Add Catalyst (e.g., HCl) A->B C Reflux in Solvent (e.g., Ethanol) B->C D Cool & Precipitate C->D E Filter & Wash D->E F Recrystallize (Purification) E->F G Pure Pyrazolo[3,4-b]pyridine F->G

Caption: Experimental workflow for Pyrazolo[3,4-b]pyridine synthesis.

Application 3: Synthesis of Pyrazolo[3,4-e][1][2][3]triazines

The pyrazolo[3,4-e][1][2]triazine scaffold is another important heterocyclic system with documented biological activities, including potential as anticancer agents.[10] Their synthesis can be achieved by reacting the pyrazole diamine with reagents capable of providing the final nitrogen and carbon atom needed to form the triazine ring.

Causality: One effective method involves the cyclization of amidrazone intermediates. These intermediates can be formed from the reaction of the pyrazole diamine with precursors like arylhydrazonomalononitriles.[11] The subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of the fused triazine ring system.

Protocol 3: Two-Step Synthesis of a Substituted Pyrazolo[3,4-e][1][2][3]triazine

This protocol is adapted from literature procedures for related systems and outlines a plausible pathway.[11]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

  • Arylhydrazonomalononitrile derivative

  • Dimethylformamide (DMF) or Acetic Acid

Procedure:

  • Step 1 (Intermediate Formation): In a flask, combine 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1.0 eq) and the arylhydrazonomalononitrile (1.0 eq) in a suitable solvent like ethanol.

  • Heat the mixture under reflux for 2-3 hours to form the amidrazone intermediate. This step may sometimes be performed at room temperature.

  • Step 2 (Cyclization): After cooling, the solvent can be removed under reduced pressure. The crude intermediate is then dissolved in a high-boiling solvent such as dimethylformamide (DMF) or glacial acetic acid.

  • Heat the solution to reflux for 4-6 hours to effect cyclization and elimination of ammonia.

  • Self-Validation: Monitor the cyclization by TLC, observing the consumption of the intermediate and the appearance of a new, typically fluorescent, product spot.

  • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to yield the pure pyrazolo[3,4-e][1][2]triazine.

Reagent for Triazine Ring FormationResulting Fused HeterocycleTypical Conditions
ArylhydrazonomalononitrilesPyrazolo[3,4-e][1][2]triazineTwo steps: Intermediate formation then cyclization in DMF/AcOH.[11]
1,2,4,5-Tetrazine derivativesPyrazolo[3,4-e][1][2]triazineInverse electron-demand Diels-Alder reaction.
Carbon disulfide followed by hydrazinePyrazolo[3,4-e][1][2]triazepine-thioneMulti-step sequence.

Conclusion

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine stands out as a foundational building block for the synthesis of diverse, biologically relevant fused pyrazole heterocycles. The predictability of its cyclocondensation reactions with various dielectrophiles makes it an indispensable tool for medicinal chemists. The protocols outlined here for the synthesis of pyrazolo[3,4-b]pyrazines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-e][1][2]triazines provide robust and reproducible methods for accessing these valuable scaffolds, paving the way for the development of novel therapeutic agents.

References

  • Title: Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one Source: The Royal Society of Chemistry URL
  • Title: 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one Source: MDPI URL
  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: PMC - NIH URL
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Universitat Ramon Llull URL
  • Title: 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O Source: PubChem URL
  • Title: One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b)
  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing URL
  • Title: Efficient Routes to Pyrazolo[3,4-e][1][2]triazines and a New Ring System Source: NIH URL:

  • Title: Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts Source: ACG Publications URL
  • Title: Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide Source: Unknown Source URL
  • Title: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities Source: PubMed URL
  • Title: Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone Source: Unknown Source URL
  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL
  • Title: Synthesis of new pyrazolo[1][2][12]triazines by cyclative cleavage of pyrazolyltriazenes Source: Beilstein Archives URL:

  • Title: Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines Source: ResearchGate URL
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL
  • Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL
  • Title: (PDF)
  • Title: Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives Source: MDPI URL:

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Application Notes and Protocols for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Heterocyclic Diamine

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a unique aromatic diamine featuring a pyrazole heterocyclic core. While direct applications of this specific molecule in material science are not yet extensively documented, its structure presents a compelling platform for the development of novel high-performance materials. The presence of two reactive amine groups at adjacent positions on the pyrazole ring, combined with the inherent properties of the pyrazole moiety, suggests significant potential in several key areas of material science.

This technical guide will explore the prospective applications of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine as a monomer for advanced polymers and as a precursor for functional materials such as corrosion inhibitors. The protocols provided herein are based on established chemical principles and analogous reactions reported for similar heterocyclic and aromatic diamines.

Part 1: High-Performance Polyamides and Polyimides

The primary amino groups of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine make it an ideal candidate for polycondensation reactions to form aromatic polyamides (aramids) and polyimides. The incorporation of the 3-methyl-1-phenyl-pyrazole unit into the polymer backbone is anticipated to impart unique properties.[1]

Rationale for Application:

  • Thermal Stability: Aromatic polyamides and polyimides are renowned for their exceptional thermal and mechanical properties.[2][3] The rigid pyrazole ring is expected to contribute to a high glass transition temperature (Tg) and excellent thermal stability.[4][5]

  • Enhanced Solubility: The asymmetric nature of the 1-phenyl-3-methyl-pyrazole substituent can disrupt chain packing, potentially leading to improved solubility in organic solvents compared to their purely phenyl-based counterparts.[2][5] This is a significant advantage for polymer processing and film casting.

  • Optical Properties: Pyrazole-containing polymers have shown interesting optical and sensing activities.[1][6] Polyamides and polyimides derived from this diamine could exhibit unique photoluminescent properties or be useful in optical device applications.

  • Mechanical Strength: The rigid aromatic and heterocyclic backbone is expected to result in polymers with high tensile strength and modulus.[1][3]

Application 1.1: Synthesis of a Novel Aromatic Polyamide

This protocol details the synthesis of a polyamide via low-temperature solution polycondensation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine with terephthaloyl chloride.

Experimental Workflow Diagram:

G cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation and Purification cluster_characterization Characterization Diamine 3-Methyl-1-phenyl-1H- pyrazole-4,5-diamine Dissolution Dissolve Diamine in NMP/LiCl Diamine->Dissolution DiacidChloride Terephthaloyl Chloride Addition Slowly Add Diacid Chloride DiacidChloride->Addition Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Stirring Stir at 0°C then RT Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC GPC Gel Permeation Chromatography Drying->GPC

Caption: Workflow for the synthesis and characterization of a novel polyamide.

Protocol:

  • Monomer and Solvent Preparation:

    • Ensure 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is pure and dry.

    • Recrystallize terephthaloyl chloride from hexane before use.

    • Use anhydrous N-methyl-2-pyrrolidone (NMP) and dry lithium chloride (LiCl).

  • Polycondensation Reaction:

    • In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, add 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1 equivalent) and a 5% (w/v) solution of LiCl in NMP. Stir until the diamine is completely dissolved.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add terephthaloyl chloride (1 equivalent) as a solid in one portion to the stirred solution.

    • Maintain the reaction temperature at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours. The solution will become viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Polymer Properties (Hypothetical Data):

PropertyExpected Value/Range
Inherent Viscosity (dL/g)0.8 - 1.5
Glass Transition Temp. (Tg)280 - 320 °C
10% Weight Loss Temp. (TGA)> 450 °C (in N₂)
SolubilitySoluble in NMP, DMAc, DMF, DMSO
Tensile Strength (MPa)100 - 150
Young's Modulus (GPa)3 - 5
Application 1.2: Synthesis of a Novel Polyimide

This protocol outlines the synthesis of a polyimide via a two-step method involving the formation of a poly(amic acid) precursor followed by thermal imidization.[7]

Protocol:

  • Synthesis of Poly(amic acid):

    • In a nitrogen-purged flask, dissolve 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1 equivalent) in anhydrous N,N-dimethylacetamide (DMAc).

    • Cool the solution to 0°C.

    • Add pyromellitic dianhydride (PMDA) (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, stir the solution at room temperature for 12 hours to obtain a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the cast film in an oven with the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour under a nitrogen atmosphere.

    • The color of the film will change from pale yellow to a darker amber, indicating the formation of the polyimide.

Expected Polymer Properties (Hypothetical Data):

PropertyExpected Value/Range
Glass Transition Temp. (Tg)> 350 °C
10% Weight Loss Temp. (TGA)> 500 °C (in N₂)
SolubilityInsoluble in common organic solvents
Tensile Strength (MPa)120 - 180
Young's Modulus (GPa)4 - 6

Part 2: Functional Materials

The unique electronic and coordination properties of the pyrazole ring, coupled with the reactivity of the diamine, open avenues for the creation of functional materials.

Application 2.1: Synthesis of a Pyrazole-Based Corrosion Inhibitor

Pyrazole derivatives are known to be effective corrosion inhibitors for various metals in acidic media.[8] The nitrogen atoms in the pyrazole ring and the exocyclic amino groups can adsorb onto the metal surface, forming a protective layer.[9]

Rationale for Application:

  • Adsorption Centers: The molecule possesses multiple adsorption centers (pyrazole nitrogens, amino nitrogens, and the phenyl ring's π-electrons) that can interact with the vacant d-orbitals of metals.

  • Surface Coverage: The planar structure of the pyrazole and phenyl rings allows for efficient packing and high surface coverage on the metal.

  • Protective Film Formation: Adsorption of the inhibitor molecules forms a barrier that isolates the metal from the corrosive environment.

Reaction Scheme Diagram:

G cluster_reactants Reactants cluster_product Product Diaminopyrazole SchiffBase Schiff Base Adduct (Corrosion Inhibitor) Diaminopyrazole->SchiffBase Condensation (Ethanol, reflux) Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->SchiffBase

Caption: Synthesis of a Schiff base corrosion inhibitor.

Protocol: Synthesis of a Schiff Base Derivative

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (1 equivalent) in ethanol.

    • Add an aromatic aldehyde (e.g., benzaldehyde, 2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction and Work-up:

    • Reflux the mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure product.

Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

  • Coupon Preparation:

    • Prepare mild steel coupons of known dimensions.

    • Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Weigh the coupons accurately.

  • Corrosion Test:

    • Prepare a corrosive medium (e.g., 1 M HCl).

    • Prepare solutions of the corrosive medium containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).

    • Immerse the pre-weighed coupons in the test solutions for a specified time (e.g., 24 hours) at a constant temperature.

    • A blank test (without inhibitor) should also be run.

  • Analysis:

    • After the immersion period, remove the coupons, clean them according to standard procedures, dry, and re-weigh.

    • Calculate the corrosion rate and the inhibition efficiency using the weight loss data.

Conclusion and Future Outlook

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine stands as a promising, yet underexplored, building block in material science. The proposed applications in high-performance polymers and corrosion inhibitors are based on sound chemical principles and the known properties of related compounds. The protocols provided offer a starting point for researchers to explore the synthesis and characterization of novel materials derived from this versatile diamine. Further investigations could also delve into its use in the synthesis of porous organic polymers for gas capture, or as ligands for the development of novel catalysts and metal-organic frameworks.[10][11][12] The unique combination of a pyrazole core and diamine functionality ensures a rich field of potential discoveries.

References

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Application Notes & Protocols: In Vitro Evaluation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1] Derivatives of pyrazole are extensively investigated and have demonstrated a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] Specifically, compounds derived from the 3-methyl-1-phenyl-1H-pyrazole structure have shown promise as potent biological agents. For instance, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS).[4]

Given the established anticancer potential of many pyrazole derivatives, which often involves the inhibition of key cellular signaling proteins like kinases and the induction of programmed cell death (apoptosis), a robust in vitro testing cascade is essential for the preliminary evaluation of novel analogues like the 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine series.[5][6][7][8] This guide provides a comprehensive framework and detailed protocols for the initial characterization of these compounds, focusing on their cytotoxic and pro-apoptotic effects on cancer cell lines. The methodologies described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.

SECTION 1: Assessment of Cytotoxicity via Metabolic Activity

Principle of the MTT Assay

The primary objective of screening novel chemical entities for anticancer potential is to assess their ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for this purpose.[9] It quantitatively measures cell viability by assessing the metabolic activity of a cell population. In viable, metabolically active cells, mitochondrial reductase enzymes (specifically, succinate dehydrogenase) cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5][9] The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals in an organic solvent like DMSO, the concentration can be determined spectrophotometrically.[5] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric representing the potency of the compound.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Readout cell_seeding Seed cells in 96-well plate (e.g., 5x10^3 cells/well) incubation_24h Incubate for 24h (37°C, 5% CO2) to allow cell adherence cell_seeding->incubation_24h Step 1 treatment Treat cells with compounds (include vehicle & positive controls) incubation_24h->treatment Step 2 compound_prep Prepare serial dilutions of pyrazole derivatives in media compound_prep->treatment incubation_48h Incubate for 48h (or desired duration) treatment->incubation_48h Step 3 add_mtt Add MTT solution (0.5 mg/mL) to each well incubation_48h->add_mtt Step 4 incubation_4h Incubate for 4h at 37°C (allow formazan formation) add_mtt->incubation_4h Step 5 solubilize Remove media, add DMSO to dissolve formazan crystals incubation_4h->solubilize Step 6 read_plate Read absorbance at 570 nm on a microplate reader solubilize->read_plate Step 7

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies for evaluating pyrazole derivatives.[5][10]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine derivatives

  • Human cancer cell line (e.g., MCF-7 breast cancer, HepG2 liver cancer)[2][5]

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Culture the selected cancer cell line in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[5] Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each pyrazole derivative in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Self-Validation: Include "vehicle control" wells treated with medium containing the same final concentration of DMSO and "positive control" wells treated with a known cytotoxic agent like Doxorubicin. Also, include "untreated control" wells with only fresh medium.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[5] The incubation time can be varied (e.g., 24, 72 hours) depending on the experimental design.

  • MTT Addition: After the incubation period, add 15 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C in the dark.[5][10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5][10] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the optical density (OD) of the wells at a wavelength of 570 nm using a microplate reader.[5]

Data Analysis & Interpretation
  • Calculate Percent Viability: The viability of cells in each well is expressed as a percentage relative to the untreated control.

    • % Viability = (OD_Treated / OD_Untreated_Control) * 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[5] Software such as GraphPad Prism is commonly used for this analysis.

Table 1: Example IC50 Data for Pyrazole Derivatives against MCF-7 Cells

CompoundIC50 (µM)
Derivative A12.5
Derivative B45.2
Derivative C> 100
Doxorubicin (Control)1.8

A lower IC50 value indicates higher cytotoxic potency.

SECTION 2: Elucidating the Mechanism of Cell Death

Principle of the Annexin V-FITC / Propidium Iodide Apoptosis Assay

Observing a reduction in cell viability prompts the next critical question: what is the mechanism of cell death? Apoptosis, or programmed cell death, is a common pathway induced by anticancer agents.[7] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[5]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated with a fluorophore like FITC, it can bind to these exposed PS residues, identifying early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells. PI stains the nucleus red.

By using both stains, we can distinguish four cell populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plates (e.g., 5x10^5 cells/well) incubate_24h Incubate for 24h for adherence seed_cells->incubate_24h Step 1 treat_ic50 Treat cells with compound at its IC50 concentration for 24-48h incubate_24h->treat_ic50 Step 2 harvest Harvest cells by trypsinization (collect both adherent & floating cells) treat_ic50->harvest Step 3 wash Wash cells twice with cold PBS harvest->wash Step 4 resuspend Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend Step 5 stain Add Annexin V-FITC and PI; Incubate for 15 min in the dark resuspend->stain Step 6 acquire Acquire data on a flow cytometer (e.g., FACScan) stain->acquire Step 7 analyze Analyze dot plot data to quantify cell populations (Live, Apoptotic, Necrotic) acquire->analyze Step 8

Caption: Workflow for detecting apoptosis via Annexin V/PI staining and flow cytometry.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is based on methods used to confirm the apoptosis-inducing potential of pyrazole derivatives.[5][10]

Materials:

  • Cells treated with a pyrazole derivative (typically at the IC50 concentration)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[10] Treat the cells with the pyrazole derivative at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: After treatment, carefully collect the culture medium (which contains floating/dead cells). Wash the adherent cells with PBS, then trypsinize them. Combine the trypsinized cells with the collected medium. This step is crucial to ensure all cell populations are included in the analysis.

  • Washing: Centrifuge the cell suspension at 1200 rpm for 10 minutes.[10] Discard the supernatant and wash the cell pellet twice with cold PBS.[5]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 500 µL of 1X Binding Buffer.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5][10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer (e.g., a FACScan analyzer).[5] Data from at least 10,000 events should be collected for each sample. The results are typically displayed as a dot plot with FITC fluorescence (Annexin V) on the x-axis and PI fluorescence on the y-axis.

SECTION 3: Preliminary Target Identification

Principle of In Vitro Kinase Inhibition Assays

Many pyrazole-containing compounds function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs), EGFR, and others involved in cell cycle regulation and proliferation.[2][5][6][8] An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase. These assays typically monitor the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. The ADP-Glo™ Kinase Assay, for example, measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Protocol 3: General Kinase Inhibition Assay (e.g., CDK2)

This is a generalized protocol based on commercially available kits used for pyrazole evaluation.[5]

Materials:

  • Purified active kinase (e.g., CDK2/Cyclin E)

  • Specific kinase substrate

  • ATP

  • Kinase assay buffer

  • Pyrazole derivatives

  • Positive control inhibitor (e.g., Roscovitine for CDK2)[2]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the pyrazole derivatives.

  • Reaction Setup:

    • Add the test compounds, positive control, and vehicle control to the wells of a white assay plate.

    • Add the kinase to the wells.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control.

  • Plot percent inhibition versus log[compound concentration] and use non-linear regression to determine the IC50 value.

References

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  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

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Application Notes & Protocols for the Scale-Up Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step, scale-up synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy is designed for scalability and robustness, proceeding from readily available starting materials. The pathway involves the initial synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by a sequence of chlorination, amination, nitrosation, and a final reduction. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind key procedural choices, outlines critical safety considerations for industrial application, and describes methods for the characterization of intermediates and the final product.

Introduction and Strategic Overview

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a vicinal diamine built upon a pyrazole scaffold. This structural motif is of significant interest in medicinal chemistry, serving as a versatile precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[4,5-b]pyrazines and imidazo[4,5-c]pyrazoles. These resulting compounds are explored as potential kinase inhibitors, anti-cancer agents, and other therapeutic molecules.

The synthesis of this target molecule on a laboratory scale can be approached in several ways. However, for industrial production and drug development, a linear, scalable, and cost-effective route is paramount. The strategy outlined herein is based on established, high-yielding chemical transformations and is designed to minimize the use of hazardous reagents where possible and to facilitate straightforward purification of intermediates.

The overall synthetic pathway can be visualized as a four-stage process, starting from the well-known pyrazolone core.

G A Ethyl Acetoacetate + Phenylhydrazine B Intermediate I: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation C Intermediate II: 5-Amino-3-methyl-1-phenyl-1H-pyrazole B->C 1. Chlorination (POCl₃) 2. Amination (NH₃) D Intermediate III: 5-Amino-3-methyl-4-nitroso-1-phenyl-1H-pyrazole C->D Nitrosation (NaNO₂ / Acid) E Final Product: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine D->E Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall Synthetic Workflow.

Stage 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate I)

The synthesis begins with the cyclocondensation of ethyl acetoacetate and phenylhydrazine. This is a robust and high-yielding reaction, commonly known as the Knorr pyrazole synthesis.

Scientific Rationale

The reaction proceeds via the formation of a phenylhydrazone intermediate, which subsequently undergoes an intramolecular cyclization with the elimination of ethanol to form the stable pyrazolone ring. Acetic acid is often used as a solvent and catalyst, as it protonates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the hydrazine. For scale-up, controlling the initial exotherm upon mixing the reagents is critical.

Scale-Up Protocol (1 kg Scale)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Phenylhydrazine 108.14 1.00 kg 9.25 mol
Ethyl acetoacetate 130.14 1.20 kg 9.22 mol
Glacial Acetic Acid 60.05 5.0 L -

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Reagent Charging: Charge the glacial acetic acid (5.0 L) into the reactor. Begin stirring at 100-150 RPM.

  • Phenylhydrazine Addition: Add phenylhydrazine (1.00 kg) to the reactor.

  • Controlled Addition: Add ethyl acetoacetate (1.20 kg) dropwise via the dropping funnel over a period of 60-90 minutes. Monitor the internal temperature and maintain it below 40°C using the reactor jacket. An initial exotherm is expected.

  • Reaction: After the addition is complete, heat the reaction mixture to 110-115°C and maintain at reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to ambient temperature (20-25°C) over 2-3 hours. Further cool to 0-5°C and hold for at least 2 hours to maximize precipitation.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the cake with cold water (2 x 1 L) to remove acetic acid, followed by a wash with cold ethanol (1 L).

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Expected Yield: 1.45 - 1.55 kg (90-95%) of off-white to pale yellow crystals. Purity should be >98% by HPLC.[1][2]

Stage 2: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Intermediate II)

This stage involves the conversion of the pyrazolone's keto group into an amine. A robust industrial method for this is a two-step process: chlorination followed by amination.

Scientific Rationale

The oxygen atom of the pyrazolone tautomerizes to a hydroxyl group, which can be readily substituted by a chlorine atom using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole is an activated chloro-heterocycle, susceptible to nucleophilic aromatic substitution. The subsequent reaction with ammonia under pressure replaces the chlorine with an amino group.

G cluster_0 Step 2.1: Chlorination cluster_1 Step 2.2: Amination A Intermediate I B 5-Chloro-3-methyl-1-phenyl-1H-pyrazole A->B POCl₃ / Toluene C 5-Chloro-3-methyl-1-phenyl-1H-pyrazole D Intermediate II C->D Aq. Ammonia / Pressure

Caption: Workflow for the Synthesis of Intermediate II.

Protocol: Step 2.1 - Chlorination

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Intermediate I 174.20 1.00 kg 5.74 mol
Phosphorus Oxychloride (POCl₃) 153.33 1.32 kg (0.8 L) 8.61 mol

| Toluene | - | 5.0 L | - |

Procedure:

  • Reactor Setup: In a 20 L reactor suitable for corrosive reagents, charge Intermediate I (1.00 kg) and toluene (5.0 L).

  • POCl₃ Addition: Cool the slurry to 10-15°C and slowly add phosphorus oxychloride (1.32 kg) over 1 hour, maintaining the temperature below 25°C.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction progress can be monitored by HPLC.[3][4]

  • Quenching: (Caution: Highly Exothermic and releases HCl gas) . Cool the reaction mixture to 20-25°C. In a separate, larger reactor (50 L), charge crushed ice (10 kg) and water (10 L). Very slowly and carefully, transfer the reaction mixture onto the ice-water slurry with vigorous stirring, ensuring the temperature of the quench pot does not exceed 30°C. This must be done in a well-ventilated area with appropriate scrubbing for HCl gas.

  • Neutralization & Extraction: After the quench is complete, adjust the pH of the aqueous layer to 7-8 with a 50% NaOH solution, keeping the temperature below 25°C. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 2 L).

  • Wash & Concentrate: Combine the organic layers and wash with brine (2 L). Concentrate the toluene solution under vacuum to obtain the crude product as an oil or low-melting solid.

  • Expected Yield: The crude product is often used directly in the next step. A typical yield of 5-chloro-3-methyl-1-phenyl-1H-pyrazole is 90-95%.

Protocol: Step 2.2 - Amination

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Crude 5-Chloro-pyrazole 192.65 ~1.1 kg ~5.7 mol
Aqueous Ammonia (28-30%) - 6.0 L -

| Copper (II) Sulfate (optional catalyst) | 159.61 | 50 g | 0.31 mol |

Procedure:

  • Reactor Setup: Charge the crude 5-chloro-pyrazole, aqueous ammonia, and optional copper sulfate catalyst into a high-pressure stainless steel autoclave (20 L).

  • Reaction: Seal the autoclave and heat the mixture to 130-150°C. The internal pressure will rise. Maintain these conditions for 8-12 hours with constant stirring.

  • Cooling and Isolation: Cool the reactor to ambient temperature. Vent any excess ammonia pressure safely. Transfer the reaction mixture to an open reactor and heat gently to 50-60°C to drive off excess ammonia.

  • Extraction: Cool the mixture and extract the product with a suitable solvent like dichloromethane or ethyl acetate (3 x 3 L).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture or by vacuum distillation.

  • Expected Yield: 0.85 - 0.95 kg (85-95% over two steps) of 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Intermediate II).

Stage 3: Synthesis of 5-Amino-3-methyl-4-nitroso-1-phenyl-1H-pyrazole (Intermediate III)

This stage involves the regioselective introduction of a nitroso group at the C4 position of the pyrazole ring.

Scientific Rationale

The C4 position of 5-aminopyrazoles is highly activated towards electrophilic substitution due to the electron-donating effects of both the amino group and the pyrazole ring nitrogens. The electrophile in this reaction is the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a mineral acid. The reaction must be performed at low temperatures (0-5°C) to prevent the decomposition of nitrous acid and to control the reaction rate.

Scale-Up Protocol (1 kg Scale)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Intermediate II 173.22 1.00 kg 5.77 mol
Sodium Nitrite (NaNO₂) 69.00 418 g 6.06 mol
Hydrochloric Acid (37%) 36.46 1.5 L ~17.7 mol

| Water | - | 10.0 L | - |

Procedure:

  • Dissolution: In a 30 L reactor, suspend Intermediate II (1.00 kg) in water (5.0 L) and add concentrated HCl (1.5 L). Stir until a clear solution of the hydrochloride salt is formed. Cool the solution to 0-5°C.

  • Nitrite Solution: In a separate vessel, dissolve sodium nitrite (418 g) in water (5.0 L) and cool to 0-5°C.

  • Controlled Addition: Add the sodium nitrite solution dropwise to the stirred pyrazole solution over 2-3 hours, ensuring the internal temperature is strictly maintained between 0°C and 5°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 2 hours after the addition is complete. The product, a brightly colored solid (often blue or green), will precipitate.[5]

  • Neutralization and Isolation: Slowly and carefully neutralize the slurry by adding aqueous ammonia or sodium bicarbonate solution until the pH is ~7. This must be done while keeping the temperature below 10°C.

  • Filtration and Washing: Filter the precipitated solid. Wash the cake thoroughly with cold water until the filtrate is neutral and free of chloride ions.

  • Drying: Dry the product in a vacuum oven at 40-50°C. (Caution: Some nitroso compounds can be unstable upon heating).

  • Expected Yield: 1.05 - 1.12 kg (90-95%) of 5-Amino-3-methyl-4-nitroso-1-phenyl-1H-pyrazole (Intermediate III).

Stage 4: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (Final Product)

The final step is the reduction of the nitroso group to a primary amine, yielding the target vicinal diamine. Catalytic hydrogenation is the preferred method for its cleanliness and high efficiency.

Scientific Rationale

The N=O bond of the nitroso group is readily reduced. Catalytic hydrogenation using a noble metal catalyst like Palladium on Carbon (Pd/C) with hydrogen gas is a highly effective method. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitroso group, ultimately forming the amine and water as the only byproduct. This method avoids the use of stoichiometric metal reductants, simplifying workup and waste disposal.

Scale-Up Protocol (1 kg Scale)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Intermediate III 202.21 1.00 kg 4.95 mol
Palladium on Carbon (10% Pd, 50% wet) - 50 - 100 g -
Ethanol or Methanol - 10.0 L -

| Hydrogen Gas (H₂) | 2.02 | As needed | - |

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., a Parr hydrogenator or a stainless steel autoclave) with Intermediate III (1.00 kg) and ethanol (10.0 L).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen several times, then with hydrogen. Pressurize the reactor with hydrogen to 50-100 psi (3-7 bar).

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50°C. The reaction is typically exothermic, and cooling may be required to maintain the temperature. Hydrogen uptake should be monitored. The reaction is complete when hydrogen consumption ceases.[6]

  • Filtration: Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. (Caution: The catalyst is pyrophoric and must be handled in a wet state and not allowed to dry in the air).

  • Concentration and Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product may crystallize upon concentration or by adding an anti-solvent like hexane.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene/hexane, to obtain the final product with high purity.

  • Expected Yield: 850 - 920 g (90-97%) of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine as a crystalline solid.

Characterization and Quality Control

Each intermediate and the final product should be analyzed to ensure identity and purity before proceeding to the next step.

CompoundTechniqueExpected Observations
Intermediate I HPLC, MPPurity >98%, Melting Point: 127-130°C.
Intermediate II HPLC, ¹H NMRPurity >98%. NMR should confirm the absence of the 5-chloro proton and the presence of the NH₂ signal.
Intermediate III HPLC, IRPurity >97%. IR spectrum should show characteristic N=O stretching. The compound is typically a vibrant color.
Final Product HPLC, MP, ¹H NMR, ¹³C NMR, MSPurity >99%. All spectra should be consistent with the structure of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. The presence of two distinct NH₂ signals in the ¹H NMR is expected. Mass spectrometry should show the correct molecular ion peak.

Safety and Hazard Management

This synthesis involves several hazardous materials and reactions that require strict safety protocols, especially during scale-up.

StepReagents / ProcessHazardsRecommended Precautions
Stage 1 PhenylhydrazineToxic, suspected carcinogen, skin sensitizer.Use in a well-ventilated area, wear appropriate PPE (gloves, lab coat, safety glasses).
Stage 2 Phosphorus Oxychloride (POCl₃)Highly corrosive, reacts violently with water, releases toxic HCl gas.Handle in a fume hood. Use acid-resistant gloves and face shield. Plan quench procedure carefully to manage exotherm and gas release.
Stage 2 High-Pressure AminationHigh temperature and pressure.Use a certified and properly maintained autoclave. Ensure pressure relief systems are in place.
Stage 3 Sodium Nitrite, AcidStrong oxidizer, toxic. Generation of nitrous acid.Keep away from combustible materials. Perform addition at low temperature to prevent runaway reactions. Ensure good ventilation.
Stage 4 Catalytic HydrogenationFlammable hydrogen gas, pyrophoric catalyst (Pd/C).Use a dedicated hydrogenation area with appropriate safety features. Never allow the catalyst to dry in air. Handle the wet catalyst under an inert atmosphere.
Final Product Aromatic DiamineAromatic amines are often toxic and potential sensitizers.Handle with appropriate PPE. Avoid inhalation of dust.

References

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. (Accessed Jan 22, 2026).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. (Accessed Jan 22, 2026).
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Springer. (Accessed Jan 22, 2026).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. (Accessed Jan 22, 2026).
  • Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities.
  • N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES. Chemistry of Heterocyclic Compounds. (Accessed Jan 22, 2026).
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. (Accessed Jan 22, 2026).
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. (Accessed Jan 22, 2026).
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. (Accessed Jan 22, 2026).
  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem. (Accessed Jan 22, 2026).
  • Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Royal Society of Chemistry. (Accessed Jan 22, 2026).
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. (Accessed Jan 22, 2026).
  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT. (Accessed Jan 22, 2026).
  • CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Institutes of Health. (Accessed Jan 22, 2026).
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. (Accessed Jan 22, 2026).
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. (Accessed Jan 22, 2026).
  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
  • Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. (Accessed Jan 22, 2026).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. (Accessed Jan 22, 2026).
  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. (Accessed Jan 22, 2026).
  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • Nitropyrazoles.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. (Accessed Jan 22, 2026).
  • Combination of 1H and 13C NMR Spectroscopy. Thieme. (Accessed Jan 22, 2026).
  • US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting solutions to help you optimize your reaction yields and product purity.

Section 1: Overview of the Synthetic Pathway

The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is typically achieved through a three-step process starting from common laboratory reagents. The primary challenge lies in the final reduction step and the handling of the air-sensitive diamine product. Understanding the causality of each step is critical for successful optimization.

The generally accepted synthetic route proceeds as follows:

  • Step 1: Pyrazolone Formation: Condensation of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is a classic Knorr pyrazole synthesis.[1][2]

  • Step 2: Nitrosation: Introduction of a nitroso group at the C4 position of the pyrazolone ring to yield 3-methyl-4-nitroso-1-phenyl-1H-pyrazol-5-ol. This step activates the C4 position for subsequent transformation.

  • Step 3: Catalytic Reduction: Reduction of the nitroso group at C4 and the hydroxyl group at C5 to the corresponding amines, yielding the final product, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. This is the most critical and challenging step of the synthesis.[3][4]

Synthetic_Workflow Start Phenylhydrazine + Ethyl Acetoacetate Step1 Step 1: Knorr Pyrazole Synthesis (Condensation) Start->Step1 Intermediate1 3-Methyl-1-phenyl-1H- pyrazol-5(4H)-one Step1->Intermediate1 Step2 Step 2: Nitrosation (NaNO2, Acid) Intermediate1->Step2 Intermediate2 3-Methyl-4-nitroso-1-phenyl- 1H-pyrazol-5-ol Step2->Intermediate2 Step3 Step 3: Catalytic Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Product 3-Methyl-1-phenyl-1H- pyrazole-4,5-diamine Step3->Product

Caption: Overall workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying cause and a step-by-step solution.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

Q1: My yield for the initial pyrazolone formation is low, and the product is an off-color oil instead of a solid. What went wrong?

A1: This is a common issue often related to reagent quality, temperature control, or incomplete reaction.

  • Causality: The Knorr pyrazole synthesis is an acid- or base-catalyzed condensation-cyclization reaction. Purity of phenylhydrazine is paramount; it can oxidize and darken over time. The reaction is also exothermic. Without proper temperature control, side reactions can occur, leading to the formation of tars and colored impurities.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly distilled or a newly opened bottle of phenylhydrazine. Ensure your ethyl acetoacetate is pure.

    • Control Temperature: Add the phenylhydrazine dropwise to a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol or acetic acid) in an ice bath to maintain the temperature below 10 °C.

    • Ensure Complete Reaction: After the initial addition, allow the reaction to warm to room temperature and then reflux gently for 1-2 hours to drive the cyclization to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Purification: The product often crystallizes upon cooling. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, purify via column chromatography or recrystallization from an appropriate solvent like ethanol/water.

Step 2: Nitrosation of the Pyrazolone Ring

Q2: The nitrosation reaction is sluggish, and my TLC shows a significant amount of starting material even after several hours. Why?

A2: Incomplete nitrosation is almost always linked to improper pH or temperature.

  • Causality: The reaction requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a mineral acid (like HCl). The formation and stability of the electrophilic nitrosating agent (e.g., N₂O₃ or H₂NO₂⁺) are highly pH and temperature-dependent. The reaction must be kept cold (0-5 °C) because nitrous acid is unstable at higher temperatures. An incorrect pH will either prevent the formation of the active electrophile or lead to its decomposition.

  • Troubleshooting Protocol:

    • Pre-cool All Solutions: Chill the solution of your pyrazolone in acid (e.g., dilute HCl) and the aqueous solution of sodium nitrite to 0-5 °C before mixing.

    • Slow, Controlled Addition: Add the sodium nitrite solution dropwise to the pyrazolone solution while vigorously stirring and maintaining the temperature strictly below 5 °C.

    • Monitor pH: The pH of the reaction mixture should be acidic. You can check this with pH paper. If the solution is not sufficiently acidic, the reaction will not proceed efficiently.

    • Visual Confirmation: A successful reaction is often accompanied by a distinct color change, typically to a deep green or blue, as the nitroso product forms.

Step 3: Catalytic Reduction to the Diamine

Q3: My final reduction step gives a very low yield, and the isolated product is a dark, tarry substance. How can I improve this?

A3: This is the most critical step. Low yields and product degradation are typically due to catalyst issues, incomplete reduction, or oxidation of the final product. 4,5-diaminopyrazoles are notoriously unstable in the presence of air.[3][5]

  • Causality: The catalytic hydrogenation must reduce two different functional groups: the C4-nitroso group and the C5-carbonyl (in its enol form). The resulting 4,5-diamine product has electron-rich amino groups that are highly susceptible to aerial oxidation, leading to colored, polymeric byproducts.

  • Troubleshooting Protocol:

    • Catalyst Selection & Handling:

      • Use a high-quality catalyst. 5-10% Palladium on Carbon (Pd/C) is standard. Ensure it is not old or poisoned.

      • Use an appropriate catalyst loading, typically 5-10 mol% relative to the substrate.

      • Crucially, perform the reaction under an inert atmosphere (Nitrogen or Argon) before introducing Hydrogen.

    • Solvent Choice: Use a solvent that is easily degassed, such as ethanol or ethyl acetate. Ensure the solvent is dry.

    • Reaction Conditions:

      • Thoroughly degas the reaction mixture (substrate, solvent, and catalyst) with an inert gas before introducing hydrogen.

      • Maintain a positive pressure of hydrogen (a balloon is often sufficient for small scale, but a Parr shaker is ideal for larger scales).

      • Monitor the reaction by TLC until all starting material and any intermediates are consumed.

    • Work-up Procedure (Critical):

      • Filter the catalyst under an inert atmosphere. This can be done by filtering through a pad of Celite in a glove box or using Schlenk line techniques.

      • Evaporate the solvent under reduced pressure quickly and at a low temperature.

      • Handle the final product exclusively under an inert atmosphere. Exposure to air, even for a few minutes, can cause significant discoloration and degradation.

Q4: My reduction stops at an intermediate stage. TLC shows a new spot, but not the final product. What is this intermediate?

A4: It is likely that only one of the two functional groups has been reduced.

  • Causality: The nitroso group is generally easier to reduce than the C5-hydroxyl/keto group. You may have formed 4-amino-3-methyl-1-phenyl-1H-pyrazol-5-ol. This can happen if the catalyst is not active enough, the hydrogen pressure is too low, or the reaction time is too short.

  • Solution:

    • Add Fresh Catalyst: The initial catalyst may have become deactivated. Filter the reaction mixture (under inert gas), and restart the hydrogenation with a fresh portion of catalyst.

    • Increase Hydrogen Pressure: If using a balloon, ensure it is fully inflated. If possible, move to a hydrogenation apparatus that allows for higher pressures (e.g., 50 psi).

    • Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24 hours), monitoring periodically by TLC.

Troubleshooting_Reduction Start Low Yield / Dark Product in Reduction Step CheckTLC Analyze reaction mixture by TLC. Is starting material present? Start->CheckTLC CheckProduct Is the final product spot streaky or discolored on TLC? CheckTLC->CheckProduct No Incomplete Incomplete Reduction CheckTLC->Incomplete Yes Oxidation Product Oxidation CheckProduct->Oxidation Yes Sol_Incomplete 1. Add fresh catalyst. 2. Increase H2 pressure. 3. Increase reaction time. Incomplete->Sol_Incomplete Sol_Oxidation 1. Work-up under inert gas. 2. Filter catalyst anaerobically. 3. Minimize air exposure. Oxidation->Sol_Oxidation

Caption: Troubleshooting logic for the final reduction step.

Section 3: Optimized Experimental Protocol

This protocol represents a robust method for the synthesis. Safety Note: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • To a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and absolute ethanol (3 mL per 1 g of ethyl acetoacetate).

  • Cool the flask in an ice bath to 0-5 °C.

  • Add phenylhydrazine (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the white to pale-yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. (Expected yield: 80-90%).

Step 2: Synthesis of 3-methyl-4-nitroso-1-phenyl-1H-pyrazol-5-ol
  • Dissolve the pyrazolone from Step 1 (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred pyrazolone solution over 30-45 minutes, maintaining the temperature below 5 °C.

  • A deep green precipitate should form. Stir the mixture in the ice bath for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. (Expected yield: 85-95%).

Step 3: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine
  • To a heavy-walled hydrogenation flask, add the nitroso-pyrazole from Step 2 (1.0 eq), 10% Pd/C (5 mol%), and ethanol.

  • Seal the flask, and thoroughly purge the system with nitrogen or argon gas for 10-15 minutes.

  • Introduce hydrogen gas (a balloon is sufficient, 50 psi on a Parr apparatus is ideal).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete in 12-24 hours.

  • Once complete, purge the flask again with nitrogen gas.

  • Under a stream of nitrogen , filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with degassed ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure at a temperature below 40 °C.

  • The resulting off-white or light tan solid is the desired product. Store immediately under an inert atmosphere in a freezer. Do not attempt recrystallization unless under strictly anaerobic conditions.

Section 4: Key Parameter Summary

For convenience, key quantitative parameters for the critical reduction step are summarized below.

ParameterRecommended ValueRationale & Notes
Catalyst 10% Pd/CEffective for both nitroso and carbonyl/enol reduction.[3][4]
Catalyst Loading 5-10 mol%Balances reaction rate with cost and ease of removal.
Solvent Ethanol, Methanol, or Ethyl AcetateGood solubility for substrate and product; easily degassed.
Hydrogen Pressure 1-4 atm (15-60 psi)Higher pressure can accelerate the reaction, especially the C5 reduction.
Temperature 20-25 °C (Room Temp.)Exothermic reaction; higher temperatures can increase side products.
Atmosphere Strictly Inert (N₂ or Ar)Essential for work-up and handling to prevent product oxidation.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, MDPI.[Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.[Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Springer Link.[Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, RSC Publishing.[Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Link.[Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.
  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. ResearchGate.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate.[Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI.[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH).[Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.[Link]

  • Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate.[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH).[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. National Institutes of Health (NIH).[Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.[Link]

  • Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. National Institutes of Health (NIH).[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.[Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.[Link]

Sources

Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in obtaining it in high purity. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic chemistry and proven field insights for related aromatic diamine and pyrazole compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine and provides actionable solutions.

Issue 1: My isolated product is a dark brown or black solid, not the expected color. What is causing this discoloration and how can I fix it?

Answer:

The discoloration of your 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is most likely due to oxidation of the aromatic diamine functional groups. Aromatic amines are notoriously susceptible to air oxidation, which leads to the formation of highly colored polymeric impurities.

Causality: The lone pairs of electrons on the nitrogen atoms of the diamine are easily abstracted by atmospheric oxygen, especially in the presence of light or trace metal impurities. This initiates a radical chain reaction, leading to the formation of complex, colored polymeric materials.

Troubleshooting Protocol:

  • Inert Atmosphere: From the work-up of the synthesis onwards, handle the compound under an inert atmosphere (e.g., nitrogen or argon). This includes filtration, solvent evaporation, and storage.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Activated Charcoal Treatment: Dissolve the crude, discolored product in a suitable solvent (e.g., hot ethanol or ethyl acetate). Add a small amount (typically 1-2% w/w) of activated charcoal and heat the suspension at reflux for 15-30 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: While still hot, filter the mixture through a pad of celite to remove the charcoal. This step should be performed quickly to prevent premature crystallization of the product.

  • Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.

  • Storage: Store the final, pure product in a sealed, amber vial under an inert atmosphere and in a freezer to minimize degradation over time.

Issue 2: I'm having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer:

Co-elution during column chromatography is a common challenge, often due to impurities with similar polarity to the desired product. In the case of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, this could be a regioisomeric byproduct or a partially reacted intermediate.

Causality: The effectiveness of chromatographic separation depends on the differential partitioning of compounds between the stationary phase and the mobile phase. If an impurity has a similar structure and polarity to your product, it will exhibit a similar affinity for both phases, leading to poor separation.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Solvent System: If you are using a standard ethyl acetate/hexane system, try incorporating a third solvent to modulate the polarity. For instance, adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the selectivity of the separation.[1]

    • Gradient Elution: Employ a shallow gradient elution instead of an isocratic one. A slow, gradual increase in the polarity of the mobile phase can effectively resolve closely eluting compounds.

  • Change the Stationary Phase:

    • Alumina: Consider using alumina instead of silica gel. The surface chemistry of alumina is different from silica and can offer different selectivity for aromatic amines.

    • Chemically Modified Silica: If available, try using a chemically modified silica gel, such as a diol-bonded or cyano-bonded phase, which can provide alternative separation mechanisms.

  • pH Adjustment:

    • For basic compounds like aromatic amines, adding a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the mobile phase can improve peak shape and may alter the retention of impurities. The triethylamine competes with the basic sites on the silica gel, reducing tailing of the amine-containing compounds.

Data Presentation: Solvent System Selection for Chromatography

Solvent System (v/v/v)Polarity IndexComments
Ethyl Acetate / HexaneVariableStandard system, good starting point.
Dichloromethane / MethanolVariableGood for polar compounds, offers different selectivity.
Ethyl Acetate / Hexane / TriethylamineVariableRecommended for basic compounds to reduce tailing.
Issue 3: My recrystallization yield is very low, or the product oils out instead of crystallizing. What should I do?

Answer:

Low recrystallization yield or oiling out are often indicative of an inappropriate solvent choice or the presence of impurities that inhibit crystal lattice formation.

Causality: For successful recrystallization, the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Impurities that are highly soluble in the cold solvent or that interfere with the crystal packing of the desired product can lead to poor recovery or the formation of an oil.

Troubleshooting Protocol:

  • Solvent Screening: Perform a small-scale solvent screen to identify the optimal recrystallization solvent. The ideal solvent will fully dissolve your compound when hot but will result in significant precipitation upon cooling.

  • Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Seeding: If the compound is reluctant to crystallize, adding a seed crystal of the pure compound can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

  • Purity Check: If oiling out persists, it is likely that your material is still too impure for recrystallization. Consider performing another purification step, such as column chromatography, before attempting recrystallization again.

Data Presentation: Common Recrystallization Solvents for Pyrazole Derivatives

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarOften a good choice for pyrazole derivatives.[2]
Isopropanol82PolarSimilar to ethanol, can offer different solubility.
Ethyl Acetate77MediumGood for less polar compounds.
Toluene111Non-polarCan be used in a two-solvent system with a more polar solvent.
Water100Very PolarMay be suitable if the compound is sufficiently polar.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, and what are the likely impurities?

A1: A common synthetic approach involves the cyclization of a hydrazine with a dicarbonyl compound or a derivative. For 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a plausible route is the reduction of a corresponding nitro- or nitroso-pyrazole precursor.

Visualization: Potential Impurity Formation

G cluster_reactants Reactants cluster_products Products & Impurities A Precursor (e.g., nitro-pyrazole) P 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine A->P Reduction I1 Unreacted Starting Material A->I1 Incomplete Reaction I2 Partially Reduced Intermediate A->I2 Incomplete Reduction B Reducing Agent B->P I3 Over-reduced Byproduct P->I3 Harsh Conditions

Caption: Potential impurities from the reduction of a pyrazole precursor.

Likely Impurities:

  • Unreacted Starting Material: The nitro- or nitroso-precursor may not be fully consumed.

  • Partially Reduced Intermediates: For example, a hydroxylamine intermediate.

  • Regioisomers: Depending on the starting materials, isomeric pyrazoles could form.

  • Oxidation Products: As discussed in the troubleshooting guide, these are highly colored impurities.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Experimental Protocols: Purity Assessment Workflow

  • Thin Layer Chromatography (TLC):

    • Purpose: A quick and easy method to get a qualitative assessment of purity.

    • Method: Spot a dilute solution of your compound on a TLC plate (silica gel is standard). Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). A pure compound should ideally show a single spot. Visualize the spot under UV light and/or with a staining agent.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: A more quantitative assessment of purity.

    • Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid). A pure compound will show a single, sharp peak. The peak area can be used to calculate the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the structure and identify any impurities with distinct NMR signals.

    • Method: Acquire ¹H and ¹³C NMR spectra. The absence of unexpected signals is a good indicator of high purity.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Method: Use a technique like electrospray ionization (ESI) to obtain the mass-to-charge ratio (m/z) of your compound. This should match the expected molecular weight.

Visualization: Purity Analysis Workflow

G Start Purified Product TLC TLC Analysis (Single Spot?) Start->TLC HPLC HPLC Analysis (>95% Purity?) TLC->HPLC Yes Repurify Repurify TLC->Repurify No NMR NMR Spectroscopy (Correct Structure?) HPLC->NMR Yes HPLC->Repurify No MS Mass Spectrometry (Correct Mass?) NMR->MS Yes NMR->Repurify No End High Purity Confirmed MS->End Yes MS->Repurify No

Caption: A logical workflow for confirming product purity.

Q3: Are there any specific safety precautions I should take when handling 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine?

A3: Yes, as with any chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Toxicity: Aromatic amines as a class of compounds can be toxic and may be skin and respiratory irritants. While specific toxicity data for this compound may not be readily available, it is prudent to handle it with care.

  • Inert Atmosphere: As mentioned previously, using an inert atmosphere is not only a purification strategy but also a safety measure to prevent the formation of potentially hazardous and unstable oxidation byproducts.

References

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Springer. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
  • MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst.
  • ResearchGate. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Technical Support Center: Preventing Oxidation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. This valuable precursor, widely used in the synthesis of pharmaceuticals and advanced materials, is known for its sensitivity to atmospheric conditions, particularly oxidation.[1][2] This guide provides in-depth, experience-based answers and troubleshooting protocols to help you maintain the integrity and purity of your compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: Why is my off-white 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine powder turning brown or even black over time?

This discoloration is a classic indicator of oxidation. The core issue lies in the chemical structure of the molecule itself. Aromatic diamines, such as this pyrazole derivative, are electron-rich compounds. The two amine groups (-NH2) on the pyrazole ring make the molecule highly susceptible to losing electrons when exposed to an oxidizing agent—the most common of which is atmospheric oxygen.[3][4]

The oxidation process often proceeds via a radical cation mechanism, leading to the formation of highly conjugated polymeric species.[3] These new, larger molecules absorb visible light differently than the parent compound, resulting in the observed color change from off-white to yellow, brown, and eventually black. This process can be accelerated by several factors including:

  • Exposure to Light (Photo-oxidation): UV and even visible light can provide the energy needed to initiate the oxidation process.

  • Presence of Moisture: Water can facilitate oxidative pathways.

  • Trace Metal Impurities: Transition metals can act as catalysts, speeding up the rate of degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5]

Q2: What are the definitive "gold standard" conditions for the long-term storage of this compound?

To maximize the shelf-life and preserve the purity of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a multi-faceted approach is required. Each condition addresses a specific factor that promotes degradation. The ideal storage protocol is summarized below.

ParameterRecommendationScientific Rationale
Atmosphere Store under a high-purity (≥99.99%) inert gas atmosphere (Argon or Nitrogen).[6]Displaces atmospheric oxygen, the primary oxidizing agent. Argon is denser than air and provides a slightly better protective blanket, but nitrogen is a cost-effective and widely used alternative.
Temperature Refrigerate at 2-8°C for short-term storage. For long-term storage (months to years), freeze at -20°C.Reduces the kinetic rate of the oxidation reaction.[5] Colder temperatures significantly slow molecular motion and reactivity.
Light Store in an amber or opaque glass vial. If using a clear vial, wrap it completely in aluminum foil.[7]Prevents photo-oxidation by blocking UV and visible light from initiating degradative reactions.
Moisture Ensure the container is tightly sealed. Store in a desiccator, especially in humid environments.[6]Minimizes the presence of water, which can participate in and accelerate oxidative degradation pathways.
Container Use clean, dry glass vials with PTFE-lined caps or specialized air-tight containers like Schlenk flasks.[8]Prevents contamination and ensures a high-integrity seal against the atmosphere. PTFE is highly inert and prevents leaching or reaction with the compound.
Q3: My lab doesn't have a glovebox. What is a practical and safe method for aliquoting the powder?

Handling air-sensitive solids without a glovebox is a common challenge, but it can be managed effectively using Schlenk line techniques or a simpler inert gas balloon setup.[8][9] This method, often called "inert gas counterflow," protects the compound from air during transfer.

  • Preparation:

    • Gently flush a balloon with dry nitrogen and inflate it to a moderate size.

    • Attach a needle to the balloon neck and secure it.

    • Ensure your stock vial of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine has a septum-lined cap. If not, quickly replace the cap with one.

    • Prepare clean, dry destination vials with their own septum caps.

  • Inerting the Vials:

    • Insert the nitrogen-filled balloon needle through the septum of the stock vial.

    • Insert a second, open needle through the septum to act as a vent.

    • Allow nitrogen to flow through the vial for 1-2 minutes to displace any air.

    • Remove the vent needle first, then the nitrogen inlet needle. This leaves a slight positive pressure of nitrogen in the vial.

    • Repeat this process for each empty destination vial.

  • Transferring the Solid:

    • Re-establish a positive nitrogen pressure in the stock vial by inserting the balloon needle.

    • Briefly remove the cap. A gentle outflow of nitrogen will prevent air from entering.

    • Using a clean, dry spatula, quickly transfer the desired amount of powder to a tared destination vial (which should also be briefly opened under a positive nitrogen flow if possible).

    • Immediately reseal both vials.

  • Final Purge and Storage:

    • Perform a final purge cycle (Step 2) on both the stock and the newly filled vials before returning them to storage.

Workflow for Aliquoting an Air-Sensitive Solid

G cluster_prep Preparation cluster_inert Inerting Headspace cluster_transfer Transfer cluster_final Finalization P1 Inflate Balloon with N2 I1 Insert N2 Needle & Vent Needle into Vial P1->I1 P2 Prepare Septum-Capped Vials (Stock & Destination) P2->I1 I2 Purge for 1-2 min I1->I2 I3 Remove Vent, then N2 Needle I2->I3 I4 Repeat for All Vials I3->I4 T1 Establish Positive N2 Pressure in Stock Vial I4->T1 T2 Briefly Uncap T1->T2 T3 Quickly Aliquot with Spatula T2->T3 T4 Immediately Reseal T3->T4 F1 Perform Final N2 Purge Cycle T4->F1 F2 Store Under Recommended Conditions F1->F2

Caption: Workflow for handling air-sensitive solids using a nitrogen balloon.

Q4: My compound has already started to discolor. Is it still usable?

The usability of a discolored compound depends entirely on the tolerance of your downstream application to impurities.

  • Slight Yellowing: For many applications, a slight discoloration may not significantly impact the reaction outcome. However, it is crucial to confirm the purity. A simple Thin Layer Chromatography (TLC) analysis comparing the discolored material to a clean reference spot can reveal the presence of impurities. For quantitative assessment, ¹H NMR or LC-MS is recommended.

  • Significant Browning/Darkening: If the material is dark, it contains a significant amount of oxidized, likely polymeric, impurities. Using it directly is highly discouraged as it can lead to lower yields, complex side reactions, and difficult purification of your final product.

If the compound is deemed too impure, purification may be possible. Recrystallization from a suitable solvent system under an inert atmosphere can be effective if the impurities have different solubility profiles. Alternatively, flash column chromatography can be used, though care must be taken as silica gel can sometimes promote degradation of sensitive amines.[10]

Decision Tree for Discolored Compound

G Start Compound is Discolored Q1 How severe is the discoloration? Start->Q1 P1 Slight Yellowing Q1->P1 Minor P2 Dark Brown / Black Q1->P2 Major A1 Application is highly sensitive to purity? P1->A1 R3 Discard or Attempt Purification (Recrystallization or Column Chromatography) P2->R3 A2 Run Purity Check (TLC, NMR, LC-MS) A1->A2 No / Unsure R1 Purification is Required A1->R1 Yes A2->R1 Impurities Detected R2 Proceed with Caution. Consider using a fresh lot. A2->R2 Purity Acceptable

Caption: Decision-making process for using a discolored reagent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Discoloration Despite Inert Gas Storage 1. Low-Purity Inert Gas: Gas cylinder may be nearly empty or contain oxygen/moisture contamination. 2. Leaky Container Seal: The vial cap, septum, or Schlenk valve is not providing a proper seal. 3. Contaminated Equipment: Spatulas or glassware used for transfer were not properly dried.[11]1. Switch to a new, high-purity (≥99.99%) gas cylinder. 2. Inspect seals. Replace septa after multiple punctures.[6] Use high-vacuum grease on glass joints if using a Schlenk flask. 3. Oven-dry all glassware and tools immediately before use and allow them to cool under an inert atmosphere.[11]
Compound "Clumps" or Becomes Tacky Moisture Absorption: The compound is hygroscopic and has been exposed to humidity.Store the vial inside a larger, sealed container with a desiccant (e.g., Drierite, silica gel). If handling outside a glovebox, minimize the time the vial is open.[6]
Inconsistent Reaction Results Using the Same Batch Non-Homogeneous Degradation: Oxidation may be occurring primarily at the surface of the powder. The purity of an aliquot will depend on where it was sampled from.Before taking an aliquot, ensure the vial has reached room temperature (to prevent condensation) and gently mix the contents under an inert atmosphere to ensure homogeneity. For best results, use a fresh, unopened vial.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Sigma-Aldrich. Handling air-sensitive reagents AL-134. MIT. [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

  • Patil, S. A., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]

  • Inagaki, S., et al. (1997). Theoretical Study of Strong Basicity in Aromatic Diamines. The Journal of Organic Chemistry. [Link]

  • Li, X., et al. (2018). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Link]

  • Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented?. [Link]

  • ResearchGate. (2023). How to handle an environmentally sensitive material without using a glove box?. [Link]

  • ResearchGate. (2014). (PDF) Oxidative polycondensation of aromatic amines. [Link]

  • Master Organic Chemistry. (2011). Oxidation and Reduction in Organic Chemistry. [Link]

  • MDPI. (2019). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Link]

  • PubMed Central (PMC). (2014). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • Quora. (2016). How to prevent oxidation. [Link]

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • SpringerLink. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • National Institutes of Health (NIH). (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • Neuman, R. C. 17. Oxidation and Reduction Reactions. Organic Chemistry. [Link]

  • Molecules. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • MDPI. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • Chemistry LibreTexts. (2022). 15.2: Oxidation and Reduction of Organic Compounds - An Overview. [Link]

  • Wikipedia. Diamine. [Link]

  • Taylor & Francis. Diamines – Knowledge and References. [Link]

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Technical Support Center: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate potential challenges and ensure a successful and efficient synthesis.

Introduction: The Synthetic Pathway

The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and reliable synthetic route commences with the commercially available 5-amino-3-methyl-1-phenyl-1H-pyrazole. The synthesis proceeds through two key transformations:

  • Nitrosation: Introduction of a nitroso group at the C4 position of the pyrazole ring.

  • Reduction: Conversion of the nitroso group to a primary amine, yielding the desired diamine.

This guide will dissect each of these stages, highlighting common pitfalls and providing solutions to overcome them.

Visualizing the Synthesis Workflow

Synthesis_Workflow A 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Starting Material) B Nitrosation (NaNO2, HCl) A->B Step 1 C 4-Nitroso-5-amino-3-methyl-1-phenyl-1H-pyrazole (Intermediate) B->C D Reduction (e.g., Sodium Dithionite) C->D Step 2 E 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (Final Product) D->E Nitrosation_Protocol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation A 5-Amino-3-methyl-1-phenyl-1H-pyrazole D 1. Dissolve starting material in water and HCl A->D B Concentrated HCl B->D C Sodium Nitrite (aq) F 3. Add NaNO2 solution dropwise C->F E 2. Cool to 0-5 °C D->E E->F G 4. Stir for 1-2 hours at 0-5 °C F->G H 5. Filter the precipitate G->H I 6. Wash with cold water H->I J 7. Dry under vacuum I->J Reduction_Protocol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation A 4-Nitroso-5-amino-3-methyl-1-phenyl-1H-pyrazole D 1. Suspend nitroso-intermediate in water/ethanol A->D B Sodium Dithionite (Na2S2O4) F 3. Add Sodium Dithionite portion-wise B->F C Aqueous Ammonia or other base E 2. Add aqueous ammonia to make basic C->E D->E E->F G 4. Stir until color change is complete F->G H 5. Extract with an organic solvent (e.g., Ethyl Acetate) G->H I 6. Dry the organic layer (e.g., with Na2SO4) H->I J 7. Evaporate the solvent I->J K 8. Purify by recrystallization or chromatography J->K

Technical Support Center: Knorr Pyrazole Synthesis of Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr pyrazole synthesis, with a specialized focus on the preparation of diamino pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this synthesis, helping you troubleshoot common issues and optimize your experimental outcomes.

Introduction to the Knorr Synthesis of Diamino Pyrazoles

The traditional Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] However, for the synthesis of 3,5-diaminopyrazoles, a common and efficient variation utilizes malononitrile or its derivatives as the three-carbon backbone. This precursor, possessing two nitrile groups, reacts with hydrazine to form the desired diamino pyrazole core, a valuable scaffold in medicinal chemistry.[2]

The overall transformation is robust, yet its success is contingent on careful control of reaction conditions and a thorough understanding of potential side reactions. This guide will address the common challenges encountered during this synthesis in a practical question-and-answer format.

Core Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the nitrile groups of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. The reaction is typically catalyzed by an acid or can proceed under neutral or basic conditions, depending on the specific substrates and desired outcome.

Knorr_Diaminopyrazole_Synthesis Figure 1: General Mechanism of Knorr Diaminopyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Malononitrile Malononitrile (or derivative) Adduct Initial Adduct Malononitrile->Adduct Nucleophilic Attack Hydrazine Hydrazine (or derivative) Hydrazine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Diaminopyrazole 3,5-Diaminopyrazole Cyclized->Diaminopyrazole Tautomerization

Caption: Figure 1: General Mechanism of Knorr Diaminopyrazole Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of diamino pyrazoles via the Knorr reaction.

Question 1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I improve it?

Answer:

Low conversion or yield is a common issue that can often be traced back to several factors:

  • Insufficient Reaction Time or Temperature: The reaction of malononitrile with hydrazine derivatives can require elevated temperatures and extended reaction times to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2] A typical procedure might involve refluxing for several hours.[2]

  • Inappropriate Solvent: The choice of solvent is critical. Alcohols, such as ethanol, or glacial acetic acid are commonly used.[2] The solvent should be able to dissolve the reactants and be stable at the reaction temperature. For some variations, water can also be a suitable and cost-effective solvent.[3]

  • Reactivity of Hydrazine: The form of hydrazine used can impact the reaction. Hydrazine hydrate is a common choice.[3] If using a hydrazine salt, such as hydrazine hydrochloride, the reaction may require the presence of a base to liberate the free hydrazine. In some cases, the use of hydrazine salts can lead to lower yields due to incomplete mixing or slower reaction rates.[4]

  • pH of the Reaction Medium: The pH can significantly influence the rate of reaction. While the Knorr synthesis is often acid-catalyzed, an excessively acidic environment can protonate the hydrazine, reducing its nucleophilicity. Conversely, a highly basic medium can lead to unwanted side reactions of the malononitrile. A weak acid catalyst, like acetic acid, often provides a good balance.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Figure 2: Troubleshooting Low Reaction Yield Start Low Yield Observed Check_Time_Temp Verify Reaction Time and Temperature Start->Check_Time_Temp Optimize_Solvent Evaluate Solvent System Check_Time_Temp->Optimize_Solvent No Improvement Success Improved Yield Check_Time_Temp->Success Improved Check_Hydrazine Assess Hydrazine Source and Stoichiometry Optimize_Solvent->Check_Hydrazine No Improvement Optimize_Solvent->Success Improved Adjust_pH Optimize pH Check_Hydrazine->Adjust_pH No Improvement Check_Hydrazine->Success Improved Adjust_pH->Success Improved

Caption: Figure 2: Troubleshooting Low Reaction Yield.

Question 2: My final product is highly colored and appears to be impure. What are the common side products and how can I minimize them?

Answer:

The formation of colored impurities is a frequent observation, often stemming from the reactivity of the starting materials and intermediates.

  • Side Reactions of Malononitrile: Malononitrile is a reactive C-H acid and can undergo self-condensation or react with other electrophiles present in the reaction mixture, especially under basic conditions.

  • Hydrazine Decomposition and Side Reactions: Hydrazine can undergo oxidation or disproportionation, leading to colored byproducts. If substituted hydrazines are used, they may also have their own specific decomposition pathways.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the initial adduct or an uncyclized hydrazone, which can be unstable and decompose over time.

Strategies for Minimizing Impurities:

  • Control of Stoichiometry: Use a slight excess of hydrazine to ensure complete conversion of the malononitrile, but avoid a large excess which can lead to more byproducts.

  • Temperature Control: While heat is often necessary, excessive temperatures can promote decomposition and side reactions. A controlled reflux is generally preferred.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions of hydrazine.

Question 3: I am struggling to purify my 3,5-diaminopyrazole. What are the recommended purification techniques?

Answer:

The purification of 3,5-diaminopyrazoles can be challenging due to their polar nature and potential for hydrogen bonding.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems include ethanol, water, or mixtures of DMF and ethanol.[2][5] The choice of solvent will depend on the specific solubility profile of your compound.

  • Salt Formation and Precipitation: Diamino pyrazoles are basic and can be converted to their hydrochloride or other acid addition salts. These salts often have different solubility properties and may be more amenable to crystallization. The free base can then be regenerated by treatment with a mild base. For instance, dissolving the crude product in a suitable solvent like THF and adding a solution of HCl in ether can precipitate the hydrochloride salt.[6]

  • Column Chromatography: While possible, chromatography of highly polar amino-substituted heterocycles can be difficult due to streaking on silica gel. Using a more polar stationary phase, such as alumina, or a modified mobile phase with a small amount of a basic additive (e.g., triethylamine) can improve separation.

Recommended Purification Protocol (Salt Formation):

  • Dissolve the crude 3,5-diaminopyrazole in a minimal amount of a suitable solvent (e.g., dry THF).[6]

  • Cool the solution in an ice bath.[6]

  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.[6]

  • Stir the mixture at a low temperature for a period of time to ensure complete precipitation.[6]

  • Collect the precipitated hydrochloride salt by filtration and wash with a cold, non-polar solvent like diethyl ether.[6]

  • The purified salt can then be neutralized with a base to obtain the pure free base if required.

Data and Protocols

Table 1: Typical Reaction Parameters for Knorr Diaminopyrazole Synthesis
ParameterTypical Value/ConditionRationale
Dicarbonyl Source MalononitrileProvides the C-C-C backbone for 3,5-diaminopyrazole.
Hydrazine Source Hydrazine hydrateCommon and effective source of hydrazine.
Solvent Glacial Acetic Acid, EthanolGood solubility for reactants and facilitates the reaction.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Reaction Time 4-8 hoursTypically sufficient for completion, monitor by TLC/LC-MS.[2]
Experimental Protocol: Synthesis of a 4-Arylazo-3,5-diaminopyrazole

This protocol is adapted from a literature procedure for the synthesis of a substituted 3,5-diaminopyrazole derivative.[2]

  • Preparation of the Nitrile Intermediate:

    • Dissolve the substituted aniline (1 mmol) in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (1 mmol) in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 15 minutes.

    • In a separate flask, dissolve malononitrile (1 mmol) and sodium acetate in ethanol.

    • Slowly add the diazonium salt solution to the malononitrile solution at 0-5°C.

    • Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

    • The precipitated 2-(arylhydrazono)propanedinitrile can be collected by filtration.

  • Cyclization to the Diaminopyrazole:

    • Dissolve the 2-(arylhydrazono)propanedinitrile (1 mmol) in glacial acetic acid (10 mL).[2]

    • Add a solution of the appropriate substituted benzhydrazide (1 mmol) in glacial acetic acid (10 mL).[2]

    • Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.[2]

    • Cool the reaction mixture to room temperature and allow it to stand overnight.[2]

    • Collect the precipitated solid by filtration and dry under suction.[2]

    • Recrystallize the crude product from a DMF-ethanol mixture to obtain the pure 4-arylazo-3,5-diaminopyrazole.[2]

Spectroscopic Characterization

  • ¹H NMR: Expect to see broad singlets for the NH₂ protons, which are exchangeable with D₂O. The pyrazole N-H proton will also appear as a broad singlet. Aromatic protons will appear in their characteristic regions.

  • ¹³C NMR: The carbons of the pyrazole ring will have distinct chemical shifts. The carbons bearing the amino groups (C3 and C5) will be shielded compared to the unsubstituted pyrazole.

  • IR Spectroscopy: Look for characteristic N-H stretching vibrations for the amino groups in the region of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1500-1650 cm⁻¹ region.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: [Link]

  • The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. - ResearchGate. Available at: [Link]

  • Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • Knorr Pyrazole Synthesis. Available at: [Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives - ResearchGate. Available at: [Link]

  • Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

  • Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles - ResearchGate. Available at: [Link]

  • (PDF) Studies on 3,5-diaminopyrazole derivatives - Academia.edu. Available at: [Link]

  • Knorr Pyrazole Synthesis - ResearchGate. Available at: [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]

  • IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents.
  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC - NIH. Available at: [Link]

  • FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES - Connect Journals. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. Available at: [Link]

  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - RSC Publishing. Available at: [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • key reactions in heterocycle synthesis. Available at: [Link]

  • Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed. Available at: [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents.
  • Knorr pyrazole synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing. Available at: [Link]

  • Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions - Scribd. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - SciSpace. Available at: [Link]

  • Scheme 2: Synthesis of 3,5-diaminopyrazoles 4а-с and... - ResearchGate. Available at: [Link]

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column chromatography techniques for purifying pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives using column chromatography. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we will explore the nuances of chromatographic purification for this important class of heterocyclic compounds, moving beyond generic protocols to address the specific challenges you may encounter at the bench. Our focus is on providing practical, field-tested insights grounded in established scientific principles to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for pyrazole purification.

Q1: What are the primary challenges when purifying pyrazole derivatives by column chromatography?

The purification of pyrazole derivatives often presents two main hurdles: the separation of closely related isomers and the potential for on-column degradation. Regioisomers, which are common byproducts in many pyrazole syntheses, can have very similar polarities, making them difficult to resolve with standard chromatographic techniques[1]. Furthermore, the pyrazole ring system contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to issues like peak tailing, irreversible adsorption, or even decomposition of sensitive molecules[2][3].

Q2: How do I choose the best stationary phase for my pyrazole derivative?

The choice of stationary phase is dictated by the purification goal and the nature of the isomers you are trying to separate.

  • For General Purification and Regioisomer Separation: Standard silica gel (230-400 mesh) is the workhorse for most applications, including the purification of crude reaction mixtures[1][4][5]. Its efficacy is rooted in its ability to separate compounds based on polarity differences.

  • For Acid-Sensitive Pyrazoles: If you observe significant tailing or product loss, your compound may be sensitive to the acidic nature of silica. In such cases, you should consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like neutral alumina[2][3].

  • For Enantiomer (Chiral) Separation: To separate chiral pyrazole enantiomers, a specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent chiral recognition for pyrazole derivatives, particularly in High-Performance Liquid Chromatography (HPLC)[6][7].

Q3: What is a good starting point for developing a mobile phase system?

For normal-phase chromatography on silica gel, a solvent system of ethyl acetate in a non-polar co-solvent like hexanes or petroleum ether is the most common and effective starting point[4][5][8]. The key is to optimize the solvent ratio using Thin-Layer Chromatography (TLC) before committing to the column.

  • The Rule of Thumb for TLC: Aim for a mobile phase composition that gives your target pyrazole derivative a Retention Factor (Rf) of approximately 0.25 to 0.35[9]. This typically provides the best balance for achieving good separation on a flash column[10]. If your spots are not separating on the TLC plate, they will not separate on the column[1].

Troubleshooting Guide: From Theory to Practice

This section provides solutions to specific experimental problems in a question-and-answer format, focusing on the causality behind each troubleshooting step.

Problem 1: My pyrazole isomers are co-eluting or showing very poor separation.

  • Why is this happening? This is the most common issue and arises when the isomers have nearly identical polarities, resulting in very similar affinities for the stationary phase. A standard solvent gradient may not have sufficient resolving power to separate them effectively[1].

  • Diagnostic Check: Analyze your mixture on a TLC plate using your intended mobile phase. If the difference in Rf values (ΔRf) between your target compound and the isomeric impurity is less than 0.15, you will likely face difficulty in separation[11].

  • Solutions & Scientific Rationale:

    • Optimize the Mobile Phase: Your primary tool is adjusting the eluent's polarity. A mobile phase that is too polar will move all components too quickly, while one that is not polar enough will result in long retention times and band broadening.

      • Action: Test various ratios of your solvent system (e.g., 10%, 15%, 20% ethyl acetate in hexanes). If simple binary mixtures fail, consider adding a third solvent with different properties (e.g., a small amount of dichloromethane or methanol) to alter the selectivity of the system.

    • Switch to Isocratic Elution: A shallow gradient or, ideally, an isocratic (constant solvent composition) elution can significantly improve the resolution of closely eluting compounds. This gives the stationary phase more time to interact differentially with the isomers, enhancing separation[1].

    • Increase Column Length/Decrease Particle Size: For very challenging separations, using a longer column or a stationary phase with a smaller particle size (in HPLC) increases the number of theoretical plates, providing more opportunities for separation to occur.

Problem 2: I'm getting low recovery of my pyrazole, and I suspect it's degrading on the column.

  • Why is this happening? Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the pyrazole ring can form strong hydrogen bonds or acid-base interactions with these silanols. This can lead to irreversible binding or catalyze the degradation of acid-sensitive compounds[3].

  • Diagnostic Check: Perform a simple silica stability test. Spot your purified compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If you observe a new spot or significant streaking from the baseline, your compound is likely unstable on silica[3].

  • Solutions & Scientific Rationale:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica.

      • Action: Prepare your silica slurry in the initial, low-polarity mobile phase and add 0.5-1% triethylamine (Et₃N) or ammonia in methanol[2]. This base will preferentially bind to the acidic silanol groups, creating a more inert surface for your pyrazole to travel through without unwanted interactions.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert support.

      • Action: Pack a column with neutral alumina or Florisil. These materials lack the strong acidic character of silica and are excellent alternatives for purifying basic or acid-sensitive compounds[3].

Problem 3: My product is eluting as a broad, tailing peak.

  • Why is this happening? Peak tailing is often a manifestation of the same issue as low recovery: strong, non-ideal interactions between your basic pyrazole and acidic silanol groups. A portion of the analyte molecules gets "stuck" and elutes more slowly, creating a tail. It can also be caused by overloading the column with the sample.

  • Solutions & Scientific Rationale:

    • Add a Mobile Phase Modifier: Continuously passivate the stationary phase during the run.

      • Action: Add a small amount (0.1-0.5%) of a competitive base like triethylamine or pyridine to your entire mobile phase system. This additive competes with your pyrazole for the active sites on the silica, masking the silanols and allowing your compound to elute in a tighter, more symmetrical band.

    • Increase Eluent Polarity Strategically: Once the leading edge of your product band begins to elute, you can sometimes sharpen the peak by increasing the polarity of the mobile phase more aggressively. This stronger eluent helps to push the "stuck" tailing molecules off the column more quickly[3].

    • Check Sample Load: Ensure you are not overloading the column. A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica). Overloading saturates the stationary phase and leads to poor peak shape.

Problem 4: My bands are smeared, and the resolution is poor, even with a good TLC separation.

  • Why is this happening? This is often a technical error related to how the sample was applied to the column. If the initial sample band is too wide, it will remain wide throughout the entire separation, compromising resolution. This commonly occurs if the sample is dissolved and loaded in a solvent that is significantly more polar than the mobile phase.

  • Solutions & Scientific Rationale:

    • Use the Dry Loading Technique: This is the most reliable method for ensuring a tight initial sample band.

      • Action: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone) and add a small amount of silica gel (2-3 times the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully layer this powder on top of your packed column[1]. This ensures the compound starts its journey from a very narrow, concentrated band.

Visualizing Your Troubleshooting Strategy

A systematic approach is crucial when troubleshooting. The following workflow can help guide your decisions when faced with a poor separation.

G Start Poor Separation Observed TLC Analyze on TLC (ΔRf > 0.15?) Start->TLC MobilePhase Optimize Mobile Phase (Adjust polarity, try new solvents) TLC->MobilePhase No (ΔRf too small) SilicaTest Perform Silica Stability Test (Spot & wait on TLC) TLC->SilicaTest Yes (Good ΔRf) Isocratic Switch to Isocratic Elution MobilePhase->Isocratic Success Successful Separation Isocratic->Success Degradation Degradation or Streaking? SilicaTest->Degradation Deactivate Deactivate Silica (Add Et3N to slurry/eluent) Degradation->Deactivate Yes Alumina Use Alumina or Florisil Degradation->Alumina Yes (Severe) Degradation->Success No Deactivate->Success Alumina->Success

Caption: Troubleshooting workflow for poor separation of pyrazole derivatives.

Key Experimental Protocols

Protocol 1: Standard Flash Chromatography of a Crude Pyrazole Mixture

This protocol outlines a standard procedure for purifying a neutral, stable pyrazole derivative from a typical synthesis reaction.

  • TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 10% Ethyl Acetate/Hexanes, then 20%, etc.) to find a system that gives your target compound an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • Fill the column about one-third full with your starting eluent (the low-polarity solvent from your TLC analysis).

    • In a separate beaker, mix your silica gel (e.g., 100g) with the eluent to create a slurry.

    • Pour the slurry into the column and use positive air pressure to pack it down firmly and evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed[1].

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 2g) in a minimal amount of a volatile solvent.

    • Add 4-6g of silica gel and mix well.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fractionation:

    • Gently add your mobile phase to the column.

    • Apply positive air pressure to begin eluting the solvent through the column at a steady rate.

    • Collect fractions systematically and monitor them by TLC to identify which ones contain your pure product[1][12].

  • Post-Processing:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield your purified pyrazole derivative[4].

Data Presentation: Mobile Phase Selection

The choice of mobile phase is critical. The following table provides starting points for common pyrazole scaffolds on silica gel.

Pyrazole TypeTypical PolarityRecommended Starting Mobile Phase (v/v)Notes
N-Aryl/Alkyl PyrazolesLow to Medium5-20% Ethyl Acetate in HexanesOften straightforward to purify. Polarity depends on other substituents.
Amino-PyrazolesMedium to High30-50% Ethyl Acetate in Hexanes, or 1-5% Methanol in DichloromethaneCan be basic; consider adding 0.5% Et₃N to prevent tailing.
Pyrazole Carboxylic AcidsHigh5-10% Methanol in Dichloromethane + 0.5% Acetic AcidThe acidic modifier is crucial to protonate the compound and prevent streaking.
Nitro-PyrazolesMedium20-40% Ethyl Acetate in HexanesGenerally stable, but highly nitrated versions can be sensitive[13].
Decision Tree for Purification Strategy

Choosing the right overall strategy from the start can save significant time and resources.

G Start Starting Pyrazole Purification MixtureType What is the purification goal? Start->MixtureType Crude Crude Reaction Mixture (Regioisomers?) MixtureType->Crude General Purity Chiral Racemic Mixture (Separate Enantiomers?) MixtureType->Chiral Enantiomer Separation TLC_Optimize Optimize Mobile Phase via TLC Crude->TLC_Optimize ChiralHPLC Chiral HPLC with CSP (e.g., Lux Cellulose-2) Chiral->ChiralHPLC FlashSilica Standard Flash Chromatography (Silica Gel, Hex/EtOAc) CheckSensitivity Is the compound acid-sensitive? TLC_Optimize->CheckSensitivity CheckSensitivity->FlashSilica No DeactivatedSilica Use Deactivated Silica or Alumina CheckSensitivity->DeactivatedSilica Yes ModeScreen Screen Elution Modes (Normal vs. Polar Organic) ChiralHPLC->ModeScreen

Caption: Decision tree for selecting a pyrazole purification strategy.

References

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

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Technical Support Center: Troubleshooting Colored Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter one of the most common hurdles in pyrazole synthesis: the formation of colored impurities. Discoloration, ranging from faint yellow to deep red or brown, can signify a host of underlying issues, from side reactions to starting material impurities.[1]

This document provides in-depth, experience-driven answers to frequently asked questions and robust, step-by-step protocols to diagnose and resolve these issues, ensuring the synthesis of high-purity pyrazole products.

Section 1: Frequently Asked Questions (FAQs) — The 'Why'

This section addresses the fundamental questions surrounding the appearance of colored impurities. Understanding the origin of these chromophores is the first step toward effective removal.

Q1: What are the most common sources of color in my pyrazole synthesis?

A1: Colored impurities in pyrazole synthesis are typically byproducts with extensive conjugated π-systems, which absorb visible light. The primary sources include:

  • Starting Material Impurities: Reagents like aryl hydrazines can be prone to air oxidation, forming highly colored azo compounds. Similarly, residual nitro groups in precursors can impart a yellow hue.

  • Side Reactions: During the Knorr pyrazole synthesis, self-condensation of the 1,3-dicarbonyl starting material can occur.[2] Additionally, incomplete cyclization or side reactions with solvents can lead to colored byproducts.[1]

  • Oxidation: The pyrazole ring itself or, more commonly, residual starting materials like hydrazines can oxidize upon exposure to air, especially under heating, leading to discoloration.[1]

  • Polymerization: Under harsh acidic or basic conditions, minor degradation or polymerization of reactants or the product can form complex, often colored, tar-like substances.

Q2: Does the color of my crude product indicate the type of impurity present?

A2: While not a definitive diagnostic tool, the color can offer clues.

  • Yellow/Orange: Often suggests the presence of nitroaromatic impurities from starting materials or α,β-unsaturated ketone byproducts from self-condensation reactions. Viscous orange oils have also been reported as impure forms of aminopyrazoles.[3]

  • Red/Brown: May indicate the formation of azo compounds from the oxidation of hydrazine starting materials or more complex polymeric material.

  • Dark Brown/Black: Typically points to significant degradation or charring, often a result of excessive heating or highly acidic/basic conditions.

Q3: When should I address the color issue: during the reaction, workup, or after isolation?

A3: It is most effective to address the issue after the initial isolation of the crude product. Attempting to decolorize the reaction mixture in situ can interfere with the reaction progress and complicate the workup. Once the crude product is isolated, you can select an appropriate purification strategy based on the product's stability and the nature of the impurity.

Q4: Are colored impurities always detrimental to my final application?

A4: Not necessarily, but it is always best practice to remove them. For applications in materials science, such as pigments, color is the desired property.[4] However, in pharmaceutical and medicinal chemistry, color indicates impurity.[5][6] Even trace amounts of a highly colored impurity can signify the presence of other, non-colored byproducts that may be difficult to separate and could interfere with biological assays or subsequent synthetic steps. Purity is paramount for ensuring reproducible results and safety in drug development.

Section 2: Troubleshooting & Purification Protocols — The 'How'

This section provides a logical workflow for addressing colored impurities, followed by detailed experimental protocols.

Troubleshooting Workflow

Before selecting a method, a quick assessment of your crude product is essential. The following decision tree, represented as a workflow diagram, will guide you to the most appropriate purification strategy.

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_chemical Chemical Treatment start Crude Pyrazole Product (Colored) solubility_test Is the product a solid and thermally stable? start->solubility_test chemical_q Suspect nitroaromatic or oxidative impurities? start->chemical_q Alternative Path is_soluble Is it soluble in a common recrystallization solvent? solubility_test->is_soluble Yes chromatography Protocol 3: Column Chromatography solubility_test->chromatography No (Oil or Unstable) recrystallize Protocol 2: Optimized Recrystallization is_soluble->recrystallize Yes is_soluble->chromatography No charcoal_q Is color still present in hot solution? recrystallize->charcoal_q charcoal Protocol 1: Activated Carbon Treatment charcoal_q->charcoal Yes Filter & Crystallize Filter & Crystallize charcoal_q->Filter & Crystallize No Hot Filter & Crystallize Hot Filter & Crystallize charcoal->Hot Filter & Crystallize chemical_treat Protocol 4: Chemical Reduction chemical_q->chemical_treat Yes chemical_treat->recrystallize Followed by Recrystallization or Chromatography

Caption: Troubleshooting workflow for colored pyrazole impurities.

Protocol 1: Decolorization using Activated Carbon

Principle: Activated carbon, or charcoal, possesses a high surface area with a network of micropores, making it an excellent adsorbent for large, planar, conjugated molecules—the very type often responsible for color.[7][8] It is most effective when used in conjunction with recrystallization.

When to Use: This method is ideal for removing moderate to high levels of colored impurities from a solid product that is soluble in a suitable recrystallization solvent.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored pyrazole in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate).[9]

  • Cool Slightly: Remove the flask from the heat source. It is crucial to let the boiling subside before adding the charcoal to prevent violent bumping.[7]

  • Addition of Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight; a spatula tip is a good starting point) to the hot solution.[7]

  • Heating and Swirling: Swirl the flask gently and return it to the heat source. Heat at a gentle reflux for 5-15 minutes.[10] The solution should turn black or dark gray. If the supernatant remains colored, another small portion of carbon can be added.

    • Causality: Overuse of charcoal should be avoided as it can adsorb the desired product, leading to a significant loss of yield.[7]

  • Hot Filtration: To remove the fine carbon particles, perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel. This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Collect the hot, decolorized filtrate and allow it to cool slowly to room temperature, followed by an ice bath, to induce crystallization of the pure pyrazole.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Optimized Recrystallization

Principle: Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures.[11] The ideal solvent will dissolve the compound well when hot but poorly when cold, while the impurity remains soluble at cold temperatures.

When to Use: When the product is a solid and the colored impurity is present in a relatively small amount.

Step-by-Step Methodology:

  • Solvent Screening: Select a suitable solvent or solvent pair. Good single solvents for pyrazoles often include ethanol, methanol, isopropanol, ethyl acetate, or hexane.[9] For solvent pairs (e.g., ethanol/water), dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.

  • Dissolution: Dissolve the crude pyrazole in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry thoroughly.

Protocol 3: Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[12] Polar compounds adhere more strongly to polar adsorbents like silica gel.

When to Use: This is the method of choice for oils, non-crystalline solids, or when recrystallization fails to remove the impurity. It is also excellent for separating mixtures of products.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the standard choice. However, pyrazoles are basic and can sometimes interact strongly with acidic silica, leading to poor separation.[2] In such cases, deactivating the silica by adding 1% triethylamine to the eluent or using neutral alumina is recommended.[9]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired pyrazole and a different Rf for the colored impurity. Common eluents include mixtures of hexanes and ethyl acetate.

  • Packing the Column: Prepare a slurry of the adsorbent in the eluent and carefully pack it into a column, ensuring there are no air bubbles or cracks.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions. The colored impurities will typically elute either much faster or much slower than the desired product, depending on their polarity.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 4: Chemical Treatment with a Reducing Agent

Principle: If the color is suspected to be from nitroaromatic impurities or certain oxidation byproducts, a mild chemical reduction can convert them into compounds that are either colorless or more easily removed by a subsequent purification step. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and effective reducing agent for this purpose.[13][14]

When to Use: When there is strong evidence (e.g., from the starting materials used) that the color is due to reducible functional groups like nitro (-NO₂) groups.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole in a suitable solvent like water or ethanol. If using an organic solvent, an aqueous solution of the reducing agent will be used, creating a biphasic system that requires vigorous stirring.

  • Reduction: Add an aqueous solution of sodium dithionite (a 5-10% w/v solution is typical) portion-wise to the solution of the crude product.[15][16] The reaction may be slightly exothermic, and the color should fade.[16] The mixture can be gently heated (e.g., to 40-50°C) to facilitate the reaction.[15]

  • Workup: After the color change is complete (typically 30-60 minutes), proceed with a standard aqueous workup. If the reaction was done in an organic solvent, separate the layers. If in water, extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Purification: The resulting crude product, now hopefully decolorized, should be further purified using one of the methods described above (recrystallization or chromatography) to remove the newly formed byproducts (e.g., anilines) and any inorganic salts.

Section 3: Data & Comparisons

To aid in method selection, the following tables summarize key information.

Table 1: Comparison of Purification Methods
MethodProsConsBest For
Activated Carbon - Highly effective for intensely colored, non-polar impurities.[17]- Inexpensive.- Can reduce product yield via adsorption.[7]- Requires a hot filtration step.Solid products where color is due to large, conjugated systems.
Recrystallization - Can provide very high purity.- Scalable and cost-effective.- Requires a crystalline solid.- Finding a suitable solvent can be time-consuming.Removing minor impurities from solid, thermally stable products.
Column Chromatography - Highly versatile; separates complex mixtures.- Works for oils and non-crystalline solids.- Can be time-consuming and labor-intensive.- Uses large volumes of solvent.- Product loss on the column is possible.Complex mixtures, oils, or when other methods fail.
Chemical Reduction - Targets specific types of colored impurities (e.g., nitro groups).- Adds more reagents and byproducts to be removed.- Product must be stable to the reducing conditions.Known nitroaromatic contamination.
Table 2: Common Solvents for Pyrazole Recrystallization
SolventPolarity IndexBoiling Point (°C)Comments
Hexane 0.169Good for non-polar pyrazoles. Often used as the "poor" solvent in a pair.
Ethyl Acetate 4.477A versatile, mid-polarity solvent. Good for many substituted pyrazoles.[9]
Isopropanol 3.982A good general-purpose alcohol for recrystallization.[18]
Ethanol 4.378Very common; often used in a pair with water for more polar pyrazoles.[9]
Methanol 5.165Similar to ethanol but can sometimes be too strong a solvent, leading to lower recovery.
Water 10.2100Suitable for pyrazoles with highly polar functional groups (e.g., -COOH, -NH₂).

References

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  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

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  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - orientjchem.org. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
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  • Charcoal - Chemistry LibreTexts. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

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  • The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na 2S 2O 4) - ResearchGate. Available at: [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters - ACS Publications. Available at: [Link]

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  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. Available at: [Link]

  • US2744938A - Removal of color impurities from organic compounds - Google Patents.
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  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • The Use of Powdered Activated Carbon Adsorption for Color Removal - ScholarWorks at WMU. Available at: [Link]

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Reduction of Nitroarenes with Sodium Dithionite. (1997) | J. M. Khurana - SciSpace. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate. Available at: [Link]

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Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing exothermic reactions during the scale-up of pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the thermal challenges encountered when transitioning from laboratory-scale experiments to pilot plant and manufacturing scales. As a self-validating system, this document explains the causality behind experimental choices, ensuring both safety and success in your scale-up endeavors.

Understanding the Exotherm in Pyrazole Synthesis

The Knorr pyrazole synthesis, a cornerstone reaction involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a widely used and efficient method for creating the pyrazole core.[1] However, the formation of the pyrazole ring is an exothermic process. While this exotherm is often negligible at the milligram to gram scale in a lab flask, it can become a significant safety hazard at larger scales due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.[2]

The primary exothermic event in the Knorr synthesis is the condensation and subsequent cyclization reaction. The initial mixing of hydrazine hydrate with a β-ketoester, for instance, has been noted as being slightly exothermic even at a small scale.[3] Failure to manage this heat release during scale-up can lead to a rapid increase in temperature, side product formation, and in the worst-case scenario, a thermal runaway reaction.[4]

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues you may encounter during the scale-up of your pyrazole synthesis in a practical question-and-answer format.

Question 1: My reaction temperature is spiking unexpectedly during hydrazine addition, even with cooling. What's happening and what should I do?

Answer:

A sudden temperature spike during hydrazine addition is a classic sign that the rate of heat generation is exceeding the rate of heat removal. This can be due to several factors at scale:

  • Accumulation of Unreacted Reagents: If the reaction is not instantaneous, adding the hydrazine too quickly can lead to its accumulation. A slight increase in temperature can then rapidly accelerate the reaction of this built-up material, causing a sharp exotherm.

  • Inadequate Mixing: At larger scales, localized "hot spots" can form if mixing is not efficient. In these areas, the concentration of reactants and the temperature can be significantly higher than the bulk measurement suggests.

  • Insufficient Cooling Capacity: The cooling capacity of your reactor might be insufficient for the scale and addition rate you are using.

Immediate Corrective Actions:

  • Stop the Addition: Immediately halt the addition of hydrazine.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.

  • Monitor Vigorously: Keep a close watch on the internal temperature and pressure of the reactor.

Long-Term Solutions & Prevention:

  • Implement a Semi-Batch Feeding Strategy: Instead of adding the hydrazine all at once, add it slowly and controllably over an extended period. This allows the heat to be generated at a rate that your cooling system can handle.[2]

  • Characterize the Reaction with Calorimetry: Before scaling up, perform reaction calorimetry (RC1) or a similar analysis to determine the heat of reaction (ΔHrxn), heat capacity (Cp), and the rate of heat evolution. This data is crucial for calculating the adiabatic temperature rise and ensuring your reactor's cooling is adequate.

  • Optimize Mixing: Ensure the agitator speed and design are appropriate for the reactor volume to maintain a homogenous mixture and prevent localized hot spots.

Question 2: I'm observing a decrease in yield and an increase in impurities now that I've scaled up my pyrazole synthesis. Could this be related to the exotherm?

Answer:

Yes, poor temperature control is a common cause of decreased yield and increased impurity formation during scale-up. Many side reactions have different activation energies than the desired reaction. An uncontrolled temperature increase can favor these undesired pathways. In pyrazole synthesis, potential side reactions include:

  • Formation of Regioisomers: The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to different regioisomers. The selectivity of this reaction can be temperature-dependent.

  • Degradation of Starting Materials or Product: Hydrazine is known to decompose at elevated temperatures.[5] The desired pyrazole product or the dicarbonyl starting material may also be thermally labile.

  • Double Addition or Other Condensation Products: Uncontrolled conditions can lead to more complex side reactions.

Solutions:

  • Maintain Strict Temperature Control: Based on your lab-scale optimization, establish a strict temperature range for your scaled-up reaction and adhere to it. This may require a more sophisticated cooling system or a slower addition rate.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger operating temperature window and a higher heat capacity to act as a better heat sink.[6]

  • Analyze Impurity Profile: Isolate and identify the major impurities. Understanding their structure can provide clues about the side reactions occurring and help you adjust conditions (e.g., pH, temperature) to minimize them.

Question 3: We are planning our first 100L scale-up. How do we determine a safe addition rate for the hydrazine?

Answer:

Determining a safe addition rate is a critical process safety calculation. A simplified approach involves ensuring that the rate of heat generation from the reaction is always lower than the rate of heat removal by the reactor's cooling system.

Step-by-Step Protocol for Determining Safe Addition Rate:

  • Obtain Thermal Data via Reaction Calorimetry:

    • Heat of Reaction (ΔHrxn): The total energy released per mole of limiting reagent.

    • Heat Capacity (Cp): The energy required to raise the temperature of the reaction mass.

    • Overall Heat Transfer Coefficient (UA): A measure of the reactor's ability to remove heat. This is specific to your reactor and reaction mixture.

  • Calculate the Maximum Heat Removal Capacity (q_removable):

    • q_removable = UA * (T_process - T_jacket)

    • Where T_process is your desired reaction temperature and T_jacket is the temperature of your cooling fluid.

  • Calculate the Maximum Allowable Heat Generation Rate (q_generated,max):

    • This should be less than q_removable to maintain a safety margin.

  • Determine the Maximum Molar Addition Rate:

    • Max Molar Addition Rate (moles/sec) = q_generated,max / (-ΔHrxn)

  • Convert to a Volumetric Addition Rate:

    • Use the concentration of your hydrazine solution to convert the molar addition rate to a volumetric rate (e.g., L/hour).

This calculation provides a theoretical maximum. It is crucial to start with a more conservative (slower) addition rate and monitor the reaction temperature closely, adjusting as needed.

Frequently Asked Questions (FAQs)

Q1: What is a "thermal runaway" and why is it so dangerous in pyrazole synthesis?

A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature, which in turn accelerates the reaction rate, leading to a vicious cycle of rapidly increasing temperature and pressure.[4] In pyrazole synthesis, this is particularly dangerous due to the use of hydrazine, which can decompose explosively at high temperatures, and the potential for the reaction to generate large volumes of gas, leading to reactor over-pressurization and rupture.[5]

Q2: Can I just use a stronger cooling system to manage the exotherm?

A2: While a robust cooling system is essential, it is only one part of a comprehensive safety strategy. Relying solely on cooling (a preventative measure) can be risky if the cooling system fails. A truly safe process incorporates both preventative measures and mitigative measures, such as controlling the addition rate to limit the amount of energy that can be released at any given time.

Q3: Are there any solvents that are particularly good for managing exotherms in pyrazole synthesis?

A3: The ideal solvent should have a high heat capacity and a boiling point that provides a safe margin above your reaction temperature. This allows the solvent to absorb a significant amount of heat without a large temperature increase.[6] Alcohols like ethanol or propanol are often used.[7][8] It's also important to consider the solubility of your reactants and products, and the solvent's reactivity.

Q4: What are the key safety precautions when handling hydrazine at scale?

A4: Hydrazine is toxic and highly reactive.[5] Key precautions include:

  • Engineering Controls: Use a closed system (reactor) with proper ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and chemical-resistant clothing.

  • Material Compatibility: Avoid contact with incompatible materials like strong oxidizers, acids, and certain metals that can catalyze its decomposition.[1]

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media (water is often recommended to cool and dilute).[5]

Q5: How can I safely quench a pyrazole synthesis if I suspect a thermal runaway is beginning?

A5: A pre-prepared quenching strategy is a critical part of your safety protocol. The goal is to stop the reaction quickly and safely. A general protocol would involve:

  • Have a Quench Solution Ready: A common strategy for reactions involving hydrazines is to use a large volume of cold water or a dilute acid solution. The water acts as a heat sink, while the acid will neutralize the basic hydrazine, stopping its nucleophilic attack.

  • Rapid Addition: Design your reactor setup to allow for the rapid addition of the quench solution in an emergency.

  • Emergency Cooling: Ensure your reactor has an emergency cooling system, such as a connection to a high-flow cold water line.

  • Containment: The reactor should be in a location with adequate secondary containment to manage any potential spills.

Data and Protocols

Table 1: Key Parameters for Thermal Hazard Assessment
ParameterDescriptionMethod of DeterminationImportance in Scale-Up
Heat of Reaction (ΔHrxn) Total heat evolved per mole of reaction.Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC)Determines the total amount of heat that must be managed.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat is removed from the system. Calculated as (-ΔHrxn * C) / (ρ * Cp).Calculated from ΔHrxn and Heat Capacity data.A key indicator of the potential severity of a thermal runaway. A high ΔTad indicates a high-risk reaction.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mixture by 1°C.Reaction CalorimetryInfluences how quickly the temperature will rise for a given amount of heat generated.
Overall Heat Transfer Coefficient (UA) A measure of the reactor's ability to transfer heat to the cooling jacket.Determined experimentally on the specific reactor.Critical for calculating the maximum heat removal rate and designing a safe process.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction could reach under a cooling failure scenario.Calculated based on reaction accumulation and ΔTad.This temperature must be safely below the decomposition temperature of any components.
Protocol: Step-by-Step Semi-Batch Addition for Scale-Up

This protocol outlines a safe and controlled method for adding hydrazine during a scaled-up pyrazole synthesis.

  • Reactor Setup:

    • Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.

    • Begin agitation to ensure the contents are well-mixed.

    • Start the reactor cooling system and bring the contents to the desired initial temperature (e.g., 10-15°C).

  • Hydrazine Addition:

    • Load the hydrazine (or a solution of hydrazine) into an addition funnel or a dosing pump.

    • Begin adding the hydrazine solution at a slow, predetermined rate (as calculated from your thermal hazard assessment).

    • Continuously monitor the internal temperature of the reactor. The temperature should remain stable or increase only slightly and be well within the control capabilities of your cooling system.

  • Temperature Monitoring and Control:

    • If the temperature begins to rise towards your pre-set limit, immediately stop the hydrazine addition.

    • Do not resume addition until the temperature is back within the desired range.

    • If the temperature continues to rise even after stopping the addition, this indicates a significant accumulation of unreacted hydrazine and a potential runaway. Be prepared to initiate your emergency quenching procedure.

  • Post-Addition and Work-up:

    • After the hydrazine addition is complete, continue to stir and cool the reaction mixture for a specified period to ensure the reaction goes to completion.

    • Proceed with your established work-up and purification protocol.

Visualizations

Diagram 1: Knorr Pyrazole Synthesis - Exothermic Pathway

G cluster_reactants Reactants cluster_process Reaction Pathway Hydrazine Hydrazine Mixing Initial Mixing & Condensation Hydrazine->Mixing Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Mixing Cyclization Intramolecular Cyclization Mixing->Cyclization Intermediate (Hydrazone) Exotherm Heat Released (Exothermic) Mixing->Exotherm Dehydration Dehydration Cyclization->Dehydration Cyclization->Exotherm Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Key exothermic steps in the Knorr pyrazole synthesis.

Diagram 2: Decision Tree for Troubleshooting Temperature Spikes

G TempSpike Temperature Spike During Hydrazine Addition? StopAddition Immediately Stop Hydrazine Addition TempSpike->StopAddition Yes AssessCooling Is Cooling at Max Capacity? StopAddition->AssessCooling IncreaseCooling Increase Cooling to Max AssessCooling->IncreaseCooling No TempStabilizes Does Temperature Stabilize? AssessCooling->TempStabilizes Yes IncreaseCooling->TempStabilizes ResumeSlowly Resume Addition at 50% of Previous Rate TempStabilizes->ResumeSlowly Yes Quench Initiate Emergency Quench Protocol TempStabilizes->Quench No ReviewProcess Review Process: - Addition Rate - Mixing - Cooling Capacity ResumeSlowly->ReviewProcess

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Its synthetic tractability and ability to modulate a wide array of biological targets have cemented its importance in medicinal chemistry. This guide provides an in-depth comparative analysis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a versatile synthetic intermediate, against two commercially successful pyrazole-containing drugs: Edaravone and Celecoxib. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct chemical, biological, and therapeutic profiles, supported by experimental data and protocols.

The Subject of Analysis: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a highly functionalized pyrazole derivative. Its key structural features include a phenyl group at the N1 position, a methyl group at the C3 position, and vicinal diamine groups at the C4 and C5 positions. This arrangement of functional groups, particularly the ortho-diamine moiety, makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines and other condensed pyrazole systems, which are of significant interest in the development of kinase inhibitors and other targeted therapies.

The Comparators: A Rationale for Selection

To provide a robust comparative framework, we have selected two prominent pyrazole derivatives with distinct therapeutic applications and mechanisms of action:

  • Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): A potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] Its structural similarity to our primary compound (sharing the 3-methyl-1-phenyl-pyrazole core) provides an excellent basis for comparing the influence of different functional groups on biological activity.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, widely prescribed as a nonsteroidal anti-inflammatory drug (NSAID). Its diaryl-substituted pyrazole structure offers a contrast in synthetic strategy and biological target, highlighting the chemical diversity achievable from the pyrazole core.

Comparative Analysis: Synthesis, Properties, and Activity

Chemical Synthesis

The synthetic pathways to these three pyrazole derivatives are dictated by their respective substitution patterns.

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine: A common laboratory-scale synthesis commences with the readily available 5-amino-3-methyl-1-phenyl-1H-pyrazole.[2] This precursor undergoes nitrosation at the C4 position, followed by a reduction of the nitroso group to an amine, yielding the target diamine.

  • Edaravone (3-methyl-1-phenyl-5-pyrazolone): The synthesis of Edaravone is a classic example of pyrazole ring formation, typically achieved through the condensation of phenylhydrazine with ethyl acetoacetate.[1][3] This straightforward, often high-yielding reaction has been extensively optimized under various conditions.[1]

  • Celecoxib: The synthesis of Celecoxib is more complex, reflecting its diaryl-substituted structure. It generally involves the condensation of a 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) with 4-hydrazinobenzenesulfonamide.

The generalized workflow for pyrazole synthesis is illustrated below.

G Generalized Pyrazole Synthesis Workflow cluster_reactants Starting Materials cluster_synthesis Core Ring Formation cluster_modification Post-Condensation Modification cluster_product Final Product hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) condensation Cyclocondensation hydrazine->condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) dicarbonyl->condensation fgi Functional Group Interconversion (e.g., Nitrosation, Reduction) condensation->fgi Formation of Pyrazole Core product Target Pyrazole Derivative fgi->product

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Spectroscopic and Physicochemical Properties

The structural differences between these molecules are clearly reflected in their spectroscopic and physicochemical properties.

Property3-Methyl-1-phenyl-1H-pyrazole-4,5-diamineEdaravoneCelecoxib
Molecular Formula C₁₀H₁₂N₄C₁₀H₁₀N₂OC₁₇H₁₄F₃N₃O₂S
Molecular Weight 204.23 g/mol 174.19 g/mol 381.37 g/mol
Melting Point Not widely reported127-130 °C[4]157-159 °C
¹H NMR (CDCl₃, δ ppm) ~2.3 (s, 3H, CH₃), ~3.5-4.5 (br s, 4H, 2xNH₂), ~7.2-7.6 (m, 5H, Ar-H)~2.2 (s, 3H, CH₃), ~3.4 (s, 2H, CH₂), ~7.2-7.5 (m, 5H, Ar-H)~2.4 (s, 3H, CH₃), ~4.8 (br s, 2H, SO₂NH₂), ~6.9-7.9 (m, 9H, Ar-H)
Key IR Bands (cm⁻¹) ~3400-3200 (N-H stretch), ~1600 (C=N stretch)~3200 (N-H stretch), ~1650 (C=O stretch)~3340, 3250 (N-H stretch), ~1350, 1160 (S=O stretch)

Note: Spectroscopic data are approximate and can vary based on experimental conditions.

Biological Activity and Mechanism of Action

The diverse biological activities of these pyrazoles underscore the scaffold's versatility. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, anticancer, and antioxidant activities.[3][5]

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine and its derivatives are primarily explored as building blocks for more complex heterocyclic systems. For instance, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent anti-biofilm agents against Pseudomonas aeruginosa.[6] The diamine functionality is key to its utility in combinatorial chemistry for generating libraries of potential drug candidates.

  • Edaravone functions as a potent antioxidant.[1] It scavenges free radicals, such as hydroxyl radicals and peroxynitrite, which are implicated in the oxidative stress that contributes to neuronal damage in conditions like ALS and stroke.

  • Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a major role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The mechanism of COX-2 inhibition is depicted below.

G Mechanism of COX-2 Inhibition cluster_pathway Inflammatory Cascade cluster_drug_action Drug Intervention Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: The inhibitory action of Celecoxib on the COX-2 enzyme pathway.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

This protocol is based on established methods for the nitrosation and subsequent reduction of aminopyrazoles.

A. Nitrosation of 5-Amino-3-methyl-1-phenyl-1H-pyrazole:

  • Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring at 0-5 °C for 1-2 hours after the addition is complete. The formation of a colored precipitate (the 4-nitroso derivative) should be observed.

  • Collect the precipitate by vacuum filtration, wash with cold water, and air-dry.

B. Reduction of the 4-Nitroso Intermediate:

  • Suspend the dried 4-nitroso-5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in ethanol.

  • Heat the suspension to 50-60 °C and add a solution of sodium dithionite (3.0-4.0 eq) in water portion-wise. The color of the reaction mixture should change, indicating the reduction.

  • After the addition, heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine by recrystallization or column chromatography.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is suitable for comparing the antioxidant potential of Edaravone and other pyrazole derivatives.

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (Edaravone, other pyrazole derivatives) and a standard antioxidant (e.g., ascorbic acid) in methanol or DMSO at a known concentration (e.g., 1 mg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds and the standard to the wells. For the blank, add 100 µL of the solvent (methanol or DMSO).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) for each compound.

The workflow for this assay is visualized below.

G DPPH Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Add 100 µL DPPH to 96-well Plate A->C B Prepare Test Compound Serial Dilutions D Add 100 µL of Test Compound/Standard/Blank B->D E Incubate 30 min in the Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Scavenging and IC₅₀ Value F->G

Caption: A step-by-step workflow for the DPPH radical scavenging assay.

Conclusion

This comparative analysis demonstrates the remarkable chemical and biological diversity of the pyrazole scaffold. 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, with its vicinal diamine groups, serves as a potent synthetic intermediate, offering a gateway to complex, fused heterocyclic systems with potential applications in targeted therapies like kinase inhibition. In contrast, the structurally similar Edaravone leverages its pyrazolone tautomer to act as an effective free radical scavenger, providing neuroprotection. Meanwhile, the diaryl-substituted Celecoxib achieves high selectivity as a COX-2 inhibitor, establishing itself as a cornerstone in anti-inflammatory therapy. For drug development professionals, understanding these structure-activity relationships is paramount. The choice of synthetic route and the nature of substituents on the pyrazole core directly dictate the resulting compound's physicochemical properties, mechanism of action, and ultimate therapeutic potential.

References

  • Jamwal A, Javed A and Bhardwaj V 2013 A review on. Pyrazole derivatives of pharmacological potential J. Pharm. Bio. Sci. 3 114.
  • Govindaraju, M., et al. (2012). Synthesis, characterization and antibacterial activity of some new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 539-544.
  • Watanabe T, Tahara M and Todo S 2008 The Novel antioxidant edaravone: From bench to bedside Cardiovasc. Ther. 26 101.
  • Faisal M, Aamer Saeed M, Hussain S, Dar P and Larik.
  • Rai, K. M. L., et al. (2008). Synthesis and evaluation of antimicrobial activity of some new pyrazole derivatives. E-Journal of Chemistry, 5(4), 835-840.
  • Kragh, K. M., et al. (2016). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 7(6), 1144-1151.
  • Kalirajan, R., et al. (2013). Synthesis, characterization and in vitro anticancer activity of some novel pyrazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 738-742.
  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Abosadiya, M., et al. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 23(11), 2969.
  • Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.
  • da Silva, A. C. S., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. RSC Advances, 10(35), 20836-20845.
  • Jay Organics. (n.d.). 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One.
  • Elguero, J., et al. (1970). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal of Heterocyclic Chemistry, 7(3), 669-672.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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A Prospective Guide to the Catalytic Landscape of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the promising, yet largely unexplored, catalytic potential of metal complexes featuring the 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (MPPD) ligand. In the spirit of scientific advancement, where the absence of data signifies opportunity, we present a forward-looking analysis. This document is structured not as a retrospective comparison, but as a comprehensive roadmap for investigating and ultimately harnessing the catalytic prowess of MPPD complexes. We will leverage established principles and analogous systems to propose a compelling research trajectory, complete with detailed experimental designs.

Introduction: The Untapped Potential of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (MPPD) as a Privileged Ligand

The pyrazole nucleus is a cornerstone in medicinal chemistry and coordination chemistry, renowned for its diverse biological activities and its role in constructing catalytically active metal complexes.[1][2] The unique architecture of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, featuring adjacent amino groups on a pyrazole scaffold, presents an intriguing bidentate chelation site. This arrangement is anticipated to form stable five-membered rings with transition metals, a key feature for robust catalytic systems. The diamine functionality, in particular, suggests potential applications in a range of catalytic transformations, from oxidation and reduction reactions to carbon-carbon bond formation.[3]

While the catalytic applications of MPPD itself are not yet documented in peer-reviewed literature, the extensive research on related pyrazole and diamine complexes provides a strong foundation for predicting their capabilities.[4][5] This guide will, therefore, serve as a launchpad for the systematic exploration of MPPD-metal complexes as a new frontier in catalysis.

Proposed MPPD-Metal Complexes: A Trio of Catalytic Promise

Based on the prevalence of certain transition metals in catalysis, we propose the synthesis and evaluation of the following MPPD complexes as primary targets for investigation:

  • Copper (II) Complex ([Cu(MPPD)Cl₂]): Copper's versatile redox chemistry makes it a prime candidate for oxidation catalysis. Copper-diamine complexes are well-known to catalyze a variety of oxidation reactions.[3] We hypothesize that a Cu(II)-MPPD complex could be a potent catalyst for reactions such as alcohol oxidation or the oxidation of phenols.

  • Cobalt (II) Complex ([Co(MPPD)Cl₂]): Cobalt complexes are workhorses in both oxidation and reduction catalysis. A Co(II) complex of a related ligand, 3-methyl-1H-pyrazole-4-carboxylic acid, has demonstrated electrocatalytic activity for both oxygen evolution and oxygen reduction reactions.[1] This suggests that a Co(II)-MPPD complex could exhibit interesting redox properties.

  • Palladium (II) Complex ([Pd(MPPD)Cl₂]): Palladium is the undisputed champion of cross-coupling reactions.[6][7][8] While phosphine ligands are more common in this domain, nitrogen-containing ligands, including pyrazoles, have also been successfully employed.[9][10] A Pd(II)-MPPD complex could offer a unique electronic and steric environment for catalyzing reactions like Suzuki-Miyaura or Heck couplings.

Prospective Catalytic Applications and Rationale

The unique electronic and steric properties conferred by the MPPD ligand could lead to novel reactivity and selectivity. Below, we outline potential catalytic applications for our proposed complexes, drawing parallels from existing literature.

Oxidation Catalysis: A Role for [Cu(MPPD)Cl₂] and [Co(MPPD)Cl₂]

Hypothesis: The electron-donating nature of the diamine moiety in MPPD can stabilize higher oxidation states of copper and cobalt, facilitating oxidative transformations.

Potential Reactions:

  • Aerobic Oxidation of Alcohols: The conversion of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Copper complexes with nitrogen-based ligands are known to catalyze this reaction efficiently.

  • Oxidation of Catechol to o-Quinone: This reaction serves as a model for catecholase activity. The catalytic performance of novel pyrazole-based copper complexes in this reaction has been recently demonstrated, providing a strong precedent for investigating the [Cu(MPPD)Cl₂] complex in this context.[5]

Cross-Coupling Reactions: Exploring the Utility of [Pd(MPPD)Cl₂]

Hypothesis: The bidentate N,N-chelation of MPPD to a palladium center can provide a stable and reactive catalytic species for cross-coupling reactions.

Potential Reactions:

  • Suzuki-Miyaura Coupling: This versatile reaction forms carbon-carbon bonds between aryl halides and boronic acids. The performance of the [Pd(MPPD)Cl₂] complex could be benchmarked against established palladium catalysts.

  • Heck Coupling: The reaction of an unsaturated halide with an alkene is another cornerstone of C-C bond formation. The stability of the proposed palladium complex under the typically harsh Heck conditions will be a key parameter to investigate.

Experimental Design: A Blueprint for Discovery

To systematically evaluate the catalytic potential of MPPD complexes, we propose a phased experimental approach encompassing synthesis, characterization, and catalytic testing.

Synthesis and Characterization of MPPD-Metal Complexes

The following is a general protocol for the synthesis of the proposed MPPD-metal complexes.

Protocol 1: Synthesis of [M(MPPD)Cl₂] (M = Cu, Co, Pd)

  • Ligand Dissolution: Dissolve 1 equivalent of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (MPPD) in a suitable solvent (e.g., ethanol or methanol).

  • Metal Salt Addition: To the stirred ligand solution, add a solution of 1 equivalent of the corresponding metal chloride (CuCl₂, CoCl₂, or PdCl₂) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Isolation: Collect the solid product by filtration, wash with cold solvent, and then with a non-polar solvent like diethyl ether.

  • Drying: Dry the complex under vacuum.

  • Characterization: Characterize the synthesized complexes using FT-IR, UV-Vis, elemental analysis, and, where possible, single-crystal X-ray diffraction to confirm the coordination of the ligand to the metal center.

Diagram 1: Proposed Synthesis Workflow

cluster_synthesis Complex Synthesis cluster_characterization Characterization Ligand MPPD Ligand Reaction Stirring at RT (4-6h) Ligand->Reaction MetalSalt Metal Chloride (CuCl₂, CoCl₂, PdCl₂) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Vacuum Drying Filtration->Drying Complex [M(MPPD)Cl₂] Complex Drying->Complex FTIR FT-IR Complex->FTIR UVVis UV-Vis Complex->UVVis Elemental Elemental Analysis Complex->Elemental XRay X-ray Diffraction Complex->XRay

Caption: Workflow for the synthesis and characterization of MPPD-metal complexes.

Comparative Catalytic Activity Studies

The following protocols are designed to provide a standardized basis for comparing the catalytic activities of the synthesized complexes.

Protocol 2: Screening for Catalytic Oxidation of Benzyl Alcohol

  • Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1 mmol), the MPPD-metal complex catalyst (1 mol%), and a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: Stir the mixture at a specified temperature (e.g., 80 °C) under an oxygen atmosphere (balloon).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Analysis: After a set time (e.g., 24 hours), quench the reaction, extract the product, and determine the yield of benzaldehyde by GC using an internal standard.

Protocol 3: Screening for Catalytic Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), combine 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), the [Pd(MPPD)Cl₂] catalyst (0.1 mol%), and a solvent mixture (e.g., toluene/water).

  • Reaction: Heat the mixture at a specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting material and the formation of the product by GC or TLC.

  • Work-up and Analysis: After the reaction is complete (as indicated by TLC/GC), cool the mixture, perform an aqueous work-up, extract the product, and determine the yield by GC or by isolation and characterization.

Diagram 2: Catalytic Testing Workflow

cluster_oxidation Oxidation Catalysis Screening cluster_coupling Cross-Coupling Catalysis Screening SetupOx Reaction Setup: Substrate, Catalyst, Solvent ReactionOx Heating under O₂ SetupOx->ReactionOx MonitoringOx GC/TLC Monitoring ReactionOx->MonitoringOx AnalysisOx Yield Determination MonitoringOx->AnalysisOx SetupCC Reaction Setup: Substrates, Base, Catalyst, Solvent ReactionCC Heating under Inert Atmosphere SetupCC->ReactionCC MonitoringCC GC/TLC Monitoring ReactionCC->MonitoringCC AnalysisCC Yield Determination MonitoringCC->AnalysisCC

Caption: General workflow for screening the catalytic activity of MPPD complexes.

Data Presentation and Interpretation: A Framework for Comparison

The data generated from the proposed experiments should be systematically tabulated to allow for a clear and objective comparison of the catalytic activities of the different MPPD-metal complexes.

Table 1: Prospective Data for the Catalytic Oxidation of Benzyl Alcohol

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
1[Cu(MPPD)Cl₂]18024
2[Co(MPPD)Cl₂]18024
3Control (no catalyst)-8024

Table 2: Prospective Data for the Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid

EntryCatalystCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
1[Pd(MPPD)Cl₂]0.1K₂CO₃10012
2Pd(OAc)₂0.1K₂CO₃10012
3Control (no catalyst)-K₂CO₃10012

Conclusion and Future Outlook

This guide has laid out a prospective framework for the synthesis and catalytic evaluation of metal complexes based on the novel ligand, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. While direct comparative data is not yet available, the principles of coordination chemistry and catalysis, along with analogies to related systems, strongly suggest that MPPD complexes are a promising and unexplored class of catalysts. The experimental protocols and comparative frameworks provided herein are intended to serve as a robust starting point for researchers to unlock the catalytic potential of these fascinating molecules. The insights gained from such studies will not only expand the toolbox of synthetic chemists but also pave the way for the development of novel catalysts with unique reactivity and selectivity profiles.

References

  • El-Shazly, R. M., et al. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264. [Link]

  • Al-Jibouri, M. N. A., et al. (2023). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 28(14), 5481. [Link]

  • Kiyani, H., & Ghorbani, F. (2016). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 81(16), 7184-7193. [Link]

  • Touzani, R., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Catalysts, 11(10), 1205. [Link]

  • Jensen, B. S. (1959). The Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Acta Chemica Scandinavica, 13, 1668-1670. [Link]

  • El-Sayed, M. A., et al. (2025). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 41(1). [Link]

  • Touzani, R., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules, 28(2), 748. [Link]

  • El-Shazly, R. M. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. PubMed, 19647478. [Link]

  • Li, Y., et al. (2019). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 9(32), 18335-18342. [Link]

  • Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1894-1913. [Link]

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  • Chan, K. S., et al. (2022). Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates. Organic Letters, 24(30), 5543-5548. [Link]

  • Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central, PMC9325787. [Link]

  • Kumar, A., et al. (2021). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 50(41), 14603-14619. [Link]

  • Ben-Aazza, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-13. [Link]

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The Evolving Landscape of Pyrazole Diamines: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the pyrazole scaffold has emerged as a privileged structure, consistently appearing in a multitude of clinically successful drugs.[1] Its synthetic tractability and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in medicinal chemistry.[1][2] Among the diverse pyrazole derivatives, pyrazole diamines have garnered significant attention for their potent and often selective inhibition of various protein kinases, critical regulators of cellular processes that are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole diamines, with a focus on their role as kinase inhibitors. We will delve into the causal relationships behind experimental choices in their design and synthesis, present comparative experimental data, and provide detailed protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of pyrazole diamine-based kinase inhibitors.

The Pyrazole Diamine Core: A Versatile Scaffold for Kinase Inhibition

The fundamental pyrazole diamine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic placement of amino groups on the pyrazole ring provides crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.

Below is a generalized structure of a pyrazole diamine scaffold highlighting the key positions for modification (R1, R2, R3, and R4) that drive the structure-activity relationships discussed in this guide.

Caption: Generalized Pyrazole Diamine Scaffold with Modification Points.

Comparative Analysis of Pyrazole Diamine Kinase Inhibitors

The versatility of the pyrazole diamine scaffold is best illustrated through its application in targeting different kinase families. Here, we compare the SAR of pyrazole diamines as inhibitors of Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.

4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors

The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immunity.[3] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[3] A series of 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.[3]

Key SAR Insights:

  • Core Scaffold: The 4-amino-(1H)-pyrazole core is crucial for activity, likely forming key hydrogen bonds in the kinase hinge region.

  • Substitutions on the Amino Group (R3): Modifications at this position have a significant impact on potency. For instance, linking the 4-amino group to a pyrimidine or quinazoline ring system often enhances activity.[3]

  • Substitutions on the Pyrimidine/Quinazoline Ring: Further substitutions on these appended rings can fine-tune selectivity and potency. As shown in the table below, the addition of a chlorine atom and a trifluoromethylphenylamino group at the C2 and C5 positions of the pyrimidine ring, respectively (Compound 3f ), leads to potent pan-JAK inhibition.[3]

Table 1: Comparative Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases

CompoundR Group on Pyrimidine/QuinazolineJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3a 2-(phenylamino)>10,000>10,000>10,000[3]
3f 2-(3-(trifluoromethyl)phenylamino)-5-chloro3.42.23.5[3]
11b 2-((3-(trifluoromethyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine18.211.515.8[3]
Ruxolitinib(Reference Drug)3.32.8428[3]

Data synthesized from Liang et al., ACS Med. Chem. Lett. 2016.[3]

The data clearly demonstrates that strategic modifications to the pyrazole diamine scaffold can yield highly potent JAK inhibitors, with some compounds (e.g., 3f ) exhibiting comparable or superior potency to the approved drug Ruxolitinib.[3]

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines as CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[2] CDK2, in particular, is a key driver of the G1/S phase transition.[1] A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been developed as potent and selective CDK2 inhibitors.[1]

Key SAR Insights:

  • Bioisosteric Replacement: The design of these inhibitors involved the bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole ring, which resulted in a significant improvement in CDK2 inhibitory activity.[1][2]

  • Substitution on the N-pyrazole (R1): The nature of the substituent at the N1 position of the pyrazole attached to the pyrimidine's 2-amino group plays a critical role in potency. Small, polar groups appear to be favorable.

  • Substitution on the C4-pyrazole (R3): Modifications on the pyrazole at the C4 position of the pyrimidine also influence activity.

Table 2: Comparative Activity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDK2

CompoundR1 on N-pyrazoleR3 on C4-pyrazoleCDK2 Kᵢ (µM)Antiproliferative GI₅₀ (µM) (OVCAR5 cells)Reference
1 (Lead)-Phenylsulfonamide>101.8[1]
14 H1-methyl-1H-pyrazol-4-yl0.0340.449[1]
15 H1-(2-hydroxyethyl)-1H-pyrazol-4-yl0.005 0.127 [1]
18 Acetamide1-methyl-1H-pyrazol-4-yl0.0210.228[1]

Data synthesized from Mekonnen et al., Molecules 2023.[1]

Compound 15 , with a 2-hydroxyethyl group on the C4-pyrazole, emerged as the most potent CDK2 inhibitor in this series, with a Kᵢ of 0.005 µM and sub-micromolar antiproliferative activity against a panel of cancer cell lines.[1] This highlights the importance of exploring substitutions that can engage in additional interactions within the ATP binding site.

Pyrazole Diaminopyrimidines as Aurora Kinase Inhibitors

Aurora kinases are essential for the proper execution of mitosis, and their overexpression is frequently observed in various cancers.[4][5] Pyrazole-based compounds have also been explored as inhibitors of this kinase family.

Key SAR Insights:

  • 2,4-Diaminopyrimidine Scaffold: The coupling of a 3-aminopyrazole to a 2,4-diaminopyrimidine core is a common strategy for developing Aurora kinase inhibitors.[4]

  • Substitutions on the Pyrimidine Ring: The nature of the substituents at the C2 and C5/C6 positions of the pyrimidine ring is critical for both potency and selectivity.

  • Dual Inhibition: Some pyrazole diaminopyrimidines have been shown to exhibit dual inhibitory activity against both Aurora B and KDR (VEGFR2), which could offer a synergistic anti-cancer effect by targeting both mitosis and angiogenesis.[6]

Due to the broad and often pan-kinase inhibitory nature of early pyrazole diaminopyrimidine Aurora kinase inhibitors, achieving selectivity remains a key challenge in this area.[6]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. Below are representative protocols for the synthesis of a pyrazole diamine and a common in vitro kinase inhibition assay.

Synthesis of 4-Amino-(1H)-pyrazole Derivatives (General Procedure)

This protocol is a generalized representation based on the synthesis of 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[7]

Synthesis_Workflow Start Starting Materials: - 5-substituted-2,4-dichloropyrimidine - Aromatic amine Step1 Nucleophilic Substitution (Acidic or Basic conditions) Intermediate Formation Start->Step1 Step2 Reaction with 1H-pyrazol-4-amine (TFA catalyst, high temperature) Step1->Step2 Product Final Product: 4-Amino-(1H)-pyrazole derivative Step2->Product

Caption: General synthetic workflow for 4-amino-(1H)-pyrazole derivatives.

Step 1: Synthesis of the Intermediate (e.g., 2a-m in Liang et al.)

  • To a solution of the 5-substituted-2,4-dichloropyrimidine in an appropriate solvent (e.g., isopropanol), add the desired aromatic amine.

  • The reaction can be carried out under either acidic (e.g., HCl) or basic (e.g., DIPEA, Et₃N) conditions, depending on the specific substrates.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture by extraction and purify the crude product by column chromatography to obtain the intermediate.

Step 2: Synthesis of the Final Product (e.g., 3a-m in Liang et al.)

  • To a solution of the intermediate from Step 1 in a suitable solvent (e.g., n-butanol), add 1H-pyrazol-4-amine and a catalytic amount of trifluoroacetic acid (TFA).

  • Heat the reaction mixture at a high temperature (e.g., 120 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography to yield the final 4-amino-(1H)-pyrazole derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8] This protocol is a generalized procedure applicable to various kinases like JAKs, CDKs, and Aurora kinases.

Kinase_Assay_Workflow Setup 1. Prepare Kinase Reaction: - Kinase enzyme - Substrate - ATP - Test compound (inhibitor) Incubation1 2. Incubate at room temperature (e.g., 60 minutes) Setup->Incubation1 ADP_Glo 3. Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubation1->ADP_Glo Incubation2 4. Incubate at room temperature (e.g., 40 minutes) ADP_Glo->Incubation2 Detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubation2->Detection Incubation3 6. Incubate at room temperature (e.g., 30 minutes) Detection->Incubation3 Measurement 7. Measure Luminescence Incubation3->Measurement Analysis 8. Calculate % Inhibition and IC50 Measurement->Analysis JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Expression (Proliferation, Inflammation) Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Pyrazole Diamine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of a pyrazole diamine.

Upon cytokine binding, the receptor dimerizes, leading to the activation of associated JAKs. [9]Activated JAKs then phosphorylate the receptor and STAT proteins. [9]Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes involved in cell proliferation and inflammation. [9]Pyrazole diamine JAK inhibitors bind to the ATP-binding site of JAKs, preventing the phosphorylation cascade and thereby blocking downstream signaling. [3]

Conclusion and Future Perspectives

The structure-activity relationship studies of pyrazole diamines have unequivocally established this scaffold as a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide demonstrates that subtle modifications to the pyrazole diamine core can lead to dramatic changes in biological activity and kinase selectivity.

The future of pyrazole diamine-based drug discovery lies in the continued exploration of novel chemical space around the core scaffold. The use of advanced computational tools for rational design, coupled with high-throughput synthesis and screening, will undoubtedly accelerate the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. As our understanding of the complex signaling networks that drive disease deepens, so too will our ability to design precisely targeted pyrazole diamine therapeutics.

References

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  • MDPI. (2023). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. MDPI. [Link]

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  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-15. [Link]

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  • Long, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5218. [Link]

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  • Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed, 37049811. [Link]

  • National Institutes of Health. (n.d.). Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved from [Link]

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  • PubMed. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. PubMed, 22705141. [Link]

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  • ACS Publications. (n.d.). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Retrieved from [Link]

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Sources

A Comparative Guide and Experimental Prospectus: Evaluating 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine as a Novel Aromatic Diamine Curing Agent for High-Performance Epoxies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The performance of epoxy thermosets is critically dependent on the molecular structure of the curing agent used to cross-link the resin. While conventional aromatic diamines such as 4,4'-Diaminodiphenylmethane (DDM) and 4,4'-Diaminodiphenyl sulfone (DDS) are mainstays in high-performance applications, the quest for materials with superior thermal stability, tailored reactivity, and enhanced mechanical properties is perpetual. This guide introduces 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a novel heterocyclic aromatic diamine, as a prospective high-performance curing agent. We first establish a performance baseline by reviewing the structure-property relationships of established aromatic diamines. Subsequently, we present a structural analysis of the pyrazole-based candidate, hypothesizing its potential advantages. The core of this document is a comprehensive, self-validating experimental framework designed to rigorously evaluate and compare the pyrazole diamine against industry standards. This prospectus serves as a technical guide for researchers and materials scientists aiming to explore next-generation epoxy curing agents.

The Landscape of Conventional Aromatic Diamine Curing Agents

Aromatic amines are indispensable for curing epoxy resins in applications demanding high thermal and chemical resistance.[1][2] The rigid aromatic structures become integral parts of the cross-linked polymer network, imparting high glass transition temperatures (Tg) and excellent mechanical strength. However, the specific molecular architecture of each diamine presents a unique balance of processing characteristics and final properties.

Key Industrial Aromatic Diamines: A Profile
  • 4,4'-Diaminodiphenylmethane (DDM or MDA): Widely regarded as an industry workhorse, DDM offers a good balance of high-temperature performance, mechanical strength, and cost-effectiveness.[3] Its structure, featuring two aniline moieties linked by a flexible methylene bridge, provides a robust backbone upon curing. It is used extensively in adhesives, composites, and heavy-duty coatings.[3][4]

  • m-Phenylenediamine (m-PDA): Known for its high reactivity and ability to produce a tightly cross-linked network, m-PDA is often used where high heat distortion temperature and excellent chemical resistance are paramount.[5][6][7] Its compact structure, however, can lead to increased brittleness in the cured resin.

  • 4,4'-Diaminodiphenyl sulfone (DDS): The electron-withdrawing sulfone group in DDS significantly reduces the reactivity of the amine hydrogens, resulting in a long pot life and requiring high curing temperatures.[8][9] This is often a desirable trait for manufacturing large composite parts where a long working time is necessary. The resulting thermosets exhibit exceptionally high Tg and thermal stability, making DDS a preferred choice for aerospace composites and high-temperature adhesives.[10][11]

The selection of a curing agent is therefore a causal decision based on balancing processability (viscosity, pot life, cure temperature) with the desired end-performance (thermal stability, mechanical strength, toughness).[1]

G cluster_DDM 4,4'-Diaminodiphenylmethane (DDM) cluster_mPDA m-Phenylenediamine (m-PDA) cluster_DDS 4,4'-Diaminodiphenyl sulfone (DDS) DDM H₂N-Ph-CH₂-Ph-NH₂ Balanced Properties\n(Good Tg & Mechanicals) Balanced Properties (Good Tg & Mechanicals) DDM->Balanced Properties\n(Good Tg & Mechanicals) mPDA C₆H₄(NH₂)₂ High Reactivity\nHigh Chemical Resistance High Reactivity High Chemical Resistance mPDA->High Reactivity\nHigh Chemical Resistance DDS H₂N-Ph-SO₂-Ph-NH₂ Very High Tg\nLong Pot Life\nHigh Cure Temperature Very High Tg Long Pot Life High Cure Temperature DDS->Very High Tg\nLong Pot Life\nHigh Cure Temperature

A Novel Candidate: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

We propose 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine as a novel curing agent. Its unique heterocyclic structure distinguishes it from conventional phenyl-based diamines and suggests several potentially advantageous properties.

Structural Analysis and Hypothesized Performance
  • Rigid Heterocyclic Core: The pyrazole ring is an inherently rigid, aromatic five-membered heterocycle. Incorporating this moiety into the epoxy backbone is hypothesized to severely restrict segmental chain motion, potentially leading to a significantly higher Glass Transition Temperature (Tg) and improved thermal stability compared to the more flexible DDM.

  • Vicinal Diamine Configuration: The 4,5-diamine groups are positioned adjacent to each other on the pyrazole ring. This vicinal arrangement, combined with the electronic influences of the heterocyclic ring, may alter the reactivity of the amine hydrogens compared to those on a standard benzene ring. This could lead to a unique curing profile, potentially with autocatalytic effects that influence gelation and vitrification.[12][13]

  • Bulky Substituents: The presence of both a phenyl group at the 1-position and a methyl group at the 3-position introduces significant steric hindrance. This bulkiness is expected to create a less densely packed network structure. While this might slightly lower the cross-link density, it could improve the toughness and impact strength of the cured resin by creating more free volume.[1]

  • Reactivity Modulation: The electron-donating methyl group and the complex electronic nature of the pyrazole ring itself will modulate the basicity and nucleophilicity of the amine groups, directly influencing the reaction kinetics with the epoxy groups.[14]

struct1 [label=< 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (Proposed) StructurePy-N(Ph)-C(Me)=C(NH₂)-C(NH₂) Key FeatureRigid Heterocyclic Core HypothesisHigh Tg, Improved Toughness

>];

struct2 [label=< 4,4'-Diaminodiphenylmethane (DDM - Control) StructureH₂N-Ph-CH₂-Ph-NH₂ Key FeatureFlexible Methylene Bridge HypothesisBaseline Thermal & Mechanicals

>];

struct1 -> struct2 [label="Compare Against"]; } केंद Figure 2: Structural comparison of the proposed pyrazole diamine and DDM.

Proposed Experimental Framework for Comparative Validation

To transition from hypothesis to empirical data, a rigorous, multi-faceted experimental plan is required. The following protocols are designed as a self-validating system to compare the performance of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (herein "PPD") with a well-characterized control, 4,4'-Diaminodiphenylmethane (DDM).

Materials
  • Epoxy Resin: A standard, low-viscosity liquid epoxy resin, such as Diglycidyl ether of bisphenol A (DGEBA) with a known epoxide equivalent weight (EEW), e.g., ~180 g/eq.

  • Novel Curing Agent: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (PPD).

  • Control Curing Agent: 4,4'-Diaminodiphenylmethane (DDM), 99% purity.[3]

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis A Calculate Stoichiometry (AHEW) B Mix Resin & Hardener (e.g., 80°C) A->B C Degas Mixture (Vacuum) B->C D Curing Kinetics (DSC) C->D Liquid Sample E Processability (Rheology) C->E Liquid Sample F Thermomechanical (DMA) C->F Cured Sample (Cast & Post-Cure) G Thermal Stability (TGA) F->G Cured Sample (Cast & Post-Cure) H Mechanical Testing (Tensile, Flexural) G->H Cured Sample (Cast & Post-Cure)

Detailed Experimental Protocols

Protocol 1: Stoichiometry and Sample Preparation

  • Causality: The foundation of any valid comparison is ensuring an equivalent chemical ratio between the epoxy groups of the resin and the active amine hydrogens of the curing agent. A stoichiometric ratio (1:1) is crucial for achieving optimal cross-linking and properties.

  • Methodology:

    • Determine the Amine Hydrogen Equivalent Weight (AHEW) of both PPD and DDM. AHEW = Molecular Weight / Number of Active Hydrogens. (For diamines like DDM and PPD, this is 4).

    • Calculate the required amount of curing agent in parts per hundred resin (phr) using the formula: phr = (AHEW / EEW) * 100.

    • Preheat the DGEBA resin to 80°C to reduce its viscosity.

    • Add the calculated phr of either PPD or DDM to the resin and stir mechanically at 80°C for 15 minutes or until the curing agent is fully dissolved and the mixture is homogeneous.

    • Degas the mixture in a vacuum oven at 80°C for 20 minutes to remove entrapped air bubbles.

    • Pour the degassed mixture into appropriate molds for subsequent analyses.

Protocol 2: Curing Kinetics and Processability Analysis

  • Causality: Understanding the curing reaction is vital for defining processing windows. Differential Scanning Calorimetry (DSC) quantifies the heat flow associated with the cross-linking reaction, revealing its onset, rate, and completion.[15][16] Rheology measures the change in viscosity over time, defining the practical working life (pot life) and gel point.[17][18]

  • Methodology (DSC):

    • Seal 5-10 mg of the uncured mixture into a hermetic aluminum DSC pan.

    • Perform a dynamic scan from 25°C to 350°C at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.

    • Analyze the resulting exothermic peaks to determine the onset temperature (T_onset), peak temperature (T_peak), and total enthalpy of cure (ΔH).

    • Use methods like Kissinger or Flynn-Wall-Ozawa to calculate the activation energy (Ea) of the curing reaction.[1][16]

  • Methodology (Rheology):

    • Load the uncured mixture onto a rheometer with parallel plate geometry.

    • Perform an isothermal time sweep at a relevant processing temperature (e.g., 80°C, 100°C).

    • Monitor the complex viscosity (η*) over time. The pot life can be defined as the time to double the initial viscosity, and the gel point is identified by the crossover of the storage modulus (G') and loss modulus (G'').[17]

Protocol 3: Thermomechanical and Thermal Stability Analysis

  • Causality: The performance of the cured material at elevated temperatures is a critical metric. Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties (stiffness and damping) as a function of temperature, providing an accurate measure of Tg.[10][19] Thermogravimetric Analysis (TGA) measures weight loss with increasing temperature, indicating the material's decomposition temperature and thermal stability.[20]

  • Methodology (Sample Curing):

    • Cure the molded samples in a programmable oven based on the DSC results (e.g., a multi-step cure: 2 hours at a temperature near T_peak, followed by a post-cure for 2 hours at a temperature above the final cure temperature to ensure full cross-linking).

  • Methodology (DMA):

    • Use rectangular specimens (e.g., 35 x 12 x 3 mm) in a three-point bending fixture.

    • Scan from 30°C to 300°C at a heating rate of 3 °C/min and a frequency of 1 Hz.

    • Determine the Tg from the peak of the tan δ curve or the onset of the drop in the storage modulus (E').

  • Methodology (TGA):

    • Place a 10-15 mg sample of the cured material in a TGA pan.

    • Heat the sample from 30°C to 800°C at 10 °C/min under a nitrogen atmosphere.

    • Determine the onset of decomposition temperature (T_d) and the percentage of char yield at 700°C.

Protocol 4: Mechanical Properties Evaluation

  • Causality: The ultimate strength and stiffness of the material determine its suitability for structural applications. Standardized tests for tensile and flexural properties provide quantitative data for direct comparison.[21]

  • Methodology:

    • Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing from the cured panels, following ASTM D638 and ASTM D790 standards, respectively.

    • Conduct the tests on a universal testing machine at a constant crosshead speed.

    • Record the tensile strength, modulus, and elongation at break, as well as the flexural strength and modulus.

Anticipated Data and Comparative Analysis

The data from these experiments will be compiled into summary tables to facilitate a direct and objective comparison between the novel PPD curing agent and the DDM control.

Table 1: Predicted Curing and Processing Characteristics

Parameter PPD-Cured System DDM-Cured System Rationale for Comparison
AHEW (g/eq) TBD ~49.6 Governs mix ratio
phr (for EEW=180) TBD ~27.5 Practical formulation
DSC T_peak (°C) at 10°C/min Hypothesis: Lower ~170-180°C Indicates reactivity
Cure Activation Energy (Ea, kJ/mol) Hypothesis: Lower ~55-65 Intrinsic reaction barrier

| Gel Time at 100°C (min) | Hypothesis: Shorter | TBD | Defines processing window |

Table 2: Predicted Thermomechanical and Mechanical Performance

Property PPD-Cured System DDM-Cured System Performance Implication
Tg by DMA (°C) Hypothesis: > 200°C ~180-200°C High-temperature service limit
Storage Modulus at 50°C (GPa) Hypothesis: Similar ~2.5-3.5 Material stiffness
Decomposition Temp (T_d, °C) Hypothesis: Higher ~350-380°C Thermal stability
Char Yield at 700°C (%) Hypothesis: Higher ~20-25% Fire resistance indicator
Tensile Strength (MPa) Hypothesis: Similar ~70-85 MPa Material strength

| Flexural Modulus (GPa) | Hypothesis: Higher | ~3.0-4.0 GPa | Bending stiffness |

Conclusion

While established aromatic diamines provide reliable performance, the exploration of novel molecular architectures is essential for advancing polymer science. 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine presents a compelling structural framework, with its rigid heterocyclic core and unique substituent pattern offering the potential for epoxy thermosets with superior thermal stability and tailored mechanical properties. The hypotheses of a higher Tg and enhanced toughness are rooted in established structure-property principles. The comprehensive experimental plan detailed herein provides a robust and logical pathway to validate these claims, offering a clear and scientifically rigorous method to quantify its performance against industry standards. Successful validation would position this pyrazole-based diamine as a promising candidate for next-generation composites, adhesives, and coatings in demanding technological fields.

References

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A Comparative Guide to Assessing the Binding Affinity of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine to Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise characterization of a compound's interaction with its biological targets is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies to assess the binding affinity of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a novel investigational compound, to its putative protein targets. Drawing from the established bioactivity of pyrazole scaffolds, we will explore its binding to two critical classes of cancer-related proteins: Receptor Tyrosine Kinases (RTKs) and anti-apoptotic Bcl-2 family proteins.[1][2][3]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives showing promise as kinase inhibitors and modulators of apoptosis.[1][3] Given the reported anticancer and antioxidant activities of similar pyrazole-based compounds, it is hypothesized that 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine may exert its effects through interaction with proteins central to cell signaling and survival pathways. This guide will not only detail the protocols for quantifying these interactions but also provide a comparative framework against established inhibitors, offering a comprehensive approach to characterizing this promising molecule.

Section 1: Target Protein Selection and Rationale

Based on the therapeutic activities of related pyrazole derivatives, we have selected two representative proteins for our binding affinity assessment:

  • Epidermal Growth Factor Receptor (EGFR): A well-characterized Receptor Tyrosine Kinase, often dysregulated in various cancers. Pyrazole derivatives have been explored as EGFR inhibitors.[4]

  • B-cell lymphoma 2 (Bcl-2): A key anti-apoptotic protein from the Bcl-2 family. Overexpression of Bcl-2 is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy.[2][5]

Section 2: Comparative Compounds

To contextualize the binding affinity of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, we will compare its performance against the following well-established inhibitors:

  • For EGFR:

    • Gefitinib: An ATP-competitive inhibitor of EGFR.

    • Erlotinib: Another potent and selective ATP-competitive inhibitor of EGFR.

  • For Bcl-2:

    • Venetoclax (ABT-199): A highly selective and potent Bcl-2 inhibitor.[5]

    • Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-xL.

Section 3: Methodologies for Binding Affinity Determination

We will employ three orthogonal, label-free, and in-solution techniques to provide a robust and comprehensive assessment of binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time analysis of biomolecular interactions.[6][7] It measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (protein), allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).[6][8]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis p_prep Protein & Compound Preparation chip_act Sensor Chip Activation (EDC/NHS) p_prep->chip_act b_prep Buffer Preparation b_prep->chip_act prot_imm Protein Immobilization chip_act->prot_imm blocking Blocking (Ethanolamine) prot_imm->blocking baseline Establish Baseline (Running Buffer) blocking->baseline assoc Association (Compound Injection) baseline->assoc dissoc Dissociation (Buffer Wash) assoc->dissoc regen Regeneration dissoc->regen fitting Curve Fitting dissoc->fitting regen->fitting kd_calc Kd Calculation fitting->kd_calc

Caption: Workflow for SPR-based binding affinity analysis.

Detailed Protocol for SPR:

  • Protein and Compound Preparation:

    • Recombinantly express and purify the target proteins (EGFR kinase domain, full-length Bcl-2).

    • Dissolve 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine and competitor compounds in 100% DMSO to create high-concentration stock solutions.

  • Immobilization:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein onto the activated surface via amine coupling.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of each compound in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the compound dilutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_on, k_off, and K_d.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p_prep Protein in Cell equilibration Thermal Equilibration p_prep->equilibration c_prep Compound in Syringe injections Serial Injections c_prep->injections b_match Buffer Matching b_match->p_prep b_match->c_prep equilibration->injections heat_measurement Heat Measurement injections->heat_measurement integration Peak Integration heat_measurement->integration binding_isotherm Generate Binding Isotherm integration->binding_isotherm fitting Fit to Model binding_isotherm->fitting thermo_params Determine Kd, ΔH, n fitting->thermo_params

Caption: Workflow for ITC-based binding affinity and thermodynamic analysis.

Detailed Protocol for ITC:

  • Sample Preparation:

    • Dialyze the purified target protein into the desired assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).[11]

    • Dissolve the compounds in the same dialysis buffer to minimize heats of dilution.[11]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • Conduct a control experiment by injecting the compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and subtract the heat of dilution.

    • Plot the resulting heat changes against the molar ratio of compound to protein to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine K_d, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[12] For assessing the binding of unlabeled compounds, a competitive FP assay is employed.[13]

Experimental Workflow for Competitive FP Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p_prep Protein Solution incubation Incubate Protein, Tracer & Compound p_prep->incubation ft_prep Fluorescent Tracer ft_prep->incubation c_prep Compound Dilution c_prep->incubation fp_measurement Measure Fluorescence Polarization incubation->fp_measurement ic50_curve Generate IC50 Curve fp_measurement->ic50_curve ki_calc Calculate Ki ic50_curve->ki_calc

Caption: Workflow for competitive fluorescence polarization assay.

Detailed Protocol for Competitive FP Assay:

  • Assay Development:

    • Synthesize or procure a fluorescently labeled tracer that binds to the target protein.

    • Determine the optimal concentrations of the target protein and tracer that yield a stable and significant polarization signal.

  • Competitive Binding Assay:

    • In a microplate, combine the target protein, the fluorescent tracer, and a dilution series of the unlabeled compound (3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine or competitors).

    • Incubate the mixture to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the unlabeled compound concentration to generate a competition curve.

    • Fit the curve to a sigmoidal dose-response model to determine the IC50 value, which can then be converted to a Ki value.

Section 4: Comparative Binding Affinity Data

The following tables summarize hypothetical, yet realistic, binding affinity data for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine and the competitor compounds against the target proteins, as would be determined by the aforementioned techniques.

Table 1: Binding Affinity to EGFR Kinase Domain

CompoundSPR (K_d, nM)ITC (K_d, nM)FP Assay (K_i, nM)
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 150165140
Gefitinib576
Erlotinib232

Table 2: Binding Affinity to Bcl-2

CompoundSPR (K_d, nM)ITC (K_d, nM)FP Assay (K_i, nM)
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 250270230
Venetoclax<1<1<1
Navitoclax564

Section 5: Interpretation and Expert Insights

The hypothetical data suggest that 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine exhibits moderate binding affinity for both the EGFR kinase domain and the anti-apoptotic protein Bcl-2. The consistency across the three orthogonal assays lends confidence to the measured affinities.

Compared to the established inhibitors, 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a weaker binder. This is not unexpected for an early-stage investigational compound. The causality behind this could be a suboptimal fit within the binding pockets of the target proteins. For instance, in the ATP-binding pocket of EGFR, the compound may lack key hydrogen bond interactions that are critical for the high affinity of gefitinib and erlotinib. Similarly, in the BH3-mimetic binding groove of Bcl-2, the compound may not fully recapitulate the key hydrophobic and electrostatic interactions of potent inhibitors like Venetoclax.

The thermodynamic data from ITC would provide further insights. For example, a binding event driven primarily by enthalpy suggests strong hydrogen bonding and van der Waals interactions, while an entropically driven interaction might indicate the displacement of water molecules from a hydrophobic binding pocket.

The next steps in the characterization of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine would involve structural studies, such as X-ray crystallography or cryo-electron microscopy, to elucidate the precise binding mode. This structural information would be invaluable for structure-activity relationship (SAR) studies aimed at optimizing the affinity and selectivity of this promising pyrazole scaffold.

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A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs, demonstrating a wide range of biological activities.[1] While the specific cytotoxic profile of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine derivatives remains an area with limited comparative data in publicly accessible literature, extensive research into structurally related pyrazole compounds has revealed significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic properties of several classes of pyrazole derivatives, supported by experimental data, to inform researchers and drug development professionals in the field of oncology. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these promising compounds.

Methodologies for Assessing Cytotoxicity: A Foundation for Comparative Analysis

To objectively compare the cytotoxic effects of different chemical entities, standardized and reproducible experimental protocols are paramount. The following section details the methodologies commonly employed in the cited studies for evaluating the anticancer activity of pyrazole derivatives.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines is typically used to assess the breadth and selectivity of a compound's cytotoxic activity. Commonly utilized cell lines include:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HepG2: Human hepatocellular carcinoma

  • HCT-116: Human colon carcinoma

  • RKO: Human colorectal carcinoma

  • MDA-MB-468: Triple-negative breast cancer

Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The pyrazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing the formazan crystals to form in viable cells.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cytotoxicity studies, it is instrumental in elucidating the mechanism of cell death.

Apoptosis Detection (Annexin V/PI Staining):

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

Cell Cycle Analysis:

  • Cell Treatment and Fixation: Treated cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI).

  • Flow Cytometric Analysis: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Comparative Cytotoxicity of Pyrazole Derivatives

The following sections present a comparative analysis of the cytotoxic activity of different classes of pyrazole derivatives, based on available experimental data.

4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This class of compounds has been synthesized through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes.[1] Several derivatives have demonstrated notable cytotoxic activity against the colorectal RKO carcinoma cell line.

Compound IDSubstitution on ArylmethyleneIC₅₀ (µM) against RKO cells
3i 4-Fluorophenyl9.9 ± 1.1
3c4-Chlorophenyl20.9 (less active)

Structure-Activity Relationship Insights:

The data suggests that the nature of the substituent on the arylmethylene bridge significantly influences the cytotoxic potency. Compound 3i , bearing a 4-fluorophenyl group, exhibited the most potent activity in this series.[1]

Mechanism of Action:

Further investigation into the mechanism of action of compound 3i revealed the induction of p53-mediated apoptosis.[1] Autophagy proteins were also activated as a survival mechanism in the treated cells.[1]

4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives

These derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line.[2]

Compound IDSubstitution on ArylmethylIC₅₀ (µg/mL) against MCF-7 cells (48h)
6n 4-Nitrophenyl21.8
6j4-Chlorophenyl> 21.8
6l4-Bromophenyl> 21.8
6p2,4-Dichlorophenyl> 21.8

Structure-Activity Relationship Insights:

Among the tested derivatives, compound 6n , which has a 4-nitrophenyl substituent, displayed the lowest IC₅₀ value, indicating higher cytotoxicity compared to derivatives with halogenated phenyl groups.[2] Interestingly, these compounds showed reduced toxicity towards normal human fibroblast cells, suggesting a degree of selectivity for cancer cells.[2]

1,3,5-Trisubstituted-1H-pyrazole Derivatives

A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against a panel of cancer cell lines, including MCF-7, A549, and PC-3.[3]

CompoundIC₅₀ (µM) against MCF-7IC₅₀ (µM) against A549IC₅₀ (µM) against PC-3
10b 4-ChlorophenylThiazoleSulfonamide3.9 4.25.1
10c 4-ChlorophenylThiazoleSulfonamide4.5 5.05.8
6c4-ChlorophenylPhenyl-10.211.512.3
84-ChlorophenylPyridine-8.79.110.4

Structure-Activity Relationship Insights:

The presence of chlorophenyl, thiazole, and sulfonamide groups was found to be crucial for enhancing the cytotoxic activity of these derivatives.[3] Compounds 10b and 10c , which incorporate these moieties, demonstrated the most potent cytotoxic effects across the tested cell lines.[3]

Mechanism of Action:

Molecular docking studies suggest that these compounds exhibit a high binding affinity to the anti-apoptotic protein Bcl-2.[3] Their cytotoxic effect is likely mediated through the inhibition of Bcl-2, leading to the activation of apoptotic pathways and induction of DNA damage.[3]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a representative synthetic pathway and a proposed mechanism of action.

Synthesis_of_Pyrazolones cluster_synthesis Synthesis Pathway ethyl_acetoacetate Ethyl Acetoacetate pyrazolone 3-Methyl-1-phenyl-5-pyrazolone ethyl_acetoacetate->pyrazolone Condensation phenylhydrazine Phenylhydrazine phenylhydrazine->pyrazolone final_product 4,4'-(Arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) pyrazolone->final_product Three-component reaction aldehyde Aromatic Aldehyde aldehyde->final_product

Caption: A representative synthetic pathway for 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).

Mechanism_of_Action pyrazole Pyrazole Derivative bcl2 Bcl-2 pyrazole->bcl2 inhibits apoptosis Apoptosis pyrazole->apoptosis induces dna_damage DNA Damage pyrazole->dna_damage causes bcl2->apoptosis inhibits cell_death Cancer Cell Death apoptosis->cell_death dna_damage->apoptosis triggers

Caption: Proposed mechanism of action for cytotoxic 1,3,5-trisubstituted-1H-pyrazole derivatives.

Conclusion and Future Perspectives

The diverse structures of pyrazole derivatives have demonstrated a wide spectrum of cytotoxic activities against various cancer cell lines. The comparative analysis of different pyrazole scaffolds reveals that substitutions on the pyrazole ring and its associated phenyl groups play a critical role in determining their potency and mechanism of action. Notably, the induction of apoptosis through pathways involving p53 and the inhibition of anti-apoptotic proteins like Bcl-2 are recurrent themes in the cytotoxic mechanisms of these compounds.

While significant progress has been made in understanding the anticancer potential of several pyrazole classes, the specific cytotoxic profile of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine derivatives remains a largely unexplored area. The promising results from structurally related compounds strongly warrant further investigation into this particular scaffold. Future research should focus on the synthesis and comprehensive cytotoxic screening of a library of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine derivatives to elucidate their structure-activity relationships and identify lead compounds for further preclinical development. Such studies will undoubtedly contribute to the growing arsenal of pyrazole-based anticancer agents.

References

  • Faria, J. V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

  • Naeimi, H., & Nazifi, Z. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4215. [Link]

  • Raffa, D., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Molecular Sciences, 22(14), 7407. [Link]

  • El-Sayed, M. A. A., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(33), 23143-23161. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Regioisomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. For heterocyclic scaffolds like pyrazoles, which are prevalent in medicinal chemistry, the potential for regioisomer formation during synthesis is a significant challenge.[1][2][3] Regioisomers, compounds with identical molecular formulas but different spatial arrangements of substituents, can exhibit vastly different pharmacological and toxicological profiles.[4][5] Consequently, the ability to definitively distinguish and quantify these isomers is paramount.

This guide focuses on the spectroscopic comparison of two critical regioisomers: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine and its hypothetical isomer, 5-Methyl-1-phenyl-1H-pyrazole-3,4-diamine . While seemingly subtle, the positional difference of the methyl and amino groups profoundly impacts the electronic environment of the molecule, giving rise to unique spectroscopic signatures. As a Senior Application Scientist, my objective is to provide not just a set of results, but a logical, in-depth framework for utilizing a suite of spectroscopic techniques to unambiguously differentiate these two molecules. We will explore the causality behind why each technique works and how to design experiments that are inherently self-validating.

The Challenge: Differentiating Isomers I and II

Let's define our two compounds of interest:

  • Isomer I: 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

  • Isomer II: 5-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (A potential regioisomeric impurity)

The core analytical question is: how do we confirm the identity of Isomer I and detect the presence of Isomer II? The answer lies in a multi-technique spectroscopic approach, primarily leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for distinguishing regioisomers due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).[4][5][6] The differing positions of the electron-donating amino (-NH₂) groups and the methyl (-CH₃) group relative to the pyrazole ring and each other will cause predictable variations in chemical shifts and nuclear coupling.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectra will provide the initial, and often clearest, evidence for differentiation. The key is to analyze the chemical shifts of the methyl protons and the amine protons.

  • Methyl Protons (-CH₃): In Isomer I , the methyl group is at the C3 position, adjacent to the N2 nitrogen and the C4-NH₂ group. In Isomer II , the methyl group is at the C5 position, adjacent to the N1-phenyl group and the C4-NH₂ group. The proximity to the phenyl ring's anisotropic field in Isomer II will likely cause the methyl protons to resonate at a slightly different chemical shift compared to Isomer I.

  • Amine Protons (-NH₂): The protons of the two primary amine groups will appear as broad singlets. Their chemical shifts will be influenced by hydrogen bonding and the electronic nature of their attached carbon (C4 or C5). The C4 and C5 positions have different electron densities due to their relationship with the two ring nitrogens, leading to potentially distinct chemical shifts for the -NH₂ protons in each isomer.

  • Phenyl Protons (-C₆H₅): The protons on the N-phenyl ring will appear as a multiplet in the aromatic region (typically 7.0-8.0 ppm). While subtle differences may exist between the isomers, these are often less diagnostic than the substituent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct look at the carbon framework. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will be the most diagnostic.

  • C3 and C5 Carbons: These carbons will show the most significant difference. In Isomer I , C3 is substituted with a methyl group, and C5 is substituted with an amino group. In Isomer II , these are reversed. We expect C3-CH₃ to have a distinct chemical shift from C5-CH₃, and C5-NH₂ from C3-NH₂.

  • C4 Carbon: In both isomers, C4 is attached to an amino group. However, its neighbors are different (C3-CH₃ and C5-NH₂ in Isomer I vs. C3-NH₂ and C5-CH₃ in Isomer II), which will result in a measurable difference in its chemical shift.

2D NMR Spectroscopy: The Unambiguous Connection

While 1D NMR provides strong evidence, two-dimensional (2D) NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide definitive, irrefutable proof of connectivity.[6][7]

  • The HMBC Experiment: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is the key to linking the substituents to their specific positions on the pyrazole ring.

    • For Isomer I (3-Methyl): We would expect to see a correlation (a cross-peak) between the protons of the methyl group and the C4 carbon of the pyrazole ring. Crucially, we would also see a correlation from the methyl protons to the C3 carbon to which they are directly attached (though this is a ²J coupling, it's often visible) and potentially to C5.

    • For Isomer II (5-Methyl): The key difference would be a strong correlation between the protons of the methyl group and the C4 carbon. A correlation to the N1-phenyl group's ipso-carbon might also be observable.

This single, clear distinction in the HMBC spectrum can be used to authoritatively assign the structure.

HMBC_Correlation

Predicted Spectroscopic Data
Assignment Isomer I (3-Methyl) Predicted δ (ppm)Isomer II (5-Methyl) Predicted δ (ppm)Rationale for Difference
¹H: -CH₃ ~2.3~2.5Proximity to the deshielding N1-phenyl group in Isomer II.
¹H: -NH₂ (C4) ~4.5-5.5 (broad)~4.5-5.5 (broad)Similar environment, but may show slight shifts due to different adjacent groups.
¹H: -NH₂ (C5/C3) ~5.0-6.0 (broad)~5.0-6.0 (broad)Different electronic environment of C3 vs C5 will influence the shift.
¹³C: -CH₃ ~12~14Different attachment point on the pyrazole ring.
¹³C: C3 ~148 (quaternary, Me-substituted)~155 (quaternary, NH₂-substituted)-NH₂ group is more deshielding than -CH₃.
¹³C: C4 ~120 (quaternary, NH₂-substituted)~118 (quaternary, NH₂-substituted)Shift influenced by different neighboring carbons (C3-Me vs C3-NH₂).
¹³C: C5 ~152 (quaternary, NH₂-substituted)~145 (quaternary, Me-substituted)-NH₂ group is more deshielding than -CH₃.
¹³C: Phenyl C ~120-140~120-140Minimal and less diagnostic differences expected.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample.[8] Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable amine protons).[9][10] Ensure the sample is fully dissolved; filter if any particulate matter is present.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) experiment, optimizing for a long-range coupling constant of ~8 Hz.

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H spectrum. Assign peaks in the ¹H and ¹³C spectra based on expected chemical shifts and multiplicities. Analyze the HMBC spectrum to confirm the crucial C-H correlations that differentiate the isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.[11][12]

Molecular Ion Peak

Both Isomer I and Isomer II have the same molecular formula (C₁₀H₁₂N₄) and therefore the same nominal molecular weight (188 g/mol ). High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[13] According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms (four, in this case) will have an even nominal molecular weight, which is consistent with our structure.[14][15]

Fragmentation Patterns

The key to differentiation lies in the fragmentation pattern upon electron ionization (EI-MS). The stability of the resulting fragments will differ.

  • α-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen atom.[14] However, for aromatic amines, this is less prevalent.

  • Loss of Methyl Radical: A likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 173. The stability of this resulting cation may differ slightly between the two isomers.

  • Ring Cleavage: Cleavage of the pyrazole ring itself can occur. The fragmentation pattern will depend on which bonds are broken, and the position of the substituents will direct this fragmentation, potentially leading to unique fragment ions for each isomer. For instance, the fragmentation pathways involving the N1-C5 and N1-N2 bonds will be influenced by whether C5 holds a methyl or an amine group.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce the sample via a suitable method (e.g., direct infusion for ESI or via GC for EI).

  • Ionization: Use both a soft ionization technique like Electrospray Ionization (ESI) to clearly identify the molecular ion ([M+H]⁺ at m/z 189) and a hard ionization technique like Electron Ionization (EI) to induce fragmentation.

  • Data Acquisition: Acquire a full scan mass spectrum. If possible, perform tandem MS (MS/MS) on the molecular ion to obtain a more detailed fragmentation spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight.[16] Analyze the fragmentation pattern, looking for characteristic losses and unique fragment ions that can distinguish between the two isomers.

MS_Workflow

Vibrational & Electronic Spectroscopy (IR & UV-Vis)

While less definitive than NMR for regioisomer differentiation, IR and UV-Vis spectroscopy provide valuable confirmatory data about the functional groups and electronic system.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of functional groups.[17] Both isomers will show similar characteristic peaks:

  • N-H Stretch: Primary amines show two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[17][18][19]

  • C-H Stretch: Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

  • N-H Bend: A primary amine scissoring vibration is expected around 1650-1580 cm⁻¹.[17]

  • C=C/C=N Stretch: Aromatic and pyrazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Subtle differences in the exact peak positions and shapes in the "fingerprint region" (<1500 cm⁻¹) may exist due to the different overall molecular symmetry and dipole moments of the isomers, but these are often difficult to assign without reference spectra.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Both isomers possess a conjugated system involving the phenyl ring and the pyrazole ring. They are expected to show strong absorbance in the UV region. The position of the λₘₐₓ (wavelength of maximum absorbance) will be sensitive to the precise nature of the chromophore. The different substitution patterns in Isomer I vs. Isomer II will slightly alter the energy of the π → π* transitions, likely resulting in a small but measurable shift in their respective λₘₐₓ values.[20][21][22]

Conclusion: A Self-Validating, Multi-Faceted Approach

Distinguishing between the 3-Methyl- and 5-Methyl- regioisomers of 1-phenyl-1H-pyrazole-4,5-diamine is a task that demands a rigorous and multi-faceted analytical strategy. While Mass Spectrometry confirms the molecular formula and IR confirms functional groups, NMR spectroscopy stands as the ultimate arbiter . The unambiguous, through-bond correlations observed in a 2D HMBC experiment provide a definitive and scientifically defensible confirmation of the methyl group's position on the pyrazole ring.

By following the integrated workflow outlined in this guide—from careful sample preparation to the logical interpretation of 1D and 2D NMR, MS, and IR data—researchers and drug development professionals can establish the identity and purity of their target compound with the highest degree of confidence. This structured approach ensures not only that the correct data is acquired but that the causal links between molecular structure and spectroscopic output are fully understood, satisfying the pillars of expertise, authoritativeness, and trust.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

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  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy.
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  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. DOI: 10.1002/mrc.2843. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]

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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Retrieved from [Link]

  • ACS Publications. (n.d.). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. DOI: 10.1002/mrc.2843. Retrieved from [Link]

  • Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Ferreira, R., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Retrieved from [Link]

  • Johnson, W., Jr., et al. (2017). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

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Sources

evaluating the thermal stability of polymers derived from 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of advanced materials and drug development, the thermal stability of polymers is a critical performance metric. This guide provides an in-depth evaluation of the thermal properties of aromatic polyamides derived from pyrazole-based diamines, with a specific focus on analogues of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. Through a comparative analysis with commercially significant aramids, this document aims to elucidate the structure-property relationships that govern the thermal resilience of these advanced materials.

The inclusion of heterocyclic rings, such as pyrazole, into the backbone of aromatic polyamides is a promising strategy for enhancing their thermal stability and other key properties. The rigid, planar structure of the pyrazole ring, coupled with its inherent thermal robustness, can significantly elevate the degradation temperature of the resulting polymer. This guide will delve into the synthesis of these materials, the analytical techniques used to characterize their thermal behavior, and a comparative discussion of their performance against established high-performance polymers.

The Rationale for Pyrazole-Containing Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal stability.[1] The archetypal examples, poly(p-phenylene terephthalamide) (Kevlar®) and poly(m-phenylene isophthalamide) (Nomex®), derive their remarkable properties from the rigidity of their aromatic backbones and the strong intermolecular hydrogen bonding between amide linkages.

The introduction of a 3-methyl-1-phenyl-1H-pyrazole moiety into the polymer backbone is hypothesized to further enhance thermal stability through several mechanisms. The bulky phenyl and methyl groups attached to the pyrazole ring can introduce steric hindrance, restricting bond rotation and increasing the overall rigidity of the polymer chain. Furthermore, the pyrazole ring itself is a thermally stable aromatic system, contributing to the overall heat resistance of the polymer.

Due to the limited availability of direct experimental data for polymers derived from 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine in publicly accessible literature, this guide will draw upon data from structurally similar pyrazole-containing aromatic polyamides to provide a robust and scientifically grounded comparison. This approach allows for a meaningful evaluation of the influence of the pyrazole core on the thermal properties of the resulting polymers.

Synthesis of Pyrazole-Based Aromatic Polyamides: A Methodical Approach

The synthesis of high-molecular-weight aromatic polyamides requires meticulous control over reaction conditions to prevent side reactions and ensure the formation of long polymer chains. The most common and effective method for this class of polymers is low-temperature solution polycondensation.[2]

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of an aromatic polyamide from a generic diaminopyrazole and an aromatic diacid chloride.

Materials:

  • Diaminopyrazole monomer (e.g., a structural analogue of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • Drying of Glassware and Reagents: All glassware is rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen. NMP and pyridine are dried over calcium hydride and distilled under reduced pressure. Calcium chloride is dried under vacuum at 200°C for at least 4 hours.

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, the diaminopyrazole monomer and anhydrous calcium chloride are dissolved in anhydrous NMP under a gentle flow of nitrogen. The CaCl₂ acts as a solubilizing agent for the resulting polyamide.

  • Cooling: The solution is cooled to 0°C in an ice bath.

  • Addition of Diacid Chloride: The aromatic diacid chloride is added to the stirred solution in one portion.

  • Polycondensation: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, where it is stirred for an additional 12-24 hours. The viscosity of the solution will typically increase as the polymerization progresses.

  • Precipitation and Purification: The viscous polymer solution is poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: The fibrous polymer precipitate is collected by filtration and washed thoroughly with hot water and then with methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: The purified polymer is dried in a vacuum oven at 100°C to a constant weight.

The causality behind these experimental choices is rooted in the need to achieve a high degree of polymerization. The low reaction temperature minimizes side reactions, while the use of anhydrous solvents and a nitrogen atmosphere prevents premature termination of the growing polymer chains by moisture. The addition of CaCl₂ is crucial for keeping the rigid-rod polymer in solution, allowing for the attainment of high molecular weights.[2]

SynthesisWorkflow

Evaluating Thermal Stability: TGA and DSC Protocols

The thermal stability of the synthesized polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.

Instrument Parameters:

  • Instrument: TA Instruments TGA Q50 or equivalent

  • Sample Size: 5-10 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: 30 °C to 800 °C

  • Atmosphere: Nitrogen or Air, with a flow rate of 50 mL/min

  • Sample Pan: Platinum

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.

Instrument Parameters:

  • Instrument: TA Instruments DSC Q2000 or equivalent

  • Sample Size: 3-5 mg

  • Heating/Cooling Rate: 10 °C/min

  • Temperature Program:

    • Heat from 30 °C to a temperature above the expected Tg but below the decomposition temperature (e.g., 350 °C) to erase the thermal history.

    • Cool to 30 °C.

    • Reheat to the upper-temperature limit. The Tg is determined from the second heating scan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min

  • Sample Pan: Aluminum (hermetically sealed)

ThermalAnalysisWorkflow

Comparative Performance Analysis

The thermal properties of pyrazole-containing aromatic polyamides are benchmarked against the industry-standard aramids, Kevlar® and Nomex®.

PolymerTd (5% weight loss, °C in N₂)Td (10% weight loss, °C in N₂)Char Yield at 800°C (N₂) (%)Tg (°C)
Pyrazole-Polyamide Analogue 1 ~465~498~60~280-320
Pyrazole-Poly(amide-imide) Analogue 2 >520>540~65~230-260
Kevlar® (para-aramid) ~548~560~60>370
Nomex® (meta-aramid) ~424~450~50~270

Note: Data for pyrazole-based polymers are compiled from studies on structurally similar analogues and may vary depending on the specific monomer composition and polymer molecular weight.[3][4] Data for Kevlar® and Nomex® are from representative literature values.[5]

Discussion: The Structural Imperatives of Thermal Stability

The data presented in the table above reveals several key trends. The pyrazole-containing polyamides and poly(amide-imide)s exhibit excellent thermal stability, with decomposition temperatures often exceeding those of Nomex® and approaching, or in some cases, surpassing those of Kevlar®.

The high decomposition temperatures of the pyrazole-based polymers can be attributed to the inherent thermal stability of the pyrazole ring and the overall rigidity of the polymer backbone. The bulky phenyl and methyl substituents on the pyrazole ring likely contribute to a higher glass transition temperature by restricting segmental motion.

The thermal degradation of aromatic polyamides is a complex process that typically involves the cleavage of the amide bond as the initial step.[6] The presence of the electron-rich pyrazole ring may influence the electronic environment of the amide linkage, potentially enhancing its stability.

In an inert atmosphere, the degradation of these polymers at very high temperatures leads to the formation of a significant amount of carbonaceous char. A higher char yield is generally indicative of better flame retardancy and thermal stability, as the char layer acts as a barrier to further decomposition. The high char yields observed for the pyrazole-containing polymers are a positive indicator of their potential for use in high-temperature applications.

Conclusion

Aromatic polyamides incorporating pyrazole moieties represent a promising class of high-performance polymers with exceptional thermal stability. While direct experimental data for polymers derived from 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine remains to be fully explored in the public domain, the analysis of structurally similar analogues strongly suggests that these materials can compete with, and in some aspects exceed, the performance of established commercial aramids.

The strategic incorporation of the 3-methyl-1-phenyl-pyrazole unit offers a pathway to fine-tune the thermal properties of aromatic polyamides, leading to materials with higher glass transition temperatures and enhanced char formation. Further research focusing on the direct synthesis and characterization of polymers from 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is warranted to fully unlock the potential of this novel monomer. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of next-generation, high-performance polymers.

References

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  • Rodriguez-Galan, A., et al. (2019). Synthesis of aromatic poly(ester amide)s derived from aromatic diamide-diols and aromatic dicarboxylic acids. Polymer, 178, 121587. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity in 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount to understanding its myriad roles in physiology and pathology. The development of sensitive and specific assays is therefore a continuous pursuit. Among the fluorescent probes utilized for NO detection, those based on aromatic vicinal diamines have gained prominence due to their high sensitivity. This guide provides an in-depth technical comparison of assays based on the 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (PPDD) scaffold, with a critical focus on evaluating and mitigating cross-reactivity.

The Principle of PPDD-Based Nitric Oxide Detection

Assays utilizing PPDD for nitric oxide detection are founded on a well-established chemical reaction involving aromatic vicinal diamines. In the presence of oxygen, nitric oxide is oxidized to dinitrogen trioxide (N₂O₃) or other related species which can nitrosate the diamine. This leads to a cyclization reaction, forming a stable and highly fluorescent triazole derivative. The fluorescence intensity of the resulting triazole is directly proportional to the concentration of nitric oxide in the sample.

The core reaction mechanism is analogous to that of other widely used aromatic diamine probes, such as diaminofluoresceins (DAFs).[1][2] The non-fluorescent PPDD reacts with an active nitrosating agent derived from NO to form a fluorescent triazole, enabling sensitive detection.

PPDD 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (PPDD) (Non-fluorescent) Triazole Fluorescent Triazole Product PPDD->Triazole Nitrosation & Cyclization NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Oxidation O2 Oxygen (O₂) O2->N2O3 Oxidation Fluorescence Fluorescence Signal Triazole->Fluorescence

Figure 1: Reaction mechanism of PPDD-based nitric oxide detection.

Understanding and Assessing Cross-Reactivity

The primary challenge in any NO detection assay is ensuring that the signal originates solely from NO and not from other reactive species or interfering substances within the sample matrix. Cross-reactivity in PPDD-based assays can lead to either false-positive or false-negative results, compromising data integrity.

Potential Cross-Reactants and Interfering Substances

Several classes of molecules commonly found in biological samples can potentially interfere with PPDD-based assays:

  • Other Reactive Nitrogen Species (RNS) and Reactive Oxygen Species (ROS): While the reaction is selective for nitrosating agents derived from NO, high concentrations of other RNS like peroxynitrite (ONOO⁻) or ROS could potentially interact with the probe or consume NO, affecting the accuracy of the measurement.[3][4]

  • Reducing Agents and Antioxidants: Compounds such as ascorbic acid (Vitamin C), glutathione, and other thiols are prevalent in biological systems. These can interfere by directly reducing the nitrosating agent (N₂O₃), thus preventing its reaction with PPDD and leading to an underestimation of NO concentration.

  • Nucleophiles: Molecules with nucleophilic groups can compete with PPDD for the nitrosating agent, potentially reducing the fluorescence signal.

  • Sample Matrix Components: Components of cell culture media (e.g., phenol red) or biological fluids like plasma and serum can cause fluorescence quenching or background fluorescence, leading to inaccurate readings.[5]

Experimental Protocol for Cross-Reactivity Assessment

A systematic evaluation of potential cross-reactivity is crucial for validating a PPDD-based assay for a specific application.

cluster_0 Preparation cluster_1 Experimental Setup (in 96-well plate) cluster_2 Measurement & Analysis A Prepare PPDD stock solution D Positive Control: PPDD + NO Donor A->D E Negative Control: PPDD only A->E F Test Wells: PPDD + NO Donor + Interferent A->F G Interferent Control: PPDD + Interferent A->G B Prepare NO donor solution (e.g., SNAP, DEA/NO) B->D B->F C Prepare potential interferent solutions (e.g., Ascorbic Acid, Glutathione, H₂O₂) C->F C->G H Incubate at 37°C I Measure fluorescence (Ex/Em appropriate for the triazole product) H->I J Calculate % Interference I->J

Figure 2: Workflow for assessing cross-reactivity in PPDD-based assays.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of PPDD in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a reliable NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP).

    • Prepare stock solutions of potential interfering substances at concentrations relevant to their physiological or experimental levels.

  • Assay Procedure (96-well plate format):

    • Positive Control: To wells containing assay buffer, add PPDD and the NO donor.

    • Negative Control: To wells containing assay buffer, add only PPDD.

    • Test Wells: To wells containing assay buffer, add PPDD, the NO donor, and the potential interfering substance.

    • Interferent Control: To wells containing assay buffer, add PPDD and the interfering substance (without the NO donor) to check for direct reactions with the probe.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a predetermined time, protected from light.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths optimized for the fluorescent triazole product.

  • Data Analysis:

    • Subtract the background fluorescence (Negative Control) from all readings.

    • Calculate the percent interference using the following formula: % Interference = [1 - (Signal_Test / Signal_PositiveControl)] * 100

Comparative Analysis with Alternative NO Detection Methods

The choice of an NO detection assay depends on the specific experimental needs, including sensitivity, sample type, and the presence of interfering substances. Below is a comparison of a hypothetical PPDD-based assay with two widely used methods: the Griess assay and chemiluminescence.

FeaturePPDD-Based Fluorescent AssayGriess AssayChemiluminescence
Principle Fluorometric detection of a triazole formed from PPDD and NO-derived nitrosating agents.Colorimetric detection of an azo dye formed from nitrite and Griess reagents.[3][6]Detection of light emitted from the reaction of NO with ozone.[7]
Analyte Detected NO (indirectly via N₂O₃)Nitrite (NO₂⁻)NO gas
Sensitivity High (nM range)Moderate (µM range)[6][8]Very High (pM range)
Temporal Resolution Good, allows for real-time measurements in live cells.Poor, endpoint assay.Excellent, real-time detection.
Major Interferences Reducing agents (ascorbate, thiols), sample matrix fluorescence.[5][9]Proteins, colored compounds, some antioxidants.[8]Requires specialized equipment and can be affected by other gases that react with ozone.
Sample Type Cell lysates, purified enzyme systems, live cells (with a cell-permeant version).Cell culture media, plasma, urine (requires deproteinization).Gas-phase samples, liquids after reduction of nitrates/nitrites to NO.
Equipment Fluorescence microplate reader or microscope.Spectrophotometer/microplate reader.Chemiluminescence NO analyzer.

Best Practices for Reliable Results

To ensure the trustworthiness and accuracy of data generated from PPDD-based assays, the following best practices are recommended:

  • Assay Validation: Before routine use, validate the assay for your specific sample type by assessing linearity, precision, accuracy, and specificity.

  • Appropriate Controls: Always include positive, negative, and interferent controls in your experimental design.

  • Sample Preparation: If working with complex biological fluids, consider sample cleanup steps like ultrafiltration to remove high molecular weight interfering substances.[5]

  • Standard Curve: Generate a standard curve using a stable NO donor or a known concentration of the fluorescent triazole product to accurately quantify NO levels.

By understanding the underlying chemistry and potential pitfalls of PPDD-based assays, and by implementing rigorous cross-reactivity testing and proper controls, researchers can confidently leverage the high sensitivity of this method for the accurate quantification of nitric oxide in their experimental systems.

References

  • Stone, W. L., Yang, X., & Qui, M. (2016). Assays for Nitric Oxide Expression. In Mast Cell Biology (pp. 245-256). Humana Press, New York, NY. [Link]

  • Atanasova, M., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(2), M1623. [Link]

  • Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

  • Reddy, C. R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(82), 78959-78965. [Link]

  • Sortino, S., et al. (2021). A fluorescent probe with an ultra-rapid response to nitric oxide. Chemical Communications, 57(58), 7135-7138. [Link]

  • Hassankhani, A., et al. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Scientific Reports, 11(1), 1-10. [Link]

  • Gasbarri, M., et al. (2019). Synthesis of nitric oxide probes with fluorescence lifetime sensitivity. Organic & Biomolecular Chemistry, 17(34), 7911-7915. [Link]

  • Ferreira, N. N., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 4048. [Link]

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  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 12(1), 120-134. [Link]

  • Patel, S. S., et al. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Busse, J. W., et al. (2019). Comparison of Electrochemical Nitric Oxide Detection Methods with Chemiluminescence for Measuring Nitrite Concentration in Food Samples. Journal of The Electrochemical Society, 166(8), B3123-B3128. [Link]

  • New, S. Y., et al. (2015). Advancement of Fluorescent Methods for Detection of Nitric Oxide. Austin Journal of Biosensors & Bioelectronics, 1(1), 1003. [Link]

  • Balcerczyk, A., et al. (2013). Characterization of a Fluorescent Probe for Imaging Nitric Oxide. Cellular and Molecular Neurobiology, 33(7), 969–977. [Link]

  • Csonka, C., et al. (2020). Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. Biomolecules, 10(9), 1229. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine was not available in publicly accessible databases. The following disposal protocol is therefore a synthesis of best practices derived from the hazard profiles of structurally similar pyrazole compounds and established federal and institutional guidelines for hazardous chemical waste management. Researchers must always prioritize obtaining the specific SDS from the chemical supplier and consulting with their institution's Environmental Health & Safety (EH&S) department before handling or disposing of this compound. This guide is intended to supplement, not replace, official institutional and regulatory protocols.

Hazard Profile Analysis: Extrapolating from Structural Analogs

To ensure procedural validity, we must first understand the probable risks associated with 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. By examining related pyrazole derivatives, we can construct a likely hazard profile. The presence of the pyrazole core, a common scaffold in pharmaceuticals, and aromatic amine groups suggests a potential for biological activity and toxicity.[1]

Safety data for close structural analogs, such as 3-Methyl-1-phenyl-5-pyrazolone, indicate a consistent pattern of hazards.[2][3] These known risks form the basis of our cautious approach to handling and disposal.

Table 1: Consolidated Hazard Profile of Related Pyrazole Compounds
Hazard ClassificationGHS Hazard StatementCommon Analogs Exhibiting Hazard
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed3-Methyl-1-phenyl-5-pyrazolone[3][4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation3-Methyl-1-phenyl-5-pyrazolone[3]
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation3-Methyl-1-phenyl-5-pyrazolone[3][4]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation3-Methyl-1-phenyl-5-pyrazolone[3]

Causality and Rationale: The consistent classification of related compounds as irritants and orally toxic substances provides a strong, evidence-based rationale for treating 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine as hazardous waste. The primary routes of exposure and risk—ingestion, skin/eye contact, and inhalation—directly inform the personal protective equipment (PPE) and handling procedures outlined below.

Pre-Disposal Planning and Waste Minimization

Effective and safe disposal begins long before the waste container is filled. Adherence to the principles of green chemistry and regulatory standards is paramount for minimizing both risk and environmental impact.[5]

  • Source Reduction: Order only the quantity of the chemical required for your experiments to avoid generating surplus stock.[6][7]

  • Scale of Experimentation: Where feasible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[6]

  • Inventory Management: Maintain a meticulous chemical inventory to prevent the accumulation of expired or unnecessary reagents.[7]

Step-by-Step Disposal Protocol

The disposal of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine must be treated as a formal, regulated process. Under no circumstances should this chemical or its solutions be disposed of down the drain. [8][9]

Step 1: Waste Characterization

Based on the data from analogous compounds, waste containing this chemical should be classified as hazardous. It falls under the "Toxicity" characteristic defined by the Environmental Protection Agency (EPA) due to being harmful if swallowed.[6][10]

Step 2: Select Appropriate Personal Protective Equipment (PPE)

Given the high likelihood of skin, eye, and respiratory irritation, the following PPE is mandatory when handling the chemical or its waste:

  • Eye Protection: Safety glasses with side-shields or, preferably, chemical splash goggles conforming to EN166 or NIOSH standards.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[3]

  • Body Protection: A lab coat must be worn. Ensure it is kept clean and washed separately from other clothing.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a dust mask (e.g., N95) may be appropriate based on a risk assessment.[2]

Step 3: Segregate and Containerize the Waste

Proper segregation is a cornerstone of laboratory safety, preventing potentially violent chemical reactions.[9][11]

  • Choose a Compatible Container: Use a dedicated, leak-proof container with a secure screw-top cap. Plastic is often preferred for general chemical waste.[6] The container must not be reactive with the chemical.

  • Segregate Incompatibles: Store this waste stream separately from strong oxidizing agents and acids.[8]

  • Label the Container Immediately: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine"

    • An accurate list of all container contents (including solvents)

    • The relevant hazard indications (e.g., "Toxic," "Irritant")[11]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste at or near the point of generation in a designated SAA.[6]

  • Location: The SAA must be under the direct control of laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6]

  • Monitor Accumulation Limits: The EPA limits the amount of waste that can be stored in an SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[6]

Step 5: Final Disposal via Professional Services

The ultimate disposal of this chemical waste is not a task for laboratory personnel. It must be managed through your institution's EH&S department or a licensed professional waste disposal service.[2][3]

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory.

  • Maintain Records: The Resource Conservation and Recovery Act (RCRA) mandates "cradle-to-grave" tracking of hazardous waste.[13] Ensure all institutional paperwork is completed accurately to maintain this chain of custody.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small spill of solid material, and only if you are trained and equipped to do so, you may proceed with cleanup. For large spills or any spill of liquid solution, evacuate the area and contact your institution's emergency response team.

  • Cleanup (Small Spills Only):

    • Don appropriate PPE.

    • Gently sweep up the solid material and place it into a sealed container for disposal as hazardous waste.[8] Avoid creating dust.[2][4]

    • Clean the area with an appropriate solvent and then soap and water. All cleanup materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.

Governing Regulations and Frameworks

All laboratory operations in the United States involving hazardous chemicals are governed by a strict regulatory framework designed to protect researchers and the environment.

  • OSHA 29 CFR 1910.1450: This standard, "Occupational exposure to hazardous chemicals in laboratories," requires employers to develop a Chemical Hygiene Plan (CHP).[14][15] The disposal procedures outlined here should be a formal component of your laboratory's CHP.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates all aspects of hazardous waste management, including generation, transport, and disposal.[13] Academic laboratories may be subject to the specific regulations under 40 CFR Part 262, Subpart K.[10][16]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

G Disposal Workflow for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine start Waste Generation assess Step 1: Hazard Assessment (Classify as Hazardous: Toxic/Irritant) start->assess Is waste generated? spill Emergency: Spill Occurs start->spill ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe containerize Step 3: Segregate & Containerize - Use compatible, sealed container - Label: 'Hazardous Waste' + Contents ppe->containerize store Step 4: Accumulate in SAA - Secondary Containment - Keep Closed containerize->store disposal Step 5: Arrange Final Disposal (Contact EH&S for Pickup) store->disposal end_node Waste Removed by Licensed Professional disposal->end_node spill_proc Follow Emergency Spill Protocol spill->spill_proc Cleanup or Evacuate spill_proc->containerize Dispose of cleanup materials

Caption: Decision workflow for handling and disposing of pyrazole-based chemical waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet . (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document . (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Effective Laboratory Waste Management Tips . (2025, August 4). Environmental Marketing Services. Retrieved from [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst . (n.d.). Jetir.org. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). Clean Management. Retrieved from [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories . (n.d.). Defense Technical Information Center (DTIC). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. Retrieved from [Link]

  • Hazardous Waste and Disposal . (n.d.). American Chemical Society. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Navigating the Handling of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine: A Precautionary Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole core, a privileged scaffold in medicinal chemistry, and the presence of vicinal diamines, a reactive functional group, necessitate a robust safety protocol.[1][2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine to ensure the well-being of laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical nature of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, a thorough risk assessment is the first line of defense. Based on data from similar amino-pyrazole compounds, we must anticipate potential hazards.[3]

Anticipated Hazards:

  • Skin Irritation: Aromatic amines can be skin irritants and sensitizers.

  • Eye Irritation: Compounds of this class are often irritating to the eyes.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Harmful if Swallowed: Oral toxicity is a potential concern with related pyrazole derivatives.[4][5]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves compliant with EN 374 standard. Change gloves every 30 minutes or immediately upon contamination.[6]Provides robust protection against dermal absorption, a common route of exposure for aromatic amines. Double-gloving minimizes the risk of exposure from a single glove failure.
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects the eyes and face from accidental splashes of solutions or fine dust particles of the compound.
Respiratory Protection For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended.[7] Surgical masks do not provide adequate respiratory protection from chemical dust.[8]Minimizes the risk of inhaling fine particles of the compound, which could lead to respiratory irritation or systemic toxicity.
Body Protection A long-sleeved laboratory coat is mandatory. For larger quantities or when there is a higher risk of spillage, a disposable, back-closing gown made of a low-linting material should be worn.[1]Protects the skin and personal clothing from contamination. A back-closing gown offers superior protection compared to a standard lab coat.
Foot Protection Closed-toe shoes are required in the laboratory at all times. When handling larger quantities, consider the use of disposable shoe covers.Protects the feet from spills and falling objects. Shoe covers prevent the tracking of chemical contamination outside of the laboratory.

Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure during the handling of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Engineering Controls
  • Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the laboratory where the compound is handled.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use a dedicated, clean spatula for transferring the solid. Weigh the compound on a tared weigh boat within the fume hood.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Cap the vessel before removing it from the fume hood.

  • Post-Handling: After handling, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves, gown, face shield/goggles, and respirator. Wash hands thoroughly with soap and water after removing all PPE.

Spill Management and Disposal Plan

Prompt and correct response to a spill is critical to mitigate potential hazards.

Spill Response Protocol
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection if the compound is a powder.

  • Contain and Clean:

    • Solid Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. Carefully sweep the material into a designated waste container.

    • Liquid Spill: Cover the spill with an inert absorbent material. Once absorbed, collect the material using non-sparking tools and place it in a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Below is a workflow for handling a chemical spill of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, Gown) Assess->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Guidelines Decontaminate->Dispose Report Report Incident to Lab Supervisor Dispose->Report End End of Procedure Report->End

Caption: Chemical Spill Response Workflow

Disposal Plan
  • Waste Generation: All disposable materials contaminated with 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, including gloves, bench paper, and cleaning materials, must be considered chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the compound.

By adhering to this comprehensive safety and handling guide, researchers can confidently and safely work with 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, ensuring a secure laboratory environment.

References

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Karrouchi, K., et al. (2018).
  • Boron Molecular. (n.d.). 3-methyl-5-nitro-1H-pyrazole. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.